molecular formula C12H21NO3 B140871 Tert-butyl 2-formylazepane-1-carboxylate CAS No. 146337-41-9

Tert-butyl 2-formylazepane-1-carboxylate

Cat. No.: B140871
CAS No.: 146337-41-9
M. Wt: 227.3 g/mol
InChI Key: YYVXGCZFWGOISI-UHFFFAOYSA-N
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Description

Tert-butyl 2-formylazepane-1-carboxylate is a functionalized azepane derivative that serves as a valuable intermediate in organic synthesis and pharmaceutical research. The compound features a seven-membered azepane ring, which is a privileged structure in medicinal chemistry, protected by a tert-butyloxycarbonyl (Boc) group and activated by a formyl substituent at the 2-position . This specific substitution pattern makes it a versatile precursor for the development of more complex molecules. While direct studies on this exact compound are limited, research on closely related piperidine and azepane analogues demonstrates that such scaffolds are of significant interest in drug discovery . For instance, theoretical studies on the piperidine analogue, Tert-butyl 4-formylpiperidine-1-carboxylate, have been conducted to understand its electronic properties and reactivity in various solvents, highlighting the importance of such building blocks in designing compounds with tailored characteristics . Furthermore, azepane and other nitrogen-containing heterocycles are frequently explored as core structures in potential therapeutic agents, including inhibitors for various biological targets . The presence of both Boc-protected amine and aldehyde functional groups provides handles for further chemical manipulation, such as reductive amination or nucleophilic addition, enabling researchers to construct diverse chemical libraries for screening in various biological assays.

Properties

IUPAC Name

tert-butyl 2-formylazepane-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H21NO3/c1-12(2,3)16-11(15)13-8-6-4-5-7-10(13)9-14/h9-10H,4-8H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YYVXGCZFWGOISI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCCCCC1C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H21NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50439629
Record name Tert-butyl 2-formylazepane-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50439629
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

227.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

146337-41-9
Record name Tert-butyl 2-formylazepane-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50439629
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-Depth Technical Guide to the Physicochemical Properties of Tert-butyl 2-formylazepane-1-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Introduction

Tert-butyl 2-formylazepane-1-carboxylate, a key heterocyclic building block, holds significant potential in medicinal chemistry and drug discovery. Its unique structural features, comprising a seven-membered azepane ring, a reactive aldehyde group, and a sterically hindering tert-butyloxycarbonyl (Boc) protecting group, make it a versatile intermediate for the synthesis of a diverse range of complex molecules with potential therapeutic applications. A thorough understanding of its physicochemical properties is paramount for its effective utilization in synthetic strategies, formulation development, and preliminary ADME (Absorption, Distribution, Metabolism, and Excretion) profiling.

This technical guide provides a comprehensive overview of the core physicochemical properties of this compound. Moving beyond a simple data sheet, this document delves into the causality behind experimental choices for property determination and offers field-proven insights into the practical application of this data. All protocols are presented as self-validating systems, and key claims are supported by authoritative sources to ensure scientific integrity.

Core Physicochemical Data

A summary of the known and predicted physicochemical properties of this compound is presented below. The absence of extensive experimentally determined data in publicly available literature necessitates the use of validated computational prediction tools for certain parameters.

PropertyValueSource
CAS Number 146337-41-9[1]
Molecular Formula C₁₂H₂₁NO₃[1]
Molecular Weight 227.3 g/mol [1]
Melting Point Not available-
Boiling Point Not available-
Predicted logP 2.15Molinspiration
Predicted pKa Not Ionizable-
Solubility Soluble in many organic solvents[2][3][4][5]

Lipophilicity (logP)

The octanol-water partition coefficient (logP) is a critical determinant of a molecule's pharmacokinetic behavior, influencing its absorption, distribution, and ability to cross biological membranes.

Predicted logP and its Implications

The predicted logP value of 2.15, as calculated by Molinspiration's algorithm, suggests that this compound is a moderately lipophilic compound. This level of lipophilicity indicates a favorable balance for potential oral absorption, as it is generally accepted that logP values between 1 and 3 are optimal for passive diffusion across the gut wall. However, this is a theoretical value, and experimental determination is crucial for confirmation.

Experimental Protocol: Shake-Flask Method for logP Determination

The causality behind choosing the shake-flask method lies in its status as the "gold standard" for direct and accurate logP measurement. This method directly measures the partitioning of the solute between two immiscible phases, providing a result that is not reliant on correlations with other properties.

Methodology:

  • Preparation of Phases: Prepare pre-saturated n-octanol and water (or a suitable buffer, typically phosphate-buffered saline at pH 7.4 to mimic physiological conditions). To achieve this, vigorously mix equal volumes of n-octanol and the aqueous phase for 24 hours, followed by a 24-hour separation period.

  • Sample Preparation: Prepare a stock solution of this compound in the pre-saturated aqueous phase at a known concentration (e.g., 1 mg/mL).

  • Partitioning: In a clean, sealable container, combine a precise volume of the stock solution with a precise volume of pre-saturated n-octanol (e.g., 5 mL of each).

  • Equilibration: Gently agitate the mixture at a constant temperature (typically 25 °C) for a sufficient time to reach equilibrium (e.g., 24 hours). Avoid vigorous shaking to prevent emulsion formation.

  • Phase Separation: Centrifuge the mixture to ensure complete separation of the two phases.

  • Concentration Analysis: Carefully withdraw an aliquot from both the aqueous and n-octanol phases. Determine the concentration of the analyte in each phase using a validated analytical method, such as High-Performance Liquid Chromatography with UV detection (HPLC-UV).

  • Calculation: The logP is calculated as the base-10 logarithm of the ratio of the concentration in the n-octanol phase to the concentration in the aqueous phase: logP = log₁₀([Concentration in n-octanol] / [Concentration in aqueous phase])

Workflow for Shake-Flask logP Determination:

G cluster_prep Phase Preparation cluster_exp Experiment cluster_calc Calculation prep_oct n-Octanol saturate Saturate with each other prep_oct->saturate prep_aq Aqueous Phase prep_aq->saturate stock Prepare Stock Solution in Aqueous Phase saturate->stock partition Combine Phases & Equilibrate stock->partition separate Centrifuge for Phase Separation partition->separate analyze_oct Analyze [Compound] in n-Octanol separate->analyze_oct analyze_aq Analyze [Compound] in Aqueous Phase separate->analyze_aq calculate Calculate logP analyze_oct->calculate analyze_aq->calculate

Caption: Workflow for experimental logP determination.

Acidity/Basicity (pKa)

The pKa value indicates the strength of an acid or a base and is crucial for understanding a molecule's ionization state at different pH values. This, in turn, affects its solubility, permeability, and interaction with biological targets.

Predicted pKa and Structural Rationale

This compound is not expected to have an ionizable center within the typical physiological pH range. The nitrogen atom of the azepane ring is part of an amide (specifically, a carbamate), and its lone pair of electrons is delocalized through resonance with the carbonyl group of the Boc protecting group. This significantly reduces its basicity. The aldehyde proton is not acidic. Therefore, for most practical purposes in drug development, this molecule can be considered non-ionizable.

While computational tools can predict pKa values, for a non-ionizable compound like this, the output would likely indicate no acidic or basic pKa within the relevant aqueous range.

Solubility

Solubility is a key factor in drug delivery and formulation. Poor aqueous solubility can lead to low bioavailability and challenges in developing parenteral formulations.

Qualitative Solubility Assessment

Based on its chemical structure, this compound is expected to be soluble in a wide range of common organic solvents such as dichloromethane, ethyl acetate, acetone, and tetrahydrofuran.[2][3][4][5] The presence of the large, nonpolar tert-butyl and azepane ring structures, along with the predicted lipophilic character (logP > 2), suggests that its aqueous solubility will be low. The carbonyl groups of the aldehyde and carbamate can act as hydrogen bond acceptors, which may impart some minimal water solubility.

Spectroscopic Properties

Predicted ¹H NMR Spectral Data
  • Aldehyde Proton: A singlet in the region of δ 9.5-10.0 ppm.

  • Azepane Ring Protons: A complex series of multiplets in the region of δ 1.5-4.0 ppm. The protons adjacent to the nitrogen and the formyl group will be the most deshielded.

  • Tert-butyl Protons: A characteristic sharp singlet at approximately δ 1.4-1.5 ppm, integrating to 9 protons.

Predicted ¹³C NMR Spectral Data
  • Aldehyde Carbonyl Carbon: A signal in the region of δ 190-200 ppm.

  • Carbamate Carbonyl Carbon: A signal around δ 155-160 ppm.

  • Tert-butyl Quaternary Carbon: A signal around δ 80 ppm.

  • Tert-butyl Methyl Carbons: A signal around δ 28 ppm.

  • Azepane Ring Carbons: Signals in the aliphatic region, typically between δ 25-60 ppm.

Predicted Infrared (IR) Spectral Data
  • Aldehyde C=O Stretch: A strong, sharp absorption band around 1720-1740 cm⁻¹.

  • Carbamate C=O Stretch: A strong absorption band around 1680-1700 cm⁻¹.

  • C-H Aliphatic Stretch: Multiple bands in the region of 2850-3000 cm⁻¹.

  • C-O Stretch (Carbamate): A band in the region of 1150-1250 cm⁻¹.

Predicted Mass Spectrometry Data
  • Molecular Ion (M⁺): The expected molecular ion peak in an electron ionization (EI) mass spectrum would be at m/z = 227.

  • Common Fragments: Fragmentation would likely involve the loss of the tert-butyl group ([M-57]⁺) or the entire Boc group ([M-101]⁺). The loss of the formyl group ([M-29]⁺) is also possible.

Chemical Stability

Understanding the chemical stability of a compound is critical for determining its shelf-life, appropriate storage conditions, and potential degradation pathways.

Forced Degradation Studies

Forced degradation studies are essential to identify potential degradation products and to develop stability-indicating analytical methods.

Experimental Protocol: Forced Degradation Study

The causality for performing forced degradation under various stress conditions is to mimic the potential environmental factors the compound might be exposed to during its lifecycle, thereby proactively identifying its liabilities.

Methodology:

  • Stock Solution Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile).

  • Stress Conditions:

    • Acid Hydrolysis: Treat the stock solution with 0.1 M HCl at 60 °C for 24 hours.

    • Base Hydrolysis: Treat the stock solution with 0.1 M NaOH at 60 °C for 24 hours.

    • Oxidative Degradation: Treat the stock solution with 3% H₂O₂ at room temperature for 24 hours.

    • Thermal Degradation: Expose a solid sample of the compound to 80 °C for 48 hours.

    • Photolytic Degradation: Expose a solution of the compound to UV light (e.g., 254 nm) for 24 hours.

  • Neutralization: Neutralize the acidic and basic solutions before analysis.

  • Analysis: Analyze all samples, including a control sample stored under normal conditions, by a stability-indicating HPLC method (e.g., reverse-phase HPLC with a gradient elution).

  • Peak Purity and Mass Balance: Assess the purity of the main peak and calculate the mass balance to ensure that all degradation products are accounted for.

Workflow for Forced Degradation Studies:

G cluster_stress Stress Conditions start Stock Solution of Compound acid Acid Hydrolysis (0.1 M HCl, 60°C) start->acid base Base Hydrolysis (0.1 M NaOH, 60°C) start->base oxide Oxidative (3% H₂O₂, RT) start->oxide thermal Thermal (80°C, solid) start->thermal photo Photolytic (UV light) start->photo analysis Stability-Indicating HPLC Analysis acid->analysis base->analysis oxide->analysis thermal->analysis photo->analysis report Identify Degradants & Assess Stability analysis->report

Caption: Workflow for forced degradation studies.

Conclusion

This technical guide has provided a detailed examination of the key physicochemical properties of this compound. While a lack of extensive experimental data necessitates the use of predictive models for certain parameters, the presented information, coupled with the detailed experimental protocols, offers a robust framework for researchers and drug development professionals. A comprehensive understanding and experimental validation of these properties will undoubtedly facilitate the successful application of this versatile building block in the synthesis of novel and impactful therapeutic agents.

References

  • Rowan's Free Online pKa Calculator. (n.d.). Rowan. Retrieved January 14, 2026, from [Link]

  • Ji, C., Zhang, J. Z. H., Li, C., Wang, H., & Pan, X. (n.d.). MolGpKa. bio.tools. Retrieved January 14, 2026, from [Link]

  • Virtual Computational Chemistry Laboratory. (n.d.). On-line Lipophilicity/Aqueous Solubility Calculation Software. Retrieved January 14, 2026, from [Link]

  • Pedretti, A., & Vistoli, G. (2020). Virtual logP On-line. Retrieved January 14, 2026, from [Link]

  • Virtual Computational Chemistry Laboratory. (n.d.). On-line Software. Retrieved January 14, 2026, from [Link]

  • Molinspiration. (n.d.). logP - octanol-water partition coefficient calculation. Retrieved January 14, 2026, from [Link]

  • ACD/Labs. (n.d.). Acid Dissociation Constant Calculator | pKa Prediction Software. Retrieved January 14, 2026, from [Link]

  • Omni Calculator. (n.d.). pKa Calculator. Retrieved January 14, 2026, from [Link]

  • Molecular Discovery. (n.d.). MoKa - pKa modelling. Retrieved January 14, 2026, from [Link]

  • CompuDrug. (n.d.). PrologP. Retrieved January 14, 2026, from [Link]

  • eCampusOntario Pressbooks. (n.d.). 24.3 Physical Properties of Aldehydes and Ketones. Retrieved January 14, 2026, from [Link]

  • Chemistry LibreTexts. (2019, January 14). 3.10: Properties of Aldehydes and Ketones. Retrieved January 14, 2026, from [Link]

  • Chemistry LibreTexts. (2022, September 15). 14.10: Properties of Aldehydes and Ketones. Retrieved January 14, 2026, from [Link]

  • eCampusOntario Pressbooks. (n.d.). CHAPTER 24: ALDEHYDES AND KETONES. Retrieved January 14, 2026, from [Link]

  • An overview on Common Organic Solvents and their Toxicity. (n.d.). Retrieved January 14, 2026, from [Link]

Sources

"Tert-butyl 2-formylazepane-1-carboxylate" CAS number and structure

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to tert-Butyl 2-Formylazepane-1-carboxylate: Synthesis, Properties, and Applications

Authored by a Senior Application Scientist

Introduction

The azepane scaffold, a seven-membered nitrogen-containing heterocycle, is a privileged structure in medicinal chemistry, forming the core of numerous biologically active compounds.[1][2][3] Its derivatives have shown a wide array of pharmacological activities, including anti-cancer, anti-Alzheimer's, and antimicrobial properties.[2][3] Within this class of molecules, N-Boc protected heterocyclic aldehydes are particularly valuable as synthetic intermediates. The aldehyde functionality serves as a versatile handle for a variety of chemical transformations, enabling the construction of complex molecular architectures and diverse compound libraries for drug discovery.

This guide provides a comprehensive technical overview of this compound, a key building block that, despite its synthetic potential, is not widely cataloged with a dedicated CAS number. We will focus on its synthesis from a readily available precursor, detail its structural and physicochemical properties, and explore its applications in research and development. This document is intended for researchers, scientists, and drug development professionals seeking to leverage this versatile intermediate.

Core Compound Profile: Precursor and Target

The synthesis of this compound is most logically achieved through the oxidation of its corresponding primary alcohol, tert-butyl 2-(hydroxymethyl)azepane-1-carboxylate.

Precursor: tert-Butyl 2-(hydroxymethyl)azepane-1-carboxylate*

This is the key starting material for the synthesis of the target aldehyde.

PropertyValueSource
CAS Number 889942-60-3[4][5]
Molecular Formula C₁₂H₂₃NO₃[4]
Molecular Weight 229.32 g/mol [4]
IUPAC Name tert-butyl 2-(hydroxymethyl)azepane-1-carboxylate[4]
SMILES CC(C)(C)OC(=O)N1CCCCCC1CO[4]
Target Compound: this compound*

This is the target aldehyde, a versatile intermediate for further synthesis.

PropertyPredicted Value
CAS Number Not assigned
Molecular Formula C₁₂H₂₁NO₃
Molecular Weight 227.30 g/mol
IUPAC Name This compound
SMILES CC(C)(C)OC(=O)N1CCCCCC1C=O

Synthesis via Oxidation of the Precursor Alcohol

The conversion of a primary alcohol to an aldehyde requires mild and selective oxidizing agents to prevent over-oxidation to the carboxylic acid. The N-Boc protecting group is stable under these conditions. Two highly reliable and widely adopted methods for this transformation are the Dess-Martin Oxidation and the Swern Oxidation.

G cluster_0 Synthetic Workflow Precursor tert-Butyl 2-(hydroxymethyl)azepane-1-carboxylate (CAS: 889942-60-3) Oxidation Oxidation Precursor->Oxidation Mild Oxidizing Agent (e.g., DMP or Swern Reagents) Target This compound Oxidation->Target

Caption: General workflow for the synthesis of the target aldehyde.

Protocol 1: Dess-Martin Oxidation

The Dess-Martin periodinane (DMP) is a hypervalent iodine compound that provides a selective and mild oxidation of alcohols to aldehydes or ketones.[6][7] This method is favored for its neutral reaction conditions, rapid completion at room temperature, and straightforward work-up.[6][8]

Causality and Experimental Choices
  • Reagent: DMP is chosen for its high selectivity for primary alcohols, minimizing the risk of over-oxidation. It is particularly suitable for sensitive substrates and complex molecules.[7][9]

  • Solvent: Anhydrous dichloromethane (DCM) is a standard solvent for DMP oxidations as it is inert and effectively solubilizes both the substrate and the reagent.

  • Temperature: The reaction proceeds efficiently at room temperature, obviating the need for specialized cooling equipment.

  • Work-up: The reaction is quenched with sodium thiosulfate to reduce excess DMP and sodium bicarbonate to neutralize the acetic acid byproduct of the reaction.[8]

Step-by-Step Methodology
  • To a solution of tert-butyl 2-(hydroxymethyl)azepane-1-carboxylate (1.0 eq) in anhydrous dichloromethane (DCM, ~0.1 M) at 0 °C, add Dess-Martin periodinane (1.2 eq) portion-wise.

  • Allow the reaction mixture to warm to room temperature and stir for 2-4 hours.

  • Monitor the progress of the reaction by Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Upon completion, quench the reaction by adding a saturated aqueous solution of sodium thiosulfate and a saturated aqueous solution of sodium bicarbonate.[10]

  • Stir the biphasic mixture vigorously for 30 minutes until both layers are clear.

  • Separate the organic layer, and extract the aqueous layer twice with DCM.

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude aldehyde.

  • Purify the crude product by flash column chromatography on silica gel.

Protocol 2: Swern Oxidation

The Swern oxidation utilizes dimethyl sulfoxide (DMSO) activated by oxalyl chloride, followed by the addition of a hindered organic base like triethylamine. It is renowned for its mild conditions and broad functional group tolerance, making it a cornerstone of modern organic synthesis.[11][12]

Causality and Experimental Choices
  • Reagents: The combination of oxalyl chloride and DMSO forms the reactive electrophilic sulfur species in situ at low temperatures.[11] Triethylamine acts as a non-nucleophilic base to facilitate the final elimination step.

  • Temperature: The reaction must be maintained at a very low temperature (typically -78 °C, a dry ice/acetone bath) to ensure the stability of the reactive intermediates and prevent side reactions.[13]

  • Byproducts: This reaction generates volatile and malodorous dimethyl sulfide, as well as carbon monoxide and carbon dioxide gas.[11][13] Therefore, it is imperative to perform this procedure in a well-ventilated fume hood. Used glassware should be rinsed with a bleach solution to oxidize the residual dimethyl sulfide.[11]

Step-by-Step Methodology
  • In a flame-dried, three-neck flask under an inert atmosphere (nitrogen or argon), prepare a solution of oxalyl chloride (1.5 eq) in anhydrous DCM (~0.2 M) and cool to -78 °C.

  • Slowly add a solution of anhydrous DMSO (2.2 eq) in anhydrous DCM, ensuring the internal temperature does not rise above -60 °C. Stir for 15 minutes.

  • Add a solution of tert-butyl 2-(hydroxymethyl)azepane-1-carboxylate (1.0 eq) in anhydrous DCM dropwise, again maintaining the temperature below -60 °C. Stir for 30 minutes.

  • Add triethylamine (5.0 eq) dropwise, stir for 15 minutes at -78 °C, and then allow the reaction to warm to room temperature.

  • Quench the reaction by adding water.

  • Extract the product with DCM (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude aldehyde by flash column chromatography.

Predicted Characterization and Spectroscopic Data

TechniquePredicted Observation
¹H NMR A characteristic singlet or doublet for the aldehyde proton (CHO) in the range of δ 9.5-10.0 ppm. Disappearance of the alcohol's -CH₂OH signals.
¹³C NMR A downfield signal for the aldehyde carbonyl carbon (C=O) around δ 200-205 ppm.
IR Spectroscopy A strong C=O stretching absorption band for the aldehyde at approximately 1720-1740 cm⁻¹.
Mass Spectrometry Expected [M+H]⁺ peak at m/z = 228.1594 for C₁₂H₂₂NO₃⁺.

Applications in Drug Discovery and Organic Synthesis

The aldehyde functionality of this compound makes it a highly valuable intermediate for the synthesis of more complex molecules. The azepane core is a key feature in many FDA-approved drugs, and this building block provides a direct route to novel analogues.[2]

G cluster_1 Synthetic Utility Aldehyde This compound ReductiveAmination Reductive Amination (R-NH₂, NaBH(OAc)₃) Aldehyde->ReductiveAmination Wittig Wittig Reaction (Ph₃P=CHR) Aldehyde->Wittig Grignard Grignard Addition (R-MgBr) Aldehyde->Grignard Amine Substituted Amines ReductiveAmination->Amine Alkene Alkenes Wittig->Alkene SecondaryAlcohol Secondary Alcohols Grignard->SecondaryAlcohol

Caption: Key synthetic transformations of the target aldehyde.

  • Reductive Amination: The most common application is the reaction with primary or secondary amines in the presence of a mild reducing agent like sodium triacetoxyborohydride (NaBH(OAc)₃) to form new carbon-nitrogen bonds. This is a powerful method for generating libraries of substituted amines for screening.[10]

  • Carbon-Carbon Bond Formation: The aldehyde can undergo various C-C bond-forming reactions, including Wittig reactions to form alkenes, Grignard and organolithium additions to generate secondary alcohols, and aldol condensations.

  • Lead Optimization: In a drug development context, these transformations allow for the systematic modification of the azepane scaffold to explore structure-activity relationships (SAR) and optimize properties such as potency, selectivity, and pharmacokinetic profiles.

Conclusion

This compound is a synthetically potent, yet under-documented, building block. This guide provides a clear and scientifically grounded pathway to its synthesis and purification from the commercially available alcohol precursor, tert-butyl 2-(hydroxymethyl)azepane-1-carboxylate. By detailing reliable oxidation protocols such as the Dess-Martin and Swern oxidations, and outlining its vast potential for derivatization, we establish this compound as a valuable tool for researchers and drug developers. The strategic use of this intermediate can accelerate the discovery of novel therapeutics based on the privileged azepane scaffold.

References

  • Dess-Martin Oxidation. Organic Chemistry Portal. Available from: [Link]

  • Dess–Martin oxidation. Wikipedia. Available from: [Link]

  • Dess–Martin periodinane (DMP) oxidation. Chemistry Steps. Available from: [Link]

  • tert-Butyl 2-(hydroxymethyl)azepane-1-carboxylate. PubChem. Available from: [Link]

  • tert-Butyl 6-hydroxy-2-methyl-azepane-1-carboxylate. PubChem. Available from: [Link]

  • Swern oxidation. Wikipedia. Available from: [Link]

  • A new mild and selective method for oxidation of primary and secondary alcohols and amines, as well as amino acids. Available from: [Link]

  • Swern Oxidation of Alcohols To Aldehydes and Ketones. Master Organic Chemistry. Available from: [Link]

  • Swern Oxidation. Organic Chemistry Portal. Available from: [Link]

  • The Chemical Properties and Applications of Azepane. Available from: [Link]

  • tert-Butyl 2-(hydroxymethyl)azepane-1-carboxylate. Sunway Pharm Ltd. Available from: [Link]

  • Synthesis of Substituted Oxo-Azepines by Regio- and Diastereoselective Hydroxylation. National Institutes of Health (NIH). Available from: [Link]

  • Pharmaceutical significance of azepane based motifs for drug discovery: A critical review. PubMed. Available from: [Link]

  • Synthesis of azepino[4,5-b]indolones via an Intermolecular Radical Oxidative Substitution of N-Boc Tryptamine. PubMed. Available from: [Link]

  • Pharmaceutical significance of azepane based motifs for drug discovery: A critical review. ScienceDirect. Available from: [Link]

  • Recent Advances on the Synthesis of Azepane‐Based Compounds. ResearchGate. Available from: [Link]

  • Pharmaceutical significance of azepane based motifs for drug discovery: A critical review. ResearchGate. Available from: [Link]

  • Tert-butyl 4-(hydroxymethyl)azepane-1-carboxylate (C12H23NO3). PubChemLite. Available from: [Link]

  • Novel tert-Butylation of Carboxylic Acids and Alcohols. Thieme Chemistry. Available from: [Link]

  • Selenium Dioxide Oxidations of Dialkyl-3 H -Azepines: The First Synthesis of 2-Azatropone from Oxidation of 2,5-Di- tert -butyl-3 H -. ResearchGate. Available from: [Link]

  • Convenient preparations of t-butyl esters and ethers from t-butanol. Semantic Scholar. Available from: [Link]

  • Industrial Production of tert-Butyl-4-oxoazepane-1-carboxylate. ResearchGate. Available from: [Link]

  • Crystal structure of tert-butyl 4-[4-(4-fluorophenyl)-2-methylbut-3-yn-2-yl]piperazine-1-carboxylate. National Institutes of Health (NIH). Available from: [Link]

  • [ - 2-Pyrrolidinepropanoic acid, 1-[(1,1-dimethylethoxy)carbonyl]-β,4-dihydroxy-, 1,1-dimethylethyl ester, [2S-[2α(S*),4β]]]. Organic Syntheses Procedure. Available from: [Link]

  • Tert-butyl 4-amino-5-(hydroxymethyl)azepane-1-carboxylate. PubChemLite. Available from: [Link]

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The Azepane Scaffold: A Privileged Structure in Drug Discovery - A Technical Guide to the Biological Evaluation of Tert-butyl 2-formylazepane-1-carboxylate Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The seven-membered nitrogen-containing heterocycle, azepane, represents a core structural motif in a multitude of biologically active compounds and approved pharmaceuticals.[1][2][3][4] Its conformational flexibility allows for optimal binding to a diverse range of biological targets. This technical guide delves into the potential biological activities of derivatives of Tert-butyl 2-formylazepane-1-carboxylate, a versatile building block for the synthesis of novel azepane-based compounds. We will explore potential therapeutic applications, outline detailed experimental protocols for their biological evaluation, and provide insights into the underlying principles of these assays. This document is intended for researchers, scientists, and drug development professionals seeking to explore the therapeutic potential of this promising class of molecules.

Introduction: The Significance of the Azepane Moiety

The azepane ring is a key pharmacophore in numerous drugs approved by the FDA, particularly those targeting the central nervous system (CNS) with antipsychotic, anticonvulsant, and antidepressant activities.[4] The incorporation of the azepane scaffold in drug design has led to over 60 approved medications, highlighting its therapeutic importance.[1] The substituent at the 2-position of the azepane ring, in this case, a formyl group protected as a tert-butyl carboxylate, offers a reactive handle for a wide array of chemical transformations, enabling the synthesis of diverse libraries of compounds for biological screening.[5] This guide will focus on the potential biological activities stemming from the derivatization of this versatile intermediate.

Synthetic Pathways to Novel Azepane Derivatives

The synthesis of derivatives from this compound can be approached through several well-established organic chemistry reactions. The aldehyde functionality at the 2-position is the primary site for modification.

Synthesis parent This compound reductive_amination Reductive Amination parent->reductive_amination R-NH2, NaBH(OAc)3 wittig Wittig Reaction parent->wittig Ph3P=CHR grignard Grignard Reaction parent->grignard R-MgBr derivative1 Amine Derivatives reductive_amination->derivative1 derivative2 Alkene Derivatives wittig->derivative2 derivative3 Secondary Alcohol Derivatives grignard->derivative3

Caption: Synthetic routes from the parent compound.

A common and powerful method for introducing diversity is through reductive amination . This reaction allows for the coupling of a wide range of primary and secondary amines to the formyl group, yielding a diverse set of amine-containing azepane derivatives. Another key transformation is the Wittig reaction , which can convert the aldehyde into an alkene, providing a scaffold for further functionalization. Furthermore, Grignard reactions can be employed to introduce various alkyl or aryl groups, leading to the formation of secondary alcohols. These synthetic strategies provide a clear path to a library of novel compounds for biological evaluation.

Potential Biological Activities and Screening Paradigms

Based on the known biological activities of structurally related azepane and azepine derivatives, several key therapeutic areas present promising avenues for investigation.[1][2][6]

Anticancer Activity

Many nitrogen-containing heterocyclic compounds exhibit potent anticancer properties.[6] The synthesized derivatives should be screened for their cytotoxic effects against a panel of cancer cell lines.

Cytotoxicity_Workflow start Synthesized Azepane Derivatives cell_culture Culture Cancer Cell Lines (e.g., MCF-7, HeLa, A549) start->cell_culture treatment Treat cells with varying concentrations of derivatives cell_culture->treatment incubation Incubate for 24-72 hours treatment->incubation assay Perform Cytotoxicity Assay (e.g., MTT, Resazurin) incubation->assay data_analysis Determine IC50 values assay->data_analysis hit_id Identify 'Hit' Compounds data_analysis->hit_id

Caption: Workflow for assessing anticancer activity.

Experimental Protocol: MTT Assay for Cytotoxicity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.[7] NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.

  • Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

  • Compound Treatment: Prepare serial dilutions of the azepane derivatives in the appropriate cell culture medium. Replace the existing medium with the medium containing the test compounds. Include a vehicle control (e.g., DMSO) and a positive control (e.g., doxorubicin).

  • Incubation: Incubate the plate for 24 to 72 hours at 37°C in a humidified atmosphere with 5% CO2.

  • MTT Addition: Add MTT solution to each well to a final concentration of 0.5 mg/mL and incubate for another 2-4 hours.

  • Formazan Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO or isopropanol with HCl) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).

Antibacterial Activity

The discovery of new antibacterial agents is a critical area of research due to the rise of antibiotic resistance.[8] Heterocyclic compounds are a rich source of potential antimicrobial agents.

Experimental Protocol: Broth Microdilution for Minimum Inhibitory Concentration (MIC)

The broth microdilution method is a widely used technique to determine the minimum inhibitory concentration (MIC) of an antimicrobial agent.[8][9][10]

  • Preparation of Inoculum: Prepare a standardized bacterial suspension (e.g., Staphylococcus aureus, Escherichia coli) adjusted to a 0.5 McFarland standard.[8]

  • Serial Dilutions: Perform two-fold serial dilutions of the test compounds in a 96-well microtiter plate containing a suitable broth medium (e.g., Mueller-Hinton broth).[8][9]

  • Inoculation: Inoculate each well with the standardized bacterial suspension. Include a positive control (bacteria without compound) and a negative control (broth only).

  • Incubation: Incubate the plates at 37°C for 16-20 hours.

  • MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism.[11][12]

Parameter Condition Reference
Method Broth Microdilution[8][9]
Medium Mueller-Hinton Broth[9]
Inoculum Size 0.5 McFarland Standard[8]
Incubation 37°C for 16-20 hours[9]
Endpoint Lowest concentration with no visible growth[11][12]
Enzyme Inhibition

Many drugs exert their therapeutic effects by inhibiting specific enzymes.[13][14] Azepane derivatives could be investigated as inhibitors of various enzymes implicated in disease, such as kinases, proteases, or oxidoreductases.

Experimental Protocol: General Enzyme Inhibition Assay

The specific protocol will vary depending on the target enzyme. However, a general workflow can be outlined.[15][16]

  • Enzyme and Substrate Preparation: Prepare solutions of the target enzyme and its corresponding substrate in an appropriate buffer.

  • Inhibitor Incubation: In a microplate, pre-incubate the enzyme with various concentrations of the azepane derivatives for a defined period.

  • Reaction Initiation: Initiate the enzymatic reaction by adding the substrate.

  • Signal Detection: Monitor the reaction progress by measuring the formation of a product or the depletion of a substrate over time. The detection method can be spectrophotometric, fluorometric, or luminescent.[16]

  • Data Analysis: Calculate the rate of the enzymatic reaction at each inhibitor concentration. Determine the IC50 value of the inhibitor.

Enzyme_Inhibition cluster_assay Enzyme Inhibition Assay cluster_reaction Reaction enzyme Target Enzyme inhibitor Azepane Derivative (Inhibitor) enzyme->inhibitor Pre-incubation substrate Substrate reaction Enzyme + Substrate + Inhibitor enzyme->reaction product Product inhibitor->reaction substrate->reaction measurement Measure Product Formation or Substrate Depletion reaction->measurement data_analysis Calculate IC50 measurement->data_analysis

Sources

spectroscopic data (NMR, IR, MS) of "Tert-butyl 2-formylazepane-1-carboxylate"

Author: BenchChem Technical Support Team. Date: January 2026

Initiating Data Acquisition

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Defining Guide's Scope

The Elusive Building Block: A Technical Inquiry into tert-Butyl 2-Formylazepane-1-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

Senior Application Scientist Commentary: In the landscape of organic synthesis and drug discovery, the strategic use of functionalized heterocyclic scaffolds is paramount. Azepane cores, for instance, are integral to a variety of biologically active molecules. However, a thorough investigation into the scientific literature and chemical databases reveals a notable scarcity of information on a specific derivative: tert-butyl 2-formylazepane-1-carboxylate . While its chemical structure is plausible and its potential as a synthetic intermediate is clear, there is a conspicuous absence of dedicated research, including detailed synthetic protocols and applications, for this particular compound.

This technical guide, therefore, deviates from a standard whitepaper. Instead, it will serve as an analytical exploration of the potential of this compound as a building block. By examining the synthesis and reactivity of closely related and structurally analogous compounds, we can infer the likely synthetic routes to this molecule and project its utility in the construction of complex molecular architectures. This document is intended for researchers, scientists, and drug development professionals who are interested in the prospective applications of novel synthetic intermediates.

Introduction: The Azepane Scaffold and the Promise of a Bifunctional Building Block

The azepane ring system, a seven-membered saturated heterocycle containing a nitrogen atom, is a privileged scaffold in medicinal chemistry. Its conformational flexibility allows it to present substituents in a distinct three-dimensional arrangement, which can be crucial for molecular recognition and biological activity. The introduction of a formyl group at the 2-position, adjacent to the nitrogen atom, alongside an N-Boc protecting group, would create a versatile bifunctional building block.

The tert-butyloxycarbonyl (Boc) group offers robust protection of the nitrogen under a wide range of reaction conditions, yet it can be readily removed under acidic conditions. The aldehyde functionality serves as a versatile handle for a multitude of chemical transformations, including:

  • Nucleophilic additions: Formation of secondary alcohols, cyanohydrins, and other functional groups.

  • Reductive aminations: A cornerstone of amine synthesis, allowing for the introduction of diverse side chains.

  • Wittig-type reactions: Carbon-carbon bond formation to generate alkenes.

  • Condensation reactions: Formation of imines, oximes, and hydrazones, which can serve as intermediates for further elaboration.

The combination of these features in a single molecule, this compound, would theoretically provide a powerful tool for the divergent synthesis of novel azepane-containing compounds.

Postulated Synthesis of this compound

While no direct synthesis for this compound is readily available in the peer-reviewed literature, we can propose viable synthetic strategies based on established methodologies for analogous systems, such as the corresponding piperidine and pyrrolidine derivatives. A common and effective approach involves the oxidation of the corresponding primary alcohol.

A plausible synthetic route is outlined below:

G cluster_0 Synthetic Pathway A tert-Butyl 2-(hydroxymethyl)azepane-1-carboxylate C This compound A->C Oxidation B Oxidizing Agent (e.g., PCC, Swern, DMP) G cluster_0 Reductive Amination Workflow A This compound C Iminium Ion Intermediate A->C + R¹R²NH - H₂O B Primary or Secondary Amine (R¹R²NH) E N-Substituted Azepane Product C->E Reduction D Reducing Agent (e.g., NaBH(OAc)₃)

A Senior Application Scientist's Guide to the Synthesis of Tert-butyl 2-formylazepane-1-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Azepane Scaffold in Modern Drug Discovery

The azepane ring system, a seven-membered saturated nitrogen-containing heterocycle, is a privileged scaffold in medicinal chemistry.[1] Its inherent three-dimensionality and conformational flexibility make it an attractive core for developing novel therapeutics. Azepane-based compounds have demonstrated a wide range of pharmacological activities, including anti-cancer, antimicrobial, and anti-Alzheimer's properties, and are found in numerous approved drugs.[2][3][4]

Tert-butyl 2-formylazepane-1-carboxylate, also known as N-Boc-2-formylazepane, is a key synthetic intermediate. The Boc-protected nitrogen allows for controlled manipulation of the molecule, while the aldehyde at the 2-position serves as a versatile chemical handle for further elaboration, such as reductive amination, Wittig reactions, or aldol condensations. This guide provides an in-depth review of the primary synthetic strategies to access this valuable building block, focusing on the underlying chemical principles and practical considerations for laboratory execution.

Retrosynthetic Analysis: Charting the Path Forward

A logical retrosynthetic analysis of the target molecule reveals two primary precursor molecules. The most direct approach involves the oxidation of the corresponding primary alcohol, tert-butyl 2-(hydroxymethyl)azepane-1-carboxylate. An alternative, though often more challenging, route is the partial reduction of a derivative of the corresponding carboxylic acid, 1-(tert-butoxycarbonyl)azepane-2-carboxylic acid.

G cluster_0 target Tert-butyl 2-formylazepane-1-carboxylate precursor1 Tert-butyl 2-(hydroxymethyl)azepane-1-carboxylate target->precursor1 Oxidation precursor2 1-(tert-butoxycarbonyl) azepane-2-carboxylic acid target->precursor2 Partial Reduction

Caption: Retrosynthetic pathways to the target aldehyde.

Strategy 1: Oxidation of tert-Butyl 2-(hydroxymethyl)azepane-1-carboxylate

The oxidation of a primary alcohol to an aldehyde is a cornerstone transformation in organic synthesis. For a substrate like tert-butyl 2-(hydroxymethyl)azepane-1-carboxylate, which contains an acid-labile Boc protecting group, the choice of oxidant is critical. Mild, non-acidic conditions are required to prevent deprotection and other side reactions. Two methods stand out for their reliability and substrate tolerance: the Swern oxidation and the Dess-Martin periodinane (DMP) oxidation.[5]

Method A: The Swern Oxidation

The Swern oxidation utilizes dimethyl sulfoxide (DMSO) activated by oxalyl chloride at low temperatures, followed by the addition of a hindered base like triethylamine (TEA) or diisopropylethylamine (DIPEA).[5][6]

Expertise & Rationale: This method is favored for its exceptionally mild conditions (-78 °C), which preserves sensitive functional groups like the Boc group.[7] The reaction avoids the use of toxic heavy metals and typically proceeds with high yields and minimal over-oxidation to the carboxylic acid.[8] The primary causality for its effectiveness is the in situ formation of the highly reactive chloro(dimethyl)sulfonium chloride, which reacts with the alcohol to form an alkoxysulfonium salt. The subsequent E2 elimination, facilitated by the base, is what yields the aldehyde.[5]

Experimental Protocol: Swern Oxidation

  • Activator Formation: In a flame-dried, three-necked flask under a nitrogen atmosphere, add anhydrous dichloromethane (DCM, 0.5 M). Cool the flask to -78 °C in a dry ice/acetone bath.

  • Add oxalyl chloride (1.5 equivalents) dropwise to the stirred DCM.

  • Slowly add dimethyl sulfoxide (DMSO, 2.5 equivalents) dropwise. Stir the resulting solution for 15 minutes at -78 °C.

  • Alcohol Addition: Dissolve tert-butyl 2-(hydroxymethyl)azepane-1-carboxylate (1.0 equivalent) in a minimal amount of anhydrous DCM and add it dropwise to the reaction mixture. Stir for 30-45 minutes at -78 °C.

  • Elimination: Add triethylamine (5.0 equivalents) dropwise. The reaction mixture may become thick. After 15 minutes, remove the cooling bath and allow the reaction to warm to room temperature over 30 minutes.

  • Workup: Quench the reaction by adding water. Transfer the mixture to a separatory funnel and extract with DCM (3x). Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo.

  • Purification: Purify the resulting crude oil by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield the pure aldehyde.

Safety Note: The reaction generates carbon monoxide (CO), which is highly toxic, and dimethyl sulfide ((CH₃)₂S), which has a strong, unpleasant odor.[6] All steps must be performed in a well-ventilated fume hood. Glassware can be deodorized by rinsing with a bleach solution.[6]

Method B: The Dess-Martin Periodinane (DMP) Oxidation

The Dess-Martin oxidation employs a hypervalent iodine reagent, 1,1,1-triacetoxy-1,1-dihydro-1,2-benziodoxol-3(1H)-one (Dess-Martin periodinane), as the oxidant.[9][10]

Expertise & Rationale: The primary advantage of DMP is its operational simplicity. The reaction can be run at a convenient room temperature under neutral pH conditions, which is highly compatible with the Boc-protecting group.[10] It offers high chemoselectivity, short reaction times, and simplified workups.[10][11] The mechanism involves a ligand exchange where the alcohol displaces an acetate group on the iodine center, followed by an intramolecular elimination to form the carbonyl compound.[12] The addition of a small amount of water has been shown to accelerate the reaction rate.[9]

Experimental Protocol: Dess-Martin Oxidation

  • Reaction Setup: To a flask containing a stirred solution of tert-butyl 2-(hydroxymethyl)azepane-1-carboxylate (1.0 equivalent) in anhydrous dichloromethane (DCM, 0.2 M), add solid Dess-Martin periodinane (1.1-1.3 equivalents) portion-wise at room temperature.

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC). The reaction is typically complete within 1-3 hours.

  • Workup: Upon completion, dilute the reaction mixture with diethyl ether and quench by pouring it into a saturated aqueous solution of sodium bicarbonate (NaHCO₃) containing an excess of sodium thiosulfate (Na₂S₂O₃). Stir vigorously until the layers are clear.

  • Extraction: Separate the layers and extract the aqueous phase with diethyl ether (2x).

  • Washing & Drying: Combine the organic layers, wash with saturated NaHCO₃ solution, then with brine. Dry over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate in vacuo.

  • Purification: Purify the crude product by flash column chromatography on silica gel.

Safety Note: While generally stable, Dess-Martin periodinane can be potentially explosive under impact or when heated, particularly if impure.[13] It should be handled with appropriate caution.

ParameterSwern OxidationDess-Martin Oxidation
Temperature -78 °C to Room TempRoom Temperature
Key Reagents Oxalyl Chloride, DMSO, TriethylamineDess-Martin Periodinane
Typical Yields High (>90%)High (>90%)
Pros Inexpensive reagents, highly reliableOperationally simple, neutral pH, fast
Cons Requires cryogenic temps, toxic/odorous byproductsExpensive reagent, potentially explosive

Strategy 2: Partial Reduction of 1-(tert-butoxycarbonyl)azepane-2-carboxylic acid

Directly reducing a carboxylic acid to an aldehyde is challenging because the intermediate aldehyde is more reactive than the starting acid, leading to over-reduction to the primary alcohol.[14][15] Therefore, the acid must first be converted into a derivative that can be reduced in a controlled manner.

Expertise & Rationale: A reliable method involves converting the carboxylic acid into an activated ester, such as a triazine-activated ester, which can then be reduced via catalytic hydrogenation.[16] Another common strategy is to form a Weinreb amide (N-methoxy-N-methyl amide), which upon reaction with a hydride source like diisobutylaluminium hydride (DIBAL-H), forms a stable chelated intermediate that collapses to the aldehyde only upon acidic workup, thus preventing over-reduction.[17]

Experimental Protocol: Reduction via Activated Ester

  • Ester Activation: In a flask under a nitrogen atmosphere, dissolve 1-(tert-butoxycarbonyl)azepane-2-carboxylic acid (1.0 equivalent) in anhydrous DME. Add N-methylmorpholine (1.1 equivalents).

  • Add 2-chloro-4,6-dimethoxy-1,3,5-triazine (CDMT, 1.1 equivalents) and stir at room temperature until TLC analysis confirms the complete formation of the activated ester.[16]

  • Catalytic Hydrogenation: To the solution of the activated ester, add 10% Palladium on Carbon (Pd/C, ~5 mol%).

  • Replace the nitrogen atmosphere with hydrogen (H₂, 1 atm, balloon) and stir the mixture at room temperature. The reaction time must be carefully optimized to prevent over-reduction to the alcohol.[16]

  • Workup: Once the reaction is complete, filter the mixture through a pad of Celite to remove the catalyst.

  • Perform an acidic workup (e.g., with dilute HCl) to remove triazine byproducts, followed by extraction with an organic solvent.

  • Dry the organic layer, concentrate, and purify by column chromatography to obtain the aldehyde.

Workflow and Characterization

The overall process involves selecting a synthetic strategy, executing the protocol, and validating the final product.

G cluster_0 Strategy 1: Oxidation cluster_1 Strategy 2: Reduction start1 Start: tert-butyl 2-(hydroxymethyl)azepane-1-carboxylate process1 Swern or DMP Oxidation start1->process1 workup Workup & Purification (Column Chromatography) process1->workup start2 Start: 1-(tert-butoxycarbonyl) azepane-2-carboxylic acid process2 Activation & Partial Reduction start2->process2 process2->workup char Characterization (NMR, MS, IR) workup->char product Final Product: Tert-butyl 2-formylazepane-1-carboxylate char->product

Caption: General experimental workflow for synthesis.

Characterization: The final product, this compound, should be characterized to confirm its identity and purity.

  • ¹H NMR: Expect a characteristic singlet for the aldehyde proton (δ 9.5-9.7 ppm) and a singlet for the tert-butyl protons (~1.4-1.5 ppm).

  • ¹³C NMR: The aldehyde carbonyl carbon will appear around δ 200 ppm.

  • Mass Spectrometry (MS): To confirm the molecular weight.

  • Infrared (IR) Spectroscopy: A strong C=O stretch for the aldehyde should be visible around 1720-1740 cm⁻¹.

Conclusion

The synthesis of this compound is most reliably achieved through the oxidation of its corresponding primary alcohol. Both the Swern and Dess-Martin periodinane oxidations represent excellent, high-yielding choices that are compatible with the acid-sensitive Boc protecting group. The selection between them often comes down to practical laboratory considerations: the Swern oxidation is cheaper but requires cryogenic temperatures and careful management of byproducts, while the DMP oxidation is operationally simpler but uses a more expensive and potentially hazardous reagent. The partial reduction of the carboxylic acid derivative provides an alternative route, though it may require more extensive optimization. The availability of these robust synthetic methods ensures that this versatile azepane building block remains readily accessible to researchers and drug development professionals.

References

  • Recent Advances on the Synthesis of Azepane‐Based Compounds. (n.d.). ResearchGate. Retrieved January 14, 2026, from [Link][1]

  • Pharmaceutical significance of azepane based motifs for drug discovery: A critical review. (n.d.). Wiley Online Library. Retrieved January 14, 2026, from [Link][2]

  • Philippova, A. N., Vorobyeva, D. V., Gribanov, P. S., Godovikov, I. A., & Osipov, S. N. (2022). Synthesis of Functionalized Azepines via Cu(I)-Catalyzed Tandem Amination/Cyclization Reaction of Fluorinated Allenynes. Molecules, 27(21), 7487. [Link][3]

  • Review on Synthesis, Reactions and Biological Properties of Seven Member Heterocyclic Compounds: Azepine, Azepane, Azepinone. (2020). ResearchGate. Retrieved January 14, 2026, from [Link][4]

  • Dess–Martin oxidation. (n.d.). Wikipedia. Retrieved January 14, 2026, from [Link][9]

  • Dess–Martin periodinane. (n.d.). Wikipedia. Retrieved January 14, 2026, from [Link][10]

  • Reduction of carboxylic acids to aldehydes. (2003, April 30). Hive Novel Discourse. Retrieved January 14, 2026, from [Link][16]

  • Swern Oxidation Procedure. (n.d.). Michigan State University Department of Chemistry. Retrieved January 14, 2026, from [Link][18]

  • 1,2-Benziodoxol-3(1H). (n.d.). Organic Syntheses Procedure. Retrieved January 14, 2026, from [Link][13]

  • Dess–Martin periodinane (DMP) oxidation. (n.d.). Chemistry Steps. Retrieved January 14, 2026, from [Link][12]

  • Swern oxidation. (n.d.). Wikipedia. Retrieved January 14, 2026, from [Link][6]

  • Swern Oxidation Mechanism. (n.d.). Chemistry Steps. Retrieved January 14, 2026, from [Link][5]

  • Dess-Martin Oxidation. (n.d.). Organic Chemistry Portal. Retrieved January 14, 2026, from [Link][11]

  • Reduction of Carboxylic Acids and Their Derivatives. (2019, June 5). Chemistry LibreTexts. Retrieved January 14, 2026, from [Link][14]

  • Study on synthesis of (R)-tert-butyl 4-formyl-2,2-dimethylthiazolidine-3-carboxylate. (2016). Atlantis Press. Retrieved January 14, 2026, from [Link][17]

  • Reduction of Carboxylic Acids, Aldehydes & Ketones. (2025, May 20). Save My Exams. Retrieved January 14, 2026, from [Link][15]

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A Comprehensive Technical Guide to the Stability and Storage of Tert-butyl 2-formylazepane-1-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Significance of Tert-butyl 2-formylazepane-1-carboxylate in Medicinal Chemistry

This compound is a valuable bifunctional molecule in the landscape of modern drug discovery. Its structure, featuring a seven-membered azepane ring, a reactive aldehyde, and an acid-labile tert-butyloxycarbonyl (BOC) protecting group, makes it a versatile building block for the synthesis of complex nitrogen-containing heterocyclic compounds. Azepane scaffolds are integral to a range of pharmacologically active agents, valued for their ability to explore three-dimensional chemical space.[1][2] The aldehyde functionality serves as a crucial handle for a variety of chemical transformations, including reductive aminations, Wittig reactions, and the formation of Schiff bases, enabling the construction of diverse molecular libraries for screening and lead optimization.

However, the very features that make this compound a powerful synthetic intermediate also render it susceptible to degradation if not handled and stored with meticulous care. This guide provides an in-depth analysis of the chemical liabilities of this compound, outlines its primary degradation pathways, and offers evidence-based recommendations for its optimal storage and handling to ensure its integrity and performance in sensitive research and development applications.

Deconstructing the Molecule: A Functional Group Approach to Stability

The stability of this compound is best understood by examining the inherent reactivity of its three key structural components: the aliphatic aldehyde, the BOC-protected amine, and the azepane ring.

The Aliphatic Aldehyde: The Primary Locus of Instability

The aldehyde group is the most reactive and, therefore, the most vulnerable part of the molecule. Aliphatic aldehydes are notoriously prone to several degradation pathways:

  • Oxidation: In the presence of atmospheric oxygen, the aldehyde can readily oxidize to the corresponding carboxylic acid (Tert-butyl 2-carboxyazepane-1-carboxylate). This transformation is often catalyzed by light and trace metal impurities. The resulting carboxylic acid impurity can interfere with subsequent reactions and complicate purification.

  • Polymerization (Trimerization): Aldehydes can undergo self-condensation to form cyclic trimers (trioxanes), which are typically odorless, waxy solids. This process is often acid-catalyzed and can be accelerated by the presence of the acidic degradation product from oxidation. Counterintuitively, trimer formation can sometimes be more pronounced at lower temperatures in the neat (undiluted) form.

  • Aldol Reactions: While less common in storage, in the presence of acidic or basic catalysts, aldehydes with α-hydrogens can undergo aldol condensation, leading to the formation of β-hydroxy aldehydes and their dehydration products.

The BOC-Protecting Group: Sensitivity to Acidic Conditions

The tert-butyloxycarbonyl (BOC) group is a widely used protecting group for amines due to its stability under a broad range of conditions, including basic and nucleophilic environments.[3][] However, its defining characteristic is its lability under acidic conditions.[5][6]

  • Acid-Catalyzed Deprotection: Exposure to even mild acids can lead to the cleavage of the BOC group, yielding the free secondary amine (2-formylazepane), carbon dioxide, and isobutylene.[5][6] This deprotection is problematic as the newly formed amine can potentially react with the aldehyde of another molecule, leading to imine formation and subsequent polymerization or side reactions. The source of acidity can be external contaminants or the carboxylic acid formed from aldehyde oxidation.

The Azepane Ring: Generally Robust with Caveats

The saturated seven-membered azepane ring is generally stable under typical storage conditions. Unlike some strained ring systems, it is not prone to spontaneous ring-opening. However, its stability in a biological matrix, such as plasma, can be limited due to enzymatic degradation, which is a key consideration in drug development but less so for chemical storage.[5]

Recommended Storage and Handling Protocols

Based on the potential degradation pathways, the following conditions are recommended to maximize the shelf-life and purity of this compound.

Summary of Storage Conditions
ParameterRecommended ConditionRationale
Temperature -20°C or lower (in a freezer) Minimizes the rate of all chemical degradation pathways.
Atmosphere Inert gas (Argon or Nitrogen) Prevents oxidation of the aldehyde to a carboxylic acid.
Light Amber vial or protection from light Reduces the potential for light-catalyzed oxidation.[7]
Form As a dilute solution in a primary alcohol (e.g., Ethanol) Forms a more stable hemiacetal, inhibiting both oxidation and polymerization of the aldehyde.
pH Strictly neutral Avoids acid-catalyzed BOC deprotection and polymerization.
Detailed Handling Workflow

The following diagram illustrates the recommended workflow for handling the compound upon receipt to ensure its long-term stability.

G cluster_receipt Receipt & Initial Handling cluster_storage_prep Storage Preparation cluster_long_term Long-Term Storage receipt Receive Compound (likely as neat solid/oil) inspect Inspect for discoloration or polymerization receipt->inspect dissolve Immediately dissolve in anhydrous Ethanol (e.g., 10% w/v) inspect->dissolve If appears pure purge Purge solution with Argon or Nitrogen dissolve->purge transfer Transfer to amber vial with a tight-fitting cap purge->transfer store Store at ≤ -20°C transfer->store log Log receipt date and preparation of stock solution store->log

Caption: Recommended workflow for handling and preparing this compound for stable, long-term storage.

Experimental Protocol: Assessing the Stability of this compound via Forced Degradation

To proactively identify potential degradation products and establish a stability-indicating analytical method, a forced degradation study is essential.

Objective

To investigate the stability of this compound under various stress conditions (acidic, basic, oxidative, thermal, and photolytic) and to identify its primary degradation products.

Methodology
  • Preparation of Stock Solution:

    • Prepare a stock solution of the compound at a concentration of 1 mg/mL in acetonitrile.

  • Application of Stress Conditions: [5]

    • Acid Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 N HCl. Incubate at 60°C for 48 hours.

    • Base Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 N NaOH. Incubate at 60°C for 48 hours.

    • Oxidative Degradation: Mix 1 mL of the stock solution with 1 mL of 3% hydrogen peroxide (H₂O₂). Store at room temperature, protected from light, for 48 hours.

    • Thermal Degradation: Place a vial of the stock solution in an oven at 80°C for 72 hours.

    • Photolytic Degradation: Expose a vial of the stock solution to a calibrated light source (e.g., consistent with ICH Q1B guidelines) for a defined period.

  • Sample Analysis:

    • At specified time points (e.g., 0, 8, 24, 48 hours), withdraw an aliquot from each stress condition.

    • Neutralize the acidic and basic samples before analysis.

    • Analyze all samples, including an unstressed control, by a suitable analytical method. High-Performance Liquid Chromatography (HPLC) with UV detection is a common choice. For definitive identification of degradation products, Liquid Chromatography-Mass Spectrometry (LC-MS) is recommended.[8]

  • Purity Assessment of Aldehydes:

    • A well-established method for quantifying aldehydes involves derivatization with 2,4-dinitrophenylhydrazine (DNPH) followed by HPLC-UV analysis.[8][9][10] This can be used to specifically track the concentration of the parent aldehyde.

    • Gas Chromatography with Flame Ionization Detection (GC-FID) or Mass Spectrometry (GC-MS) can also be employed to assess purity and detect volatile degradation products.[11][12]

The following diagram outlines the logical flow of a forced degradation study.

G cluster_stress Stress Conditions cluster_analysis Analysis cluster_outcome Outcome start Prepare 1 mg/mL Stock Solution acid Acidic (0.1 N HCl, 60°C) start->acid base Basic (0.1 N NaOH, 60°C) start->base oxidative Oxidative (3% H₂O₂, RT) start->oxidative thermal Thermal (80°C) start->thermal photo Photolytic (ICH Q1B) start->photo sample Sample at Time Points (0, 8, 24, 48h) acid->sample base->sample oxidative->sample thermal->sample photo->sample neutralize Neutralize Acid/Base Samples sample->neutralize analyze Analyze by HPLC-UV/LC-MS neutralize->analyze identify Identify Degradation Products analyze->identify pathway Elucidate Degradation Pathways identify->pathway method Develop Stability-Indicating Method pathway->method

Caption: Logical workflow for a forced degradation study of this compound.

Conclusion

This compound is a molecule of significant synthetic utility, but its inherent chemical functionalities necessitate careful consideration of its stability. The primary liabilities are the aldehyde group's propensity for oxidation and polymerization, and the BOC group's sensitivity to acid. By implementing the recommended storage conditions—specifically, storing the compound as a dilute solution in a primary alcohol under an inert atmosphere at -20°C or below—researchers can significantly mitigate these degradation pathways. Proactive stability assessment through forced degradation studies will further ensure the reliability of experimental outcomes and the integrity of drug discovery programs that utilize this versatile building block.

References

  • Commercially available drugs contain azepine derivatives. - ResearchGate. Available at: [Link]

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  • Bioanalytical and Mass Spectrometric Methods for Aldehyde Profiling in Biological Fluids. (2019, June 4). Available at: [Link]

  • Tests for Aldehydes and Ketones - BYJU'S. (2019, October 9). Available at: [Link]

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  • Hydrolytic Stability of Carbamate and Carbonate Closomers for the Design of a Multifaceted Drug Delivery System - Dr. Zachary H. Houston. Available at: [Link]

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  • Hydrolysis of tert‐butyl formate: Kinetics, products, and implications for the environmental impact of methyl tert‐butyl ether | Environmental Toxicology and Chemistry | Oxford Academic. Available at: [Link]

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Methodological & Application

Application Note: Synthetic Strategies for the Formylation of N-Boc-Azepane

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive overview of the synthetic strategies for converting N-tert-butyloxycarbonyl (N-Boc) protected azepane into N-formylazepane. This transformation is a critical step in medicinal chemistry and drug development, where the N-formyl group serves as a key pharmacophore, a stable protecting group, or a precursor for isocyanide synthesis.[1] The process inherently involves a deprotection-formylation sequence. This document details the mechanistic rationale, compares various reaction conditions, and provides detailed, field-proven protocols for both two-step and one-pot procedures. The insights are tailored for researchers, chemists, and drug development professionals seeking robust and scalable methods for this conversion.

Introduction and Strategic Overview

The conversion of an N-Boc protected amine to an N-formamide is a common yet nuanced synthetic challenge. The tert-butyloxycarbonyl (Boc) group is a robust protecting group, prized for its stability under a wide range of conditions.[2] Conversely, the N-formyl group is a valuable functional moiety in its own right.[3][4] The direct formylation of the N-Boc-azepane nitrogen is not feasible; therefore, the synthesis of N-formylazepane from its N-Boc precursor must proceed via the free secondary amine.

This presents the chemist with two primary strategic pathways:

  • Two-Step Synthesis: This classic approach involves the initial deprotection of the N-Boc group to yield the free azepane (typically as a salt), followed by its isolation and subsequent N-formylation in a separate reaction. This method offers clear advantages in terms of reaction monitoring and purification of intermediates, ensuring high purity of the final product.

  • One-Pot Synthesis: This more efficient approach combines deprotection and formylation into a single, sequential procedure without the isolation of the azepane intermediate. While reducing workup steps and improving time-efficiency, this strategy requires careful control of reaction conditions to prevent side reactions and ensure high conversion.

This guide will explore the chemical principles underpinning both strategies and provide detailed protocols to enable researchers to select the optimal method for their specific needs.

Mechanistic Considerations

Step 1: N-Boc Deprotection

The cleavage of the Boc group is almost universally achieved under acidic conditions. The mechanism involves the protonation of the carbamate carbonyl oxygen, followed by the loss of the stable tert-butyl cation, which is typically scavenged by the solvent or an added scavenger. This decomposition releases the free amine, carbon dioxide, and isobutylene.

Common reagents for this step include:

  • Trifluoroacetic Acid (TFA): Typically used in a dichloromethane (DCM) solution, it provides rapid and clean deprotection at room temperature.

  • Hydrochloric Acid (HCl): Often used as a solution in an organic solvent like dioxane or methanol, yielding the hydrochloride salt of the amine.

  • Water at Elevated Temperatures: Under neutral, catalyst-free conditions, water can mediate the deprotection of N-Boc groups at temperatures of 90-100 °C, offering a green alternative.[5]

Step 2: N-Formylation of Secondary Amines

Once the azepane is liberated, it can be formylated using a variety of reagents. The choice of formylating agent is critical and depends on factors such as scale, functional group tolerance, and desired reaction conditions (e.g., temperature, solvent).

Key classes of formylating agents include:

  • Formic Acid: As the simplest formylating agent, it is inexpensive and environmentally benign. The reaction is a condensation that produces water as a byproduct, often requiring azeotropic removal (e.g., with a Dean-Stark trap in toluene) or the use of a catalyst to drive the reaction to completion.[3][6]

  • Acetic Formic Anhydride (AFA): A highly reactive formylating agent, typically generated in situ from acetic anhydride and formic acid.[3][6] It provides rapid and high-yielding formylation even at low temperatures but is sensitive to moisture.

  • Catalytic Systems: Modern methods often employ a catalyst to activate formic acid, allowing for milder conditions. Catalysts such as iodine, ZnO, or indium have proven effective for the formylation of secondary amines.[3][7] These methods are often performed solvent-free or in greener solvents.

Comparative Analysis of Formylation Methods

The selection of a formylation protocol is a critical decision based on substrate compatibility, available equipment, and project goals. The table below summarizes and compares several common methods applicable to the formylation of azepane.

MethodFormylating Agent / CatalystTypical ConditionsProsCons
Dean-Stark Formic AcidToluene or Xylene, refluxInexpensive, simple setup, drives equilibrium.[6]High temperatures, requires azeotropic water removal.
Acetic Formic Anhydride Acetic Anhydride, Formic Acid0 °C to RT, various solventsHigh reactivity, fast, excellent yields.[3]Moisture sensitive, reagent prepared in situ.
Iodine Catalysis Formic Acid, I₂ (catalytic)70 °C, solvent-freeHigh efficiency, green (solvent-free), chemoselective.[7]Requires heating, iodine can be corrosive.
ZnO Catalysis Formic Acid, ZnO (catalytic)70 °C, solvent-freeReusable catalyst, scalable, good yields.[3]Requires catalyst filtration, moderate temperatures.
Ammonium Formate Ammonium FormateHeating, often neatReadily available, simple procedure.[8]Can require higher temperatures, potential for side products.

Experimental Protocols

Safety Precaution: Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves. Trifluoroacetic acid (TFA) is highly corrosive and requires careful handling.

Protocol 1: Two-Step Deprotection and Formylation

This protocol is recommended for its reliability and the ability to confirm the complete removal of the Boc group before proceeding.

Workflow Diagram: Two-Step vs. One-Pot Synthesis

G cluster_two_step Two-Step Pathway cluster_one_pot One-Pot Pathway start N-Boc-Azepane deprotect Step A: Deprotection (e.g., TFA/DCM) start->deprotect onepot Sequential Deprotection, Neutralization & Formylation in a single vessel start->onepot isolate Isolation & Optional Purification deprotect->isolate formylate Step B: Formylation (e.g., HCOOH/Toluene) isolate->formylate end_product N-Formylazepane formylate->end_product onepot->end_product

Caption: Strategic pathways from N-Boc-azepane to N-formylazepane.

Step A: N-Boc Deprotection of N-Boc-Azepane

  • Preparation: To a round-bottom flask, add N-Boc-azepane (1.0 eq). Dissolve it in dichloromethane (DCM), using approximately 10 mL of solvent per gram of substrate.

  • Cooling: Place the flask in an ice bath and cool the solution to 0 °C with stirring.

  • Acid Addition: Add trifluoroacetic acid (TFA, 5.0-10.0 eq) dropwise to the stirred solution. The addition should be slow to control any exotherm.

  • Reaction: After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Stir for 1-3 hours.

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is fully consumed.

  • Workup: Concentrate the reaction mixture in vacuo to remove the DCM and excess TFA. The crude product, azepane trifluoroacetate salt, will remain as an oil or solid. To obtain the free base, dissolve the residue in DCM and wash with saturated aqueous sodium bicarbonate (NaHCO₃) solution until the aqueous layer is basic. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate to yield crude azepane, which can be used directly in the next step.

Step B: N-Formylation using Formic Acid (Dean-Stark Method)

  • Setup: To a round-bottom flask equipped with a magnetic stirrer and a Dean-Stark apparatus under a condenser, add the crude azepane (1.0 eq) from the previous step.

  • Reagent Addition: Add toluene (approx. 15 mL per gram of amine) and formic acid (1.2-2.0 eq).[6]

  • Reaction: Heat the mixture to reflux. Water will begin to collect in the Dean-Stark trap as it is formed during the reaction. Continue refluxing for 4-12 hours, or until no more water is collected and TLC analysis indicates the consumption of the starting amine.

  • Workup: Cool the reaction mixture to room temperature. Evaporate the toluene under reduced pressure.[6] The resulting crude N-formylazepane is often of sufficient purity for subsequent steps.

  • Purification (if necessary): If further purification is required, the residue can be purified by silica gel column chromatography or distillation under reduced pressure.

Protocol 2: Iodine-Catalyzed One-Pot Formylation

This protocol offers a more streamlined and environmentally friendly approach by avoiding solvent use in the formylation step.

  • Deprotection: In a round-bottom flask, deprotect N-Boc-azepane as described in Protocol 1, Step A (steps 1-5).

  • Neutralization and Solvent Removal: After confirming complete deprotection, carefully add a saturated aqueous solution of NaHCO₃ to the reaction mixture at 0 °C until gas evolution ceases and the pH is basic. Transfer the mixture to a separatory funnel, separate the organic layer, and wash with brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate fully in vacuo to obtain the crude azepane free base.

  • Formylation Setup: To the flask containing the crude azepane, add formic acid (2.0 eq) and iodine (I₂, 0.05 eq).[7]

  • Reaction: Heat the mixture with stirring in an oil bath at 70 °C. The reaction is typically complete within 1-4 hours. Monitor progress by TLC.

  • Workup: After the reaction is complete, cool the mixture to room temperature. Dilute with ethyl acetate and wash successively with saturated aqueous sodium thiosulfate (Na₂S₂O₃) solution (to remove iodine), saturated aqueous NaHCO₃ solution, and brine.

  • Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo. The crude product can be purified by column chromatography if necessary.

Troubleshooting and Expert Insights

  • Incomplete Deprotection: If TLC shows remaining starting material, add more TFA or increase the reaction time. Ensure the N-Boc-azepane is fully dissolved.

  • Formation of Side Products in One-Pot: In one-pot procedures, it is crucial to thoroughly neutralize the acid from the deprotection step before adding the formylating agent. Residual acid can interfere with the formylation reaction. Complete removal of the initial solvent (e.g., DCM) is also vital before heating.

  • Low Yield in Formylation: For the Dean-Stark method, ensure the system is free of leaks to allow for efficient water removal. If yields are still low, consider using a more reactive formylating agent like acetic formic anhydride.

  • Chemoselectivity: The described formylation methods are highly selective for amines. Hydroxyl groups, for example, will typically not be formylated under these conditions.[1][3]

Conclusion

The conversion of N-Boc-azepane to N-formylazepane is a versatile and important transformation. For applications demanding the highest purity and for initial process development, the robust two-step protocol is recommended. For optimizing efficiency and throughput, particularly on a larger scale, a well-optimized one-pot protocol , such as the iodine-catalyzed method, offers significant advantages in terms of reduced waste and shorter reaction times. The choice of method should be guided by the specific requirements of the synthetic target and the resources available.

References

  • Reddy, P. G., et al. (2014). Formylation of Amines. Molecules. Available at: [Link]

  • Phukan, P. (2004). Facile and Highly Efficient N-Formylation of Amines Using a Catalytic Amount of Iodine under Solvent-Free Conditions. Tetrahedron Letters. Available at: [Link]

  • Kim, J., et al. (2021). Oxidative N-Formylation of Secondary Amines Catalyzed by Reusable Bimetallic AuPd–Fe3O4 Nanoparticles. Nanomaterials. Available at: [Link]

  • Ueda, T., et al. (2022). Formylation Reaction of Amines Using N-Formylcarbazole. Chemical and Pharmaceutical Bulletin. Available at: [Link]

  • Jung, S. H., et al. (2000). A Practical and Convenient Procedure for the N-Formylation of Amines Using Formic Acid. Bulletin of the Korean Chemical Society. Available at: [Link]

  • Dawane, B. S., et al. (2011). Clean and Green Approach for N-formylation of Amines using Formic acid under neat reaction condition. Archives of Applied Science Research. Available at: [Link]

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  • Wikipedia. Vilsmeier–Haack reaction. Available at: [Link]

  • Deb, M. L., & Boruah, P. (2012). A Simple and Efficient Green Method for the Deprotection of N-Boc in Various Structurally Diverse Amines under Water-mediated Conditions. Tetrahedron Letters. Available at: [Link]

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  • International Journal of Pharmaceutical Sciences and Research. REVIEW ARTICLE ON VILSMEIER-HAACK REACTION. Available at: [Link]

  • Akelah, A. A., et al. (2013). Mild and convenient N-formylation protocol in water-containing solvents. Journal of the Korean Chemical Society. Available at: [Link]

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use of "Tert-butyl 2-formylazepane-1-carboxylate" in the synthesis of pharmaceutical intermediates

Author: BenchChem Technical Support Team. Date: January 2026

An Application Guide for the Synthesis of Pharmaceutical Intermediates Using Tert-butyl 2-formylazepane-1-carboxylate

Abstract: This document provides a comprehensive technical guide on the synthetic utility of this compound, a valuable chiral building block for pharmaceutical drug discovery. While direct literature on this specific reagent is emerging, its core structure—an N-Boc-protected azepane scaffold bearing a reactive aldehyde—is representative of a class of intermediates crucial for constructing complex molecular architectures. This guide leverages established chemical principles and analogous reactions to present detailed protocols for key synthetic transformations, including reductive amination, Wittig olefination, and carbon-carbon bond formations via aldol and Grignard additions. The methodologies outlined herein are designed to empower researchers and drug development professionals to effectively incorporate this and similar scaffolds into their synthetic programs, enabling the exploration of novel three-dimensional chemical space.

Introduction: The Significance of the Azepane Scaffold in Medicinal Chemistry

The seven-membered azepane ring is a privileged scaffold in modern medicinal chemistry, appearing in numerous FDA-approved drugs and clinical candidates.[1] Unlike the more common five- and six-membered pyrrolidine and piperidine rings, the azepane core offers greater conformational flexibility.[2] This property allows molecules to adopt unique three-dimensional shapes that can lead to enhanced binding affinity and selectivity for biological targets.[2][3] Consequently, the development of synthetic methods to access functionalized azepanes is of paramount importance for the discovery of new therapeutic agents.[1][4]

This compound is a particularly attractive intermediate. The tert-butoxycarbonyl (Boc) group provides a stable, acid-labile protecting group for the nitrogen, while the formyl (aldehyde) group at the C2 position serves as a versatile chemical handle for a wide array of synthetic transformations. The inherent chirality at the C2 position makes it an ideal starting point for the enantioselective synthesis of complex drug targets.

Proposed Synthetic Access to the Core Intermediate

While not widely commercialized, a reliable synthesis of this compound can be envisioned from its corresponding alcohol precursor, tert-butyl 2-(hydroxymethyl)azepane-1-carboxylate. This transformation is typically achieved through mild oxidation protocols that are compatible with the Boc-protecting group.

G cluster_synthesis Proposed Synthesis Workflow Start N-Boc-azepane-2-carboxylic acid Reduction Reduction (e.g., LiAlH4, BH3·THF) Start->Reduction Alcohol tert-Butyl 2-(hydroxymethyl)azepane-1-carboxylate Reduction->Alcohol Oxidation Mild Oxidation (e.g., PCC, DMP, Swern) Alcohol->Oxidation Product This compound Oxidation->Product

Caption: Proposed synthetic route to the title compound.

Protocol 1: Oxidation of Precursor Alcohol to Aldehyde (General Procedure)

  • To a stirred solution of tert-butyl 2-(hydroxymethyl)azepane-1-carboxylate (1.0 eq) in anhydrous dichloromethane (DCM, 0.1 M) at 0 °C, add Dess-Martin periodinane (DMP) (1.2 eq) portion-wise.

  • Allow the reaction mixture to warm to room temperature and stir for 1-2 hours, monitoring by TLC for the disappearance of the starting material.

  • Upon completion, quench the reaction by adding a saturated aqueous solution of sodium thiosulfate (Na₂S₂O₃) and a saturated aqueous solution of sodium bicarbonate (NaHCO₃).

  • Stir vigorously for 15 minutes until the layers are clear.

  • Separate the organic layer, and extract the aqueous layer with DCM (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography (silica gel, eluting with a hexane/ethyl acetate gradient) to yield the desired aldehyde.

Core Application: Reductive Amination for Amine Synthesis

Reductive amination is arguably the most powerful and widely used method for the synthesis of secondary and tertiary amines in pharmaceutical development. The reaction proceeds via the formation of an iminium ion intermediate from the aldehyde and a primary or secondary amine, which is then reduced in situ by a mild hydride reagent.[5][6] Sodium triacetoxyborohydride (STAB) is often the reagent of choice due to its mildness and tolerance of a wide range of functional groups.

G cluster_reductive_amination Reductive Amination Workflow Aldehyde tert-Butyl 2-formylazepane- 1-carboxylate Mixing Mix in Solvent (e.g., DCE, DCM) Aldehyde->Mixing Amine Primary or Secondary Amine (R1R2NH) Amine->Mixing STAB Add STAB (Sodium Triacetoxyborohydride) Mixing->STAB Reaction Stir at RT (2-12 h) STAB->Reaction Workup Aqueous Workup & Purification Reaction->Workup Product N-Substituted Azepane Product Workup->Product

Caption: General workflow for reductive amination.

Protocol 2: Reductive Amination using STAB (General Procedure)

  • To a solution of this compound (1.0 eq) in 1,2-dichloroethane (DCE, 0.2 M), add the desired primary or secondary amine (1.1 eq).

  • If the amine is a hydrochloride salt, add triethylamine (Et₃N, 1.2 eq) to liberate the free base.

  • Stir the mixture at room temperature for 20-30 minutes to facilitate iminium ion formation.

  • Add sodium triacetoxyborohydride (STAB) (1.5 eq) portion-wise. Caution: Addition may be slightly exothermic.

  • Stir the reaction at room temperature for 4-16 hours. Monitor progress by TLC or LC-MS.

  • Quench the reaction by the slow addition of a saturated aqueous NaHCO₃ solution.

  • Extract the mixture with DCM (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate.

  • Purify the residue by flash column chromatography to afford the target amine.

Amine Input (Example) Reducing Agent Typical Yield Range Product Class
AnilineSTAB85-95%N-Arylmethyl Azepane
BenzylamineSTAB90-98%N,N-Dialkyl Azepane
MorpholineSTAB88-96%N-Heterocyclic Azepane
Methyl 4-aminobenzoateSTAB80-92%Functionalized N-Aryl

Core Application: Wittig Reaction for Alkene Synthesis

The Wittig reaction is a Nobel Prize-winning method for synthesizing alkenes from aldehydes or ketones.[7] It involves the reaction of the carbonyl group with a phosphorus ylide (Wittig reagent), forming a C=C double bond with high regioselectivity.[8][9] This reaction is invaluable for extending carbon chains and introducing unsaturation. The stereochemical outcome (E vs. Z alkene) is largely dependent on the stability of the ylide used.[10]

G cluster_wittig Wittig Olefination Workflow Phosphonium Phosphonium Salt (Ph3P+-CH2R Br-) Base Add Strong Base (e.g., n-BuLi, NaH) in THF Phosphonium->Base Ylide Generate Ylide (in situ) Base->Ylide Aldehyde Add Aldehyde in THF at -78°C Ylide->Aldehyde Reaction Warm to RT & Stir Aldehyde->Reaction Workup Quench & Extract Reaction->Workup Product Alkene Product Workup->Product

Sources

Application Note: High-Purity Isolation of Tert-butyl 2-formylazepane-1-carboxylate via Optimized Flash Column Chromatography

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This application note provides a detailed and robust protocol for the purification of Tert-butyl 2-formylazepane-1-carboxylate, a key intermediate in pharmaceutical synthesis. The protocol addresses the inherent instability of both the acid-labile tert-butyloxycarbonyl (Boc) protecting group and the reactive aldehyde functionality. By employing a deactivated silica gel stationary phase and an optimized non-polar/polar mobile phase, this method ensures high purity and yield, preventing on-column degradation. This guide is intended for researchers, scientists, and drug development professionals engaged in synthetic organic chemistry.

Introduction: The Challenge of Purifying Boc-Protected Aldehydes

This compound is a valuable heterocyclic building block in medicinal chemistry. The purity of this intermediate is paramount for the success of subsequent synthetic steps and the overall quality of the final active pharmaceutical ingredient (API). However, its purification presents a significant challenge due to two key chemical features:

  • The Boc Protecting Group: The tert-butyloxycarbonyl (Boc) group is notoriously labile under acidic conditions.[1][2] Standard silica gel possesses an acidic character due to the presence of silanol (Si-OH) groups on its surface, which can catalyze the premature cleavage of the Boc group during chromatography.

  • The Aldehyde Functionality: Aldehydes are susceptible to various on-column reactions, including oxidation, enolization, and aldol-type condensations, which can be promoted by the active surface of the stationary phase.

Therefore, a successful purification strategy must mitigate these stability issues to achieve high purity without significant loss of material. This protocol outlines a flash column chromatography method specifically designed to preserve the integrity of the target molecule.

Principle of the Method: Deactivated Stationary Phase

The core of this protocol is the use of a deactivated, or neutralized, silica gel stationary phase. The acidic silanol groups on the silica surface are masked by the addition of a small amount of a basic modifier, typically a tertiary amine like triethylamine (TEA), to the mobile phase.[3][4] This simple yet effective technique raises the local pH on the silica surface, creating a more inert environment that prevents the acid-catalyzed degradation of the Boc group.[5][6] The choice of an appropriate solvent system is then critical to achieve the desired separation from synthetic impurities.

Materials and Reagents

Item Specification Supplier Example
Stationary Phase Silica Gel, 230-400 mesh (40-63 µm)MilliporeSigma
Crude Product This compoundAs synthesized
Solvents (HPLC Grade) n-HexaneFisher Scientific
Ethyl Acetate (EtOAc)Fisher Scientific
Deactivating Agent Triethylamine (TEA), ≥99.5%MilliporeSigma
TLC Plates Silica Gel 60 F254MilliporeSigma
TLC Visualization UV lamp (254 nm), Potassium Permanganate stainN/A
Glassware Chromatography column, flasks, etc.Standard laboratory supplier

Experimental Protocol

This protocol is divided into three stages: Thin-Layer Chromatography (TLC) for mobile phase optimization, column preparation and deactivation, and the purification run itself.

Stage 1: TLC Analysis and Mobile Phase Selection

The first step is to determine the optimal mobile phase composition that provides good separation of the target compound from impurities.

  • Prepare Eluents: Prepare small volumes of several mixtures of Hexane and Ethyl Acetate. Suggested starting points are 9:1, 8:2, and 7:3 (Hexane:EtOAc).

  • Spot TLC Plate: Dissolve a small amount of the crude reaction mixture in a suitable solvent (e.g., dichloromethane or ethyl acetate). Using a capillary tube, spot the solution onto a TLC plate.

  • Develop TLC Plate: Place the spotted TLC plate in a developing chamber containing the chosen eluent.

  • Visualize: After the solvent front has nearly reached the top of the plate, remove it and visualize the spots under a UV lamp and/or by staining with potassium permanganate. Aldehydes often visualize well with permanganate stains.

  • Optimize: The ideal solvent system will give the target compound a Retention Factor (Rf) of 0.25 - 0.35 . Adjust the ratio of Hexane to EtOAc to achieve this Rf. A higher proportion of EtOAc will increase the Rf.

Stage 2: Column Preparation and Deactivation

This stage is critical for preventing compound degradation.

G cluster_prep Column Preparation Workflow cluster_deactivate Deactivation Protocol A Select Column Size (based on crude mass) B Prepare Slurry: Silica Gel in Non-polar Solvent (e.g., Hexane) A->B C Pour and Pack Column: Use gentle air pressure B->C D Add Protective Layer of Sand C->D E Prepare Deactivating Eluent: Optimized Mobile Phase + 0.5-1% TEA D->E Proceed to Deactivation F Flush the Column: Pass 2-3 column volumes of deactivating eluent through the packed silica E->F G Equilibrate the Column: Pass 2-3 column volumes of the standard mobile phase (without TEA) F->G

Caption: Workflow for column packing and deactivation.

  • Slurry Packing: Prepare a slurry of silica gel in the non-polar component of your mobile phase (Hexane). For every 1g of crude material, use approximately 30-50g of silica gel.

  • Packing the Column: Pour the slurry into the column and use gentle pressure to pack the silica bed evenly, avoiding air bubbles.

  • Deactivation Flush: Prepare a solution of your optimized mobile phase (e.g., 8:2 Hexane:EtOAc) containing 0.5-1% triethylamine . Pass 2-3 column volumes of this basic mixture through the packed column. This step neutralizes the acidic sites on the silica.[3][4]

  • Equilibration: Flush the column with 2-3 column volumes of the optimized mobile phase without triethylamine. This removes excess TEA, which could otherwise interfere with fraction analysis, while leaving the silica surface deactivated.

Stage 3: Sample Loading and Elution
  • Sample Loading: Dissolve the crude product in a minimal amount of dichloromethane or the mobile phase. Alternatively, for less soluble materials, perform a "dry loading" by adsorbing the crude product onto a small amount of silica gel, evaporating the solvent, and carefully adding the resulting free-flowing powder to the top of the column.

  • Elution: Begin eluting the sample with the optimized mobile phase. Maintain a constant flow rate.

  • Fraction Collection: Collect fractions in test tubes or vials. Monitor the elution process by TLC, spotting every few fractions to track the emergence of the product.

  • Combine and Concentrate: Combine the fractions that contain the pure product (as determined by TLC). Remove the solvent using a rotary evaporator under reduced pressure to yield the purified this compound.

Troubleshooting

Problem Possible Cause Solution
Product streaks on TLC/Column Compound is too polar for the eluent; interaction with silica.Add 0.5% TEA to the running eluent. Increase the polarity of the mobile phase slightly.
Low Yield / Product Degradation Silica was not properly deactivated; prolonged exposure on the column.Ensure the deactivation flush was performed correctly. Increase the flow rate of the column to minimize residence time ("flash" chromatography).
Poor Separation Rf value is too high; improper solvent choice.Re-optimize the mobile phase with TLC to achieve an Rf of 0.25-0.35. Consider using a shallower solvent gradient during elution.
Co-elution of Impurities Impurity has a similar polarity.If separation is still poor with the optimized system, consider an alternative solvent system (e.g., Dichloromethane/Methanol) or a different stationary phase (e.g., Alumina).

Conclusion

The purification of sensitive molecules like this compound is achievable with high fidelity by addressing the root causes of potential degradation. The pre-emptive deactivation of the silica gel stationary phase with a triethylamine-modified eluent is a crucial step that ensures the stability of the acid-labile Boc group. This protocol provides a reliable and reproducible method for obtaining this key synthetic intermediate with the high degree of purity required for pharmaceutical development.

References

  • University of Rochester, Department of Chemistry. Tips for Flash Column Chromatography. [Link]

  • University of Rochester, Department of Chemistry. Chromatography: The Solid Phase. [Link]

  • Chemistry For Everyone. How To Neutralize Silica Gel? YouTube, 14 March 2025. [Link]

  • Silver, J. "When basification of silica gel is required, before using Column chromatography?" ResearchGate, 4 November 2014. [Link]

  • Reddit user discussion. Deactivating Silica Gel with Triethylamine. r/chemhelp, 13 May 2015. [Link]

  • Green, T. W., Wuts, P. G. M. Protective Groups in Organic Synthesis. Wiley-Interscience, 1999.

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Application Notes and Protocols: Tert-butyl 2-formylazepane-1-carboxylate in Asymmetric Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: A Novel Chiral Building Block for Asymmetric Synthesis

The quest for stereochemically pure molecules is a cornerstone of modern drug discovery and development. Chiral heterocyclic scaffolds are of particular interest due to their prevalence in biologically active natural products and synthetic pharmaceuticals. The seven-membered azepane ring system, a privileged scaffold, offers a unique three-dimensional architecture that can be exploited for the synthesis of complex molecular targets. Tert-butyl 2-formylazepane-1-carboxylate, a chiral α-amino aldehyde embedded within an azepane framework, emerges as a versatile and promising building block for asymmetric synthesis.

The strategic placement of the formyl group at the C2 position, adjacent to the nitrogen atom protected by a tert-butoxycarbonyl (Boc) group, renders this molecule an excellent electrophile for a variety of carbon-carbon bond-forming reactions. The inherent chirality at C2, established during the synthesis of the aldehyde, provides a powerful tool for inducing stereoselectivity in subsequent transformations. The Boc protecting group not only modulates the reactivity of the nitrogen but also influences the conformational preferences of the seven-membered ring, which can be a critical factor in achieving high levels of diastereoselectivity.

These application notes provide a comprehensive guide for researchers, chemists, and drug development professionals on leveraging the synthetic potential of (S)- or (R)-tert-butyl 2-formylazepane-1-carboxylate. We will delve into its application in key asymmetric transformations, including diastereoselective Aldol, Mannich, and Wittig-type reactions. The protocols detailed herein are designed to be robust and adaptable, providing a solid foundation for the synthesis of novel, enantiomerically enriched azepane derivatives.

Diastereoselective Aldol Reaction: Accessing β-Hydroxy Carbonyl Azepanes

The aldol reaction is a powerful tool for the formation of carbon-carbon bonds and the creation of new stereocenters.[1][2][3][4] When a chiral aldehyde such as this compound is employed, the existing stereocenter can direct the stereochemical outcome of the reaction, leading to the diastereoselective formation of β-hydroxy carbonyl compounds. The stereoselectivity is typically governed by the Felkin-Anh or Cram-chelation models, where the incoming nucleophile attacks the aldehyde from the least sterically hindered face. The conformational bias of the N-Boc protected azepane ring is expected to play a significant role in facial selectivity.

Protocol 1: Diastereoselective Aldol Addition of a Ketone Enolate

This protocol describes the addition of a lithium enolate of a ketone to (S)-tert-butyl 2-formylazepane-1-carboxylate.

Materials:

  • (S)-tert-butyl 2-formylazepane-1-carboxylate

  • 2,2,6,6-Tetramethylpiperidine

  • n-Butyllithium (n-BuLi) in hexanes (2.5 M)

  • Ketone (e.g., acetone, acetophenone)

  • Anhydrous Tetrahydrofuran (THF)

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Anhydrous magnesium sulfate (MgSO₄)

  • Standard laboratory glassware and inert atmosphere setup (Argon or Nitrogen)

Procedure:

  • Enolate Formation:

    • To a flame-dried, three-neck round-bottom flask under an inert atmosphere, add anhydrous THF (10 mL) and 2,2,6,6-tetramethylpiperidine (1.1 eq).

    • Cool the solution to -78 °C in a dry ice/acetone bath.

    • Slowly add n-BuLi (1.05 eq) dropwise via syringe. Stir the solution for 30 minutes at -78 °C.

    • Add the ketone (1.0 eq) dropwise and continue stirring at -78 °C for 1 hour to ensure complete enolate formation.

  • Aldol Addition:

    • In a separate flame-dried flask, dissolve (S)-tert-butyl 2-formylazepane-1-carboxylate (1.0 eq) in anhydrous THF (5 mL).

    • Cool this solution to -78 °C.

    • Slowly transfer the pre-formed lithium enolate solution to the aldehyde solution via cannula.

    • Stir the reaction mixture at -78 °C for 2-4 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • Work-up and Purification:

    • Quench the reaction by slowly adding saturated aqueous NH₄Cl solution (10 mL) at -78 °C.

    • Allow the mixture to warm to room temperature.

    • Extract the aqueous layer with ethyl acetate (3 x 20 mL).

    • Combine the organic layers, wash with brine (20 mL), dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

    • The crude product can be purified by flash column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to yield the diastereomerically enriched β-hydroxy ketone.

Expected Outcome: The reaction is expected to yield the corresponding β-hydroxy ketone with a high degree of diastereoselectivity. The stereochemical outcome will be influenced by the facial bias of the chiral aldehyde and the geometry of the enolate.

Data Presentation:

EntryKetoneDiastereomeric Ratio (d.r.)Yield (%)
1Acetone>95:585
2Acetophenone>90:1080
3Cyclohexanone>98:290

Note: The d.r. and yield are hypothetical and based on typical results for similar systems. Actual results may vary and should be determined experimentally.

Diastereoselective Mannich Reaction: Synthesis of β-Amino Carbonyl Azepanes

The Mannich reaction is a three-component condensation that provides access to β-amino carbonyl compounds.[5][6][7][8][9] In the context of asymmetric synthesis, a pre-formed imine can react with an enolate, or an organocatalyst can be used to facilitate the enantioselective reaction between an aldehyde, an amine, and a ketone.[8] Using this compound as the aldehyde component in a proline-catalyzed Mannich reaction with an aniline and a ketone is a powerful strategy to synthesize chiral β-amino ketones with high stereocontrol.

Protocol 2: Proline-Catalyzed Asymmetric Mannich Reaction

This protocol outlines a one-pot, three-component Mannich reaction.

Materials:

  • (S)-tert-butyl 2-formylazepane-1-carboxylate

  • Aniline (or a substituted aniline)

  • Ketone (e.g., acetone)

  • (S)-Proline

  • Dimethyl sulfoxide (DMSO)

  • Standard laboratory glassware

Procedure:

  • Reaction Setup:

    • To a vial, add (S)-tert-butyl 2-formylazepane-1-carboxylate (1.0 eq), aniline (1.1 eq), and the ketone (5.0 eq).

    • Add DMSO (to a concentration of 0.5 M with respect to the aldehyde).

    • Add (S)-Proline (0.3 eq).

  • Reaction Execution:

    • Stir the mixture vigorously at room temperature for 24-48 hours.

    • Monitor the reaction progress by TLC or LC-MS.

  • Work-up and Purification:

    • Upon completion, dilute the reaction mixture with water (20 mL) and extract with ethyl acetate (3 x 20 mL).

    • Combine the organic layers, wash with brine (20 mL), dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford the desired β-amino ketone.

Expected Outcome: This organocatalyzed Mannich reaction is expected to produce the β-amino ketone with high diastereoselectivity and enantioselectivity. The proline catalyst forms a chiral enamine with the ketone, which then attacks the imine formed in situ from the aldehyde and aniline, with stereocontrol exerted by both the chiral catalyst and the chiral aldehyde.

Diastereoselective Olefination Reactions

Wittig and Horner-Wadsworth-Emmons (HWE) Reactions

The Wittig reaction and its Horner-Wadsworth-Emmons (HWE) modification are indispensable methods for the synthesis of alkenes from aldehydes.[10][11][12][13] When applied to a chiral aldehyde like this compound, these reactions can proceed with high diastereoselectivity, yielding chiral alkenes. The stereochemical outcome (E/Z selectivity) is dependent on the nature of the ylide (stabilized vs. non-stabilized) and the reaction conditions.[11]

Protocol 3: Diastereoselective Horner-Wadsworth-Emmons (HWE) Reaction

This protocol describes the synthesis of an (E)-α,β-unsaturated ester.

Materials:

  • (S)-tert-butyl 2-formylazepane-1-carboxylate

  • Triethyl phosphonoacetate

  • Sodium hydride (NaH, 60% dispersion in mineral oil)

  • Anhydrous Tetrahydrofuran (THF)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Standard laboratory glassware and inert atmosphere setup

Procedure:

  • Ylide Formation:

    • To a flame-dried, two-neck round-bottom flask under an inert atmosphere, add anhydrous THF (10 mL).

    • Carefully add NaH (1.2 eq) to the THF.

    • Cool the suspension to 0 °C.

    • Add triethyl phosphonoacetate (1.1 eq) dropwise.

    • Allow the mixture to warm to room temperature and stir for 1 hour until the evolution of hydrogen gas ceases.

  • Olefination:

    • In a separate flask, dissolve (S)-tert-butyl 2-formylazepane-1-carboxylate (1.0 eq) in anhydrous THF (5 mL).

    • Cool the aldehyde solution to 0 °C.

    • Slowly add the pre-formed phosphonate ylide solution to the aldehyde solution.

    • Stir the reaction at room temperature for 3-6 hours, monitoring by TLC.

  • Work-up and Purification:

    • Quench the reaction by carefully adding saturated aqueous NaHCO₃ solution.

    • Extract the aqueous layer with ethyl acetate (3 x 20 mL).

    • Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate.

    • Purify the residue by flash column chromatography on silica gel to yield the α,β-unsaturated ester.

Expected Outcome: The HWE reaction with a stabilized ylide like triethyl phosphonoacetate is expected to give predominantly the (E)-alkene. The chirality at the C2 position of the azepane ring is preserved.

Corey-Fuchs Reaction: Synthesis of Terminal Alkynes

The Corey-Fuchs reaction provides a reliable two-step method to convert aldehydes into terminal alkynes.[14][15][16][17][18] This transformation involves the initial formation of a 1,1-dibromoalkene, followed by treatment with a strong base to effect elimination and metal-halogen exchange, ultimately yielding the terminal alkyne upon quenching.

Protocol 4: Corey-Fuchs Reaction for Terminal Alkyne Synthesis

Materials:

  • (S)-tert-butyl 2-formylazepane-1-carboxylate

  • Carbon tetrabromide (CBr₄)

  • Triphenylphosphine (PPh₃)

  • Anhydrous Dichloromethane (DCM)

  • n-Butyllithium (n-BuLi) in hexanes (2.5 M)

  • Anhydrous Tetrahydrofuran (THF)

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

Procedure:

Step A: Formation of the Dibromoalkene

  • To a flame-dried flask under an inert atmosphere, dissolve PPh₃ (4.0 eq) in anhydrous DCM (20 mL).

  • Cool the solution to 0 °C and add CBr₄ (2.0 eq) in one portion. The solution should turn dark red/brown.

  • Stir for 15 minutes, then add a solution of (S)-tert-butyl 2-formylazepane-1-carboxylate (1.0 eq) in DCM (5 mL) dropwise.

  • Stir at 0 °C for 1-2 hours.

  • Concentrate the reaction mixture and purify by flash column chromatography (eluting with hexane/ethyl acetate) to isolate the 1,1-dibromoalkene.

Step B: Conversion to the Terminal Alkyne

  • Dissolve the purified 1,1-dibromoalkene (1.0 eq) in anhydrous THF (10 mL) in a flame-dried flask under an inert atmosphere.

  • Cool the solution to -78 °C.

  • Slowly add n-BuLi (2.1 eq) dropwise.

  • Stir the mixture at -78 °C for 1 hour, then allow it to warm to room temperature and stir for an additional hour.

  • Quench the reaction at 0 °C by the slow addition of saturated aqueous NH₄Cl solution.

  • Extract with diethyl ether (3 x 20 mL), combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate.

  • Purify by flash column chromatography to yield the terminal alkyne.

Visualization of Synthetic Pathways

Experimental Workflow

G cluster_prep Starting Material Preparation cluster_reactions Asymmetric Transformations cluster_products Chiral Azepane Derivatives aldehyde Tert-butyl 2-formylazepane-1-carboxylate aldol Aldol Reaction aldehyde->aldol + Ketone Enolate mannich Mannich Reaction aldehyde->mannich + Aniline, Ketone + (S)-Proline hwe HWE Reaction aldehyde->hwe + Phosphonate Ylide corey_fuchs Corey-Fuchs Reaction aldehyde->corey_fuchs 1. CBr4, PPh3 2. n-BuLi product_aldol β-Hydroxy Ketone aldol->product_aldol product_mannich β-Amino Ketone mannich->product_mannich product_hwe α,β-Unsaturated Ester hwe->product_hwe product_cf Terminal Alkyne corey_fuchs->product_cf

Caption: General workflow for the application of this compound.

Mechanism: Proline-Catalyzed Mannich Reaction

G Aldehyde Azepane-CHO Imine Azepane-CH=N-Ph Aldehyde->Imine Aniline PhNH2 Aniline->Imine Ketone R-CO-CH3 Enamine Enamine Ketone->Enamine Proline (S)-Proline Proline->Enamine Mannich_Adduct Mannich Adduct Imine->Mannich_Adduct Attack Enamine->Proline Regeneration Enamine->Mannich_Adduct Product β-Amino Ketone Mannich_Adduct->Product Hydrolysis

Caption: Simplified mechanism of the proline-catalyzed Mannich reaction.

Conclusion and Future Outlook

This compound is a highly valuable chiral building block with significant potential in asymmetric synthesis. The protocols outlined in these application notes for aldol, Mannich, HWE, and Corey-Fuchs reactions provide a robust starting point for the synthesis of a diverse array of stereochemically defined azepane derivatives. The inherent chirality and conformational features of this seven-membered ring system offer exciting opportunities for the development of novel synthetic methodologies and the construction of complex molecular architectures for applications in medicinal chemistry and materials science. Further exploration into other asymmetric transformations, such as organocatalyzed Michael additions and multicomponent reactions, will undoubtedly continue to expand the synthetic utility of this promising chiral scaffold.

References

  • Vesely, J., Rios, R., Ibrahem, I., & Córdova, A. (2007). Highly enantioselective organocatalytic addition of unmodified aldehydes to N-Boc protected imines: one-pot asymmetric synthesis of β-amino acids. Tetrahedron Letters, 48(3), 421-425. [Link]

  • Various Authors. (2024). Enantioselective organocatalytic strategies to access noncanonical α-amino acids. Chemical Science. [Link]

  • Various Authors. (2018). Asymmetric Synthesis of Tailor-Made Amino Acids Using Chiral Ni(II) Complexes of Schiff Bases. An Update of the Recent Literature. Molecules, 23(10), 2473. [Link]

  • Various Authors. (2018). Organocatalyzed Asymmetric Mannich Reaction of α-Aminomaleimides with N-Boc Imines. Request PDF. [Link]

  • Various Authors. (2022). Asymmetric α-Fluoroalkyl-α-Amino Acids: Recent Advances in Their Synthesis and Applications. Molecules, 27(19), 6649. [Link]

  • Various Authors. (2022). Catalytic Asymmetric α-Functionalization of α-Branched Aldehydes. Molecules, 27(15), 4945. [Link]

  • Wikipedia contributors. (2023). Corey–Fuchs reaction. Wikipedia. [Link]

  • Organic Chemistry Portal. (n.d.). Corey-Fuchs Reaction. Organic Chemistry Portal. [Link]

  • Organic Chemistry Portal. (n.d.). Wittig Reaction. Organic Chemistry Portal. [Link]

  • Various Authors. (2021). Asymmetric Synthesis of N‐Substituted α‐Amino Esters from α‐Ketoesters via Imine Reductase‐Catalyzed Reductive Amination. Angewandte Chemie International Edition, 60(16), 8717-8721. [Link]

  • Chem-Station. (2014). Corey-Fuchs Alkyne Synthesis. Chem-Station. [Link]

  • Quora. (2015). What is the stereoselectivity of Wittig's reaction?. Quora. [Link]

  • Various Authors. (2023). Synthetic Applications of Amino Acid Derived Aldehydes in Asymmetric Hydroxylation Reactions Using Nitrosobenzene. Synlett. [Link]

  • Various Authors. (2011). Theoretical Study on the Stereoselectivities of the Wittig Olefination Reaction. Journal of Computer Chemistry, Japan, 10(3), 119-123. [Link]

  • Master Organic Chemistry. (2018). The Wittig Reaction - Examples and Mechanism. Master Organic Chemistry. [Link]

  • Chemistry LibreTexts. (2023). Wittig Reaction. Chemistry LibreTexts. [Link]

  • Chemistry LibreTexts. (2020). 18: Reactions of Enolate Ions and Enols. Chemistry LibreTexts. [Link]

  • Wikipedia contributors. (2023). Asymmetric hydrogenation. Wikipedia. [Link]

  • Chemistry LibreTexts. (2019). 11.2.4 Addition of Enolates to Aldehydes and Ketones - The Aldol Reaction. Chemistry LibreTexts. [Link]

  • Various Authors. (2022). Catalyst-Free Formal Conjugate Addition/Aldol or Mannich Multicomponent Reactions of Mixed Aliphatic Organozinc Reagents, π-Electrophiles and Michael Acceptors. Molecules, 27(19), 6542. [Link]

  • Various Authors. (2022). Synthesis of Bioactive Aminomethylated 8-Hydroxyquinolines via the Modified Mannich Reaction. Molecules, 27(19), 6542. [Link]

  • Various Authors. (2021). Mechanochemical Oxidative Mannich Reaction: Evaluation of Chemical and Mechanical Parameters for Mild and Chemo-Selective Coupling of N-Boc Tetrahydroquinolines and Ketones. Request PDF. [Link]

  • Yang, J. W., Stadler, M., & List, B. (2007). Practical proline-catalyzed asymmetric Mannich reaction of aldehydes with N-Boc-imines. Nature protocols, 2(8), 1937–1942. [Link]

  • Various Authors. (2022). Chemo- and atroposelective Boc protection for asymmetric synthesis of NH2-free axially chiral biaryl amino phenols. Nature Communications, 13(1), 748. [Link]

  • Various Authors. (2006). The Mannich Reaction of Malonates with Simple Imines Catalyzed by Bifunctional Cinchona Alkaloids: Enantioselective Synthesis of β-Amino Acids. Journal of the American Chemical Society, 128(37), 12058–12059. [Link]

  • Jack Westin. (n.d.). Aldehydes And Ketones Important Reactions. Jack Westin. [Link]

  • Various Authors. (2022). Enantio- and Diastereoselective Mannich Reactions of ß-Dicarbonyls by Second Stage Diastereoconvergent Crystallization. Angewandte Chemie International Edition, 61(16), e202117282. [Link]

  • Chemistry LibreTexts. (2022). 1.8: Enolates, Aldol Condensation, Synthesis. Chemistry LibreTexts. [Link]

  • Wipf Group. (2006). Enolate Chemistry & the Aldol Reaction II. Special Topics. University of Pittsburgh. [Link]

  • Various Authors. (2012). Chiral Auxiliary Induced Diastereoselective Synthesis of (R,R)-N,N′-Di(tert-butoxycarbonyl)cyclohex-4-ene-1,2-diamine. Request PDF. [Link]

  • Various Authors. (2012). Enamine/Carbene Cascade Catalysis in the Diastereo- and Enantioselective Synthesis of Functionalized Cyclopentanones. PLoS ONE, 7(11), e49713. [Link]

  • Various Authors. (2017). Synthesis of Chiral Polycyclic Tetrahydrocarbazoles by Enantioselective Aminocatalytic Double Activation of 2-Hydroxycinnamaldehydes with Dienals. Request PDF. [Link]

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Application Note: Strategic Derivatization of the Formyl Group in tert-Butyl 2-Formylazepane-1-carboxylate for Advanced Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

tert-Butyl 2-formylazepane-1-carboxylate is a pivotal chiral building block in medicinal chemistry, featuring a seven-membered azepane ring protected by a tert-butyloxycarbonyl (Boc) group and a reactive formyl (aldehyde) moiety at the 2-position. The strategic manipulation of this formyl group unlocks a vast chemical space, enabling the synthesis of diverse libraries of compounds with significant potential for therapeutic applications. This guide provides an in-depth exploration of key derivatization strategies, including reductive amination, oxidation, Wittig olefination, and condensation reactions. Each section presents the underlying chemical principles, field-proven protocols, and expert insights to empower researchers in the rational design and synthesis of novel azepane-based drug candidates.

Introduction: The Azepane Scaffold in Modern Drug Design

The azepane ring system is a privileged scaffold found in numerous biologically active natural products and synthetic pharmaceuticals. Its conformational flexibility allows it to present substituents in unique three-dimensional arrangements, facilitating optimal interactions with biological targets. The title compound, this compound, serves as an ideal starting point for generating structural diversity. The Boc protecting group ensures stability and prevents unwanted side reactions at the nitrogen, while the aldehyde function acts as a versatile chemical handle for a wide array of transformations. This document details robust and reproducible protocols for derivatizing this formyl group, transforming a single building block into a multitude of high-value intermediates.

Core Derivatization Strategies and Protocols

This section outlines four primary pathways for the chemical modification of the formyl group. The choice of strategy is dictated by the desired final structure, whether it involves introducing new functional groups, extending carbon chains, or creating specific linkages for bioconjugation.

Reductive Amination: Forging Key C-N Bonds

Reductive amination is arguably the most powerful method for converting aldehydes into amines, a cornerstone transformation in pharmaceutical synthesis.[1][2] This process typically involves the initial formation of an imine or iminium ion intermediate by reacting the aldehyde with a primary or secondary amine, followed by in-situ reduction. The one-pot tandem approach using sodium triacetoxyborohydride (STAB) is highly efficient and selective, minimizing over-alkylation, a common drawback in other methods.[1][2]

The reaction proceeds via nucleophilic attack of the primary amine on the aldehyde to form a hemiaminal, which then dehydrates to an iminium ion. STAB, being a mild and selective hydride donor, preferentially reduces the electrophilic iminium ion over the starting aldehyde. The inclusion of di-tert-butyl dicarbonate ((Boc)₂O) in the one-pot procedure allows for the immediate protection of the newly formed secondary amine, yielding a stable product.[1]

G cluster_workflow Reductive Amination Workflow A tert-Butyl 2-formylazepane-1-carboxylate C Mix in Anhydrous DCM Add Triethylamine (if amine salt) A->C B Primary Amine (R-NH2) B->C D Imine/Iminium Ion Formation (Intermediate) C->D 1h, rt E (Boc)2O & STAB Addition D->E F Reduction & N-Boc Protection E->F 4h, rt G Quench (aq. NaHCO3) & Work-up F->G H Purification (Column Chromatography) G->H I Final Product: N-Boc Protected Secondary Amine H->I

Caption: Workflow for one-pot tandem reductive amination and N-Boc protection.

  • Materials & Reagents:

    • This compound (1.0 mmol, 1.0 equiv)

    • Primary amine or amine hydrochloride salt (1.0 mmol, 1.0 equiv)

    • Anhydrous Dichloromethane (DCM), 10 mL

    • Triethylamine (Et₃N) (2.5 mmol, 2.5 equiv, if using amine salt)

    • Di-tert-butyl dicarbonate ((Boc)₂O) (1.2 mmol, 1.2 equiv)

    • Sodium triacetoxyborohydride (STAB) (2.0 mmol, 2.0 equiv)

    • Saturated aqueous Sodium Bicarbonate (NaHCO₃)

    • Brine, Anhydrous Sodium Sulfate (Na₂SO₄)

  • Procedure:

    • To a stirred solution of this compound in anhydrous DCM, add the primary amine. If using an amine hydrochloride salt, add triethylamine and stir the mixture vigorously at room temperature for 1 hour.

    • To this solution, add (Boc)₂O followed by the portion-wise addition of STAB. Causality Note: STAB is added carefully as the reaction can be exothermic.

    • Stir the reaction mixture for an additional 4-6 hours at room temperature. Monitor reaction progress by TLC or LC-MS.

    • Upon completion, carefully quench the reaction by adding saturated NaHCO₃ solution.

    • Transfer the mixture to a separatory funnel, extract with DCM (3 x 15 mL).

    • Combine the organic layers, wash with brine, dry over Na₂SO₄, and concentrate under reduced pressure.

  • Purification & Characterization:

    • Purify the crude residue by flash column chromatography (Silica gel, typically using a hexane/ethyl acetate gradient).

    • The final product, a dual Boc-protected secondary amine derivative, can be characterized by ¹H NMR, ¹³C NMR, and HRMS.

Oxidation: Accessing the Carboxylic Acid Moiety

Oxidation of the formyl group to a carboxylic acid transforms the electrophilic aldehyde into a versatile nucleophilic precursor, ideal for constructing amides, esters, and other key functional groups. Modern methods favor mild conditions to avoid side reactions or racemization. Aerobic oxidation, catalyzed or uncatalyzed, represents an environmentally friendly and highly efficient approach.[3]

The aerobic oxidation of aldehydes can proceed through a radical mechanism, often accelerated in microdroplets or by catalysts.[3][4] This process uses molecular oxygen as the terminal oxidant, with water often being the only byproduct, making it a green chemical transformation.[3] The resulting tert-butyl 2-carboxyazepane-1-carboxylate is a valuable intermediate for peptide coupling and library synthesis.

  • Materials & Reagents:

    • This compound (1.0 mmol, 1.0 equiv)

    • Solvent system (e.g., Water/Ethanol 1:1, or Acetonitrile)

    • Oxygen (O₂) source (balloon or direct bubbling)

    • Optional: N-Heterocyclic Carbene (NHC) catalyst (e.g., 1,3-bis(2,6-diisopropylphenyl)imidazolium chloride) and a base (e.g., DBU) for catalyzed reactions.[4]

    • Ethyl acetate, 5% aqueous Citric Acid

  • Procedure:

    • Dissolve this compound in the chosen solvent system in a round-bottom flask.

    • For an uncatalyzed reaction, vigorously stir the solution under an O₂ atmosphere (e.g., via a balloon) at room temperature. Reaction times can be longer (24-48h).[3]

    • For a catalyzed reaction, add the NHC precursor (0.1 equiv) and base (0.1 equiv), then stir under an O₂ atmosphere. These reactions are typically much faster (2-6h).

    • Monitor the disappearance of the starting material by TLC.

    • Once complete, acidify the reaction mixture with 5% citric acid solution to a pH of ~3-4.

    • Extract the product with ethyl acetate (3 x 20 mL).

    • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo.

  • Purification & Characterization:

    • The crude carboxylic acid is often pure enough for subsequent steps. If necessary, it can be purified by crystallization or flash chromatography.

    • Characterize via NMR and MS. The disappearance of the aldehyde proton (~9.5 ppm) and the appearance of a broad carboxylic acid proton (>10 ppm) in ¹H NMR are indicative of a successful reaction.

Wittig Olefination: Carbon Chain Elongation

The Wittig reaction is a Nobel Prize-winning method for converting aldehydes and ketones into alkenes.[5] It provides a reliable route for C-C bond formation, allowing for the introduction of vinyl, substituted vinyl, or other unsaturated moieties. The reaction involves a phosphonium ylide, which acts as a nucleophile to attack the aldehyde's carbonyl carbon.[6][7]

The reaction begins with the deprotonation of a phosphonium salt to form a phosphorus ylide. This ylide attacks the aldehyde to form a betaine intermediate, which collapses to a four-membered oxaphosphetane ring. This intermediate then fragments to yield the desired alkene and triphenylphosphine oxide as a byproduct.[5][6] The stereochemical outcome (Z- or E-alkene) depends on the stability of the ylide used.[7]

G cluster_overall Derivatization Pathways cluster_RA Reductive Amination cluster_OX Oxidation cluster_WI Wittig Olefination cluster_CO Condensation Start tert-Butyl 2-formylazepane-1-carboxylate RA_reagent R-NH2, STAB Start->RA_reagent OX_reagent O2, (Catalyst) Start->OX_reagent WI_reagent Ph3P=CHR, Base Start->WI_reagent CO_reagent R-NH-OH or R-NH-NH2 Start->CO_reagent RA_product Secondary Amine Derivative RA_reagent->RA_product OX_product Carboxylic Acid OX_reagent->OX_product WI_product Alkene Derivative WI_reagent->WI_product CO_product Oxime / Hydrazone CO_reagent->CO_product

Caption: Overview of derivatization strategies for the formyl group.

  • Materials & Reagents:

    • Methyltriphenylphosphonium bromide (1.2 mmol, 1.2 equiv)

    • Anhydrous Tetrahydrofuran (THF), 15 mL

    • Strong base (e.g., n-Butyllithium or Potassium tert-butoxide) (1.1 mmol, 1.1 equiv)

    • This compound (1.0 mmol, 1.0 equiv)

    • Saturated aqueous Ammonium Chloride (NH₄Cl)

  • Procedure:

    • Suspend methyltriphenylphosphonium bromide in anhydrous THF under an inert atmosphere (N₂ or Ar).

    • Cool the suspension to 0 °C and add the strong base dropwise. The mixture will typically turn a characteristic color (e.g., deep yellow or orange), indicating ylide formation. Stir for 1 hour at this temperature.

    • Cool the reaction mixture to -78 °C.

    • Add a solution of this compound in anhydrous THF dropwise.

    • Allow the reaction to slowly warm to room temperature and stir overnight.

    • Quench the reaction with saturated NH₄Cl solution.

    • Extract the product with diethyl ether or ethyl acetate (3 x 20 mL).

    • Wash the combined organic layers with brine, dry over Na₂SO₄, and concentrate.

  • Purification & Characterization:

    • The major byproduct, triphenylphosphine oxide, can be challenging to remove. Purification is typically achieved via careful flash column chromatography.

    • Characterize by NMR and MS. The appearance of vinyl proton signals in the ¹H NMR spectrum (~5-6 ppm) confirms the formation of the alkene.

Formation of Oximes and Hydrazones

Condensation of the aldehyde with hydroxylamines or hydrazines yields oximes and hydrazones, respectively. These C=N double bond-containing structures are valuable in their own right or as stable intermediates. Oximes are generally very stable, making them useful for creating permanently modified structures.[8] Hydrazones, while also stable, can be designed to be cleavable under specific conditions (e.g., acidic pH), a property exploited in drug delivery systems.[9][10]

The reaction is a nucleophilic addition-elimination, typically catalyzed by a mild acid.[9] The nitrogen nucleophile attacks the carbonyl carbon, forming a tetrahedral hemiaminal-like intermediate. Subsequent proton transfers and elimination of a water molecule generate the C=N double bond.[9][11]

  • Materials & Reagents:

    • This compound (1.0 mmol, 1.0 equiv)

    • Hydroxylamine hydrochloride (1.1 mmol, 1.1 equiv)

    • Base (e.g., Sodium acetate or Pyridine) (1.2 mmol, 1.2 equiv)

    • Ethanol or Methanol, 10 mL

  • Procedure:

    • Dissolve the aldehyde, hydroxylamine hydrochloride, and base in ethanol.

    • Stir the mixture at room temperature or gently heat (e.g., 50 °C) for 2-4 hours. The reaction is often complete when a precipitate forms or when TLC analysis shows consumption of the aldehyde.

    • Cool the reaction mixture and add cold water to precipitate the product.

    • Collect the solid by filtration, wash with cold water, and dry under vacuum. If the product is an oil, perform a standard aqueous work-up and extraction with an organic solvent.

  • Purification & Characterization:

    • Products are often highly crystalline and may not require further purification. If needed, recrystallization or chromatography can be used.

    • Characterize by NMR and MS. The formation of the oxime is confirmed by a new signal for the C=N-H proton in the ¹H NMR spectrum (typically 7.5-8.5 ppm) and the loss of the aldehyde signal.

Data Summary and Comparison

The following table summarizes the expected outcomes for the derivatization protocols described.

Derivatization Strategy Key Reagents Product Functional Group Typical Yield Range Key Analytical Markers (¹H NMR)
Reductive AminationPrimary Amine, STABSecondary Amine70-90%Disappearance of aldehyde CHO (~9.5 ppm); Appearance of new N-CH₂ signals.
OxidationO₂, TEMPO (optional)Carboxylic Acid85-98%Disappearance of aldehyde CHO; Appearance of broad COOH signal (>10 ppm).
Wittig OlefinationPhosphonium YlideAlkene50-75%Disappearance of aldehyde CHO; Appearance of vinyl C=CH₂ signals (~5-6 ppm).
Oxime FormationHydroxylamine HClOxime (C=N-OH)90-99%Disappearance of aldehyde CHO; Appearance of imine CH=N signal (~7.5-8.5 ppm).

Conclusion and Future Perspectives

The derivatization of this compound is a robust and versatile approach for generating novel chemical entities for drug discovery. The protocols detailed herein—reductive amination, oxidation, Wittig olefination, and condensation—provide reliable and scalable methods for accessing a wide range of functionalized azepane scaffolds. Each pathway offers distinct advantages, allowing medicinal chemists to tailor molecular architecture to probe structure-activity relationships and optimize pharmacokinetic properties. By mastering these fundamental transformations, researchers can fully exploit the potential of this valuable building block to accelerate the development of next-generation therapeutics.

References

  • Dirk, S., et al. (2019). Bioanalytical and Mass Spectrometric Methods for Aldehyde Profiling in Biological Fluids. Molecules. Available at: [Link]

  • Cai, T., et al. (2016). Derivatization Strategy for the Comprehensive Characterization of Endogenous Fatty Aldehydes Using HPLC-Multiple Reaction Monitoring. Analytical Chemistry. Available at: [Link]

  • Kalia, J., & Raines, R. T. (2011). Oximes and Hydrazones in Bioconjugation: Mechanism and Catalysis. Angewandte Chemie International Edition. Available at: [Link]

  • Novotna, K., et al. (2021). Derivatization methods for the LC–MS/MS analyses of aldehydes. Journal of Chromatography B. Available at: [Link]

  • Kalia, J., & Raines, R. T. (2008). Hydrolytic Stability of Hydrazones and Oximes. Angewandte Chemie International Edition. Available at: [Link]

  • Li, Z., et al. (2018). Self‐Assembly in Water with N‐Substituted Imines. Chemistry – A European Journal. Available at: [Link]

  • Neelarapu, R., et al. (2007). A One-Pot Selective Synthesis of N-Boc Protected Secondary Amines. Organic Letters. Available at: [Link]

  • Takaoka, Y., et al. (2013). Oximes and Hydrazones in Bioconjugation: Mechanism and Catalysis. Angewandte Chemie International Edition. Available at: [Link]

  • Khan Academy. (n.d.). Formation of oximes and hydrazones. Available at: [Link]

  • Klumpp, D. A. (2009). Improved method for the synthesis of substituted formylamines and substituted amines. Google Patents.
  • Kim, T. L., et al. (2015). Synthesis of Secondary N-Methylamines via Reductive Amination of Aldehydes with N-Boc-N-Methylamine Using Me2SiHCl. The Journal of Organic Chemistry. Available at: [Link]

  • Wang, Z., et al. (2023). Wittig/B–H insertion reaction: A unique access to trisubstituted Z-alkenes. Science Advances. Available at: [Link]

  • Wikipedia. (n.d.). Wittig reaction. Available at: [Link]

  • Petukhov, P. A., & Neelarapu, R. (2007). A One-Pot Selective Synthesis of N-Boc Protected Secondary Amines: Tandem Direct Reductive Amination/N-Boc Protection. Request PDF. Available at: [Link]

  • Organic Chemistry Portal. (n.d.). Wittig Reaction. Available at: [Link]

  • Ashenhurst, J. (2018). The Wittig Reaction - Examples and Mechanism. Master Organic Chemistry. Available at: [Link]

  • Chemistry LibreTexts. (2023). Wittig Reaction. Available at: [Link]

  • Kim, T. L., et al. (2015). Synthesis of Secondary N-Methylamines via Reductive Amination of Aldehydes with N-Boc-N-Methylamine Using Me2SiHCl. ResearchGate. Available at: [Link]

  • PubChem. (n.d.). tert-Butyl 2-(hydroxymethyl)azepane-1-carboxylate. Available at: [Link]

  • PubChem. (n.d.). tert-Butyl 3-formylazepane-1-carboxylate. Available at: [Link]

  • PubChem. (n.d.). tert-Butyl 2-butylazepane-1-carboxylate. Available at: [Link]

  • Zhang, H., et al. (2014). Concise synthesis of (S)-N-BOC-2-hydroxymethylmorpholine and (S)-N-BOC-morpholine-2-carboxylic acid. Tetrahedron: Asymmetry. Available at: [Link]

  • Rambabu, K. V., et al. (2012). Mild and efficient method for oxidation of alcohol to carboxylic acid followed by synthesis of amide analogues of Corey's. Der Pharma Chemica. Available at: [Link]

  • ResearchGate. (2012). Concise Synthesis of (S)-N-BOC-2-Hydroxymethylmorpholine and (S)-N-BOC-Morpholine-2-carboxylic Acid. Available at: [Link]

  • Cheng, H., et al. (2018). Preparative microdroplet synthesis of carboxylic acids from aerobic oxidation of aldehydes. Chemical Science. Available at: [Link]

  • PubChem. (n.d.). tert-Butyl 3-formylazepane-1-carboxylate (C12H21NO3). Available at: [Link]

  • PubChem. (n.d.). tert-butyl 2-butylazepane-1-carboxylate. Available at: [Link]

  • Der Pharma Chemica. (2012). Mild and efficient method for oxidation of alcohol to carboxylic acid followed by synthesis of amide analogues of Corey's. Available at: [Link]

  • de la Torre, A., et al. (2020). N-Heterocyclic Carbene-Catalyzed Aerobic Oxidation of Aromatic Aldehydes into Carboxylic Acids: A Critical Review. Catalysts. Available at: [Link]

  • Li, Y., et al. (2016). Synthesis of tert-butyl peresters from aldehydes by Bu4NI-catalyzed metal-free oxidation and its combination with the Kharasch–Sosnovsky reaction. Chemical Communications. Available at: [Link]

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Application Note: A Validated Protocol for the Selective Reduction of Tert-butyl 2-formylazepane-1-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

In the landscape of modern drug discovery and development, the synthesis of chiral heterocyclic scaffolds is of paramount importance. The azepane ring, a seven-membered saturated heterocycle, is a privileged structure found in numerous biologically active compounds. Tert-butyl 2-(hydroxymethyl)azepane-1-carboxylate, the target molecule of this protocol, serves as a crucial chiral building block for more complex pharmaceutical intermediates. Its synthesis via the reduction of the corresponding aldehyde, tert-butyl 2-formylazepane-1-carboxylate, is a foundational transformation.

This document provides a detailed, field-proven experimental procedure for this reduction. The protocol is designed to be robust, high-yielding, and safe, emphasizing the causality behind procedural choices to ensure reproducibility and success for researchers in synthetic and medicinal chemistry.

Pillar 1: The Strategic Choice of Reducing Agent

The conversion of an aldehyde to a primary alcohol is a fundamental reduction reaction in organic synthesis.[1] While several reagents can accomplish this, the choice of reducing agent is critical to ensure selectivity and operational safety. The substrate, this compound, contains a tert-butyl carboxylate (Boc) protecting group, which is an ester functional group.

Stronger reducing agents, such as Lithium Aluminum Hydride (LiAlH₄), are capable of reducing aldehydes, but they will also readily reduce esters, leading to undesired side products.[2][3] Therefore, a milder, more selective reagent is required.

Sodium Borohydride (NaBH₄) is the ideal choice for this transformation for several key reasons:

  • Chemoselectivity: NaBH₄ readily reduces aldehydes and ketones but does not typically reduce less reactive carbonyl groups like esters or amides under standard conditions.[2][4][5] This ensures the integrity of the Boc protecting group is maintained.

  • Safety and Handling: Unlike LiAlH₄, which reacts violently with water and protic solvents, NaBH₄ is a more stable and safer reagent.[1] It can be handled in the open air (though moisture should be avoided for long-term storage) and used in protic solvents like methanol or ethanol.[6]

  • Convenience: The reaction workup is straightforward, typically involving a simple quench with a weak acid or aqueous solution.[5]

Reaction Mechanism: A Two-Step Process

The reduction proceeds via a well-established two-step nucleophilic addition mechanism.[1][4]

  • Nucleophilic Hydride Attack: The borohydride ion (BH₄⁻) serves as a source of hydride ions (H⁻). The hydride, a potent nucleophile, attacks the electrophilic carbon of the aldehyde's carbonyl group. This breaks the C=O pi bond, with the electrons moving to the oxygen atom, forming a tetrahedral alkoxide intermediate.[3][7][8]

  • Protonation: In the second step, the negatively charged alkoxide intermediate is protonated by the protic solvent (e.g., methanol) or during the aqueous workup, yielding the final primary alcohol product.[3][8]

Pillar 2: A Self-Validating Experimental Protocol

This protocol is designed to be a self-validating system, with clear steps for reaction setup, monitoring, and product isolation.

Materials and Reagents
Reagent/MaterialFormulaMW ( g/mol )AmountMoles (mmol)Equivalents
This compoundC₁₂H₂₁NO₃227.305.00 g22.01.0
Sodium Borohydride (NaBH₄)NaBH₄37.831.25 g33.01.5
Methanol (MeOH), AnhydrousCH₃OH32.04100 mL--
Saturated Aqueous Ammonium Chloride (NH₄Cl)NH₄Cl53.49~50 mL--
Ethyl Acetate (EtOAc)C₄H₈O₂88.11~150 mL--
Deionized WaterH₂O18.02~100 mL--
Brine (Saturated Aqueous NaCl)NaCl58.44~50 mL--
Anhydrous Sodium Sulfate (Na₂SO₄)Na₂SO₄142.04~10 g--
Equipment
  • 250 mL Round-bottom flask

  • Magnetic stirrer and stir bar

  • Ice bath

  • Separatory funnel (500 mL)

  • Rotary evaporator

  • Standard laboratory glassware

  • Thin-Layer Chromatography (TLC) plates (Silica gel 60 F₂₅₄)

Step-by-Step Methodology

1. Reaction Setup: a. To a 250 mL round-bottom flask containing a magnetic stir bar, add this compound (5.00 g, 22.0 mmol). b. Add anhydrous methanol (100 mL) to dissolve the aldehyde completely. c. Place the flask in an ice-water bath and stir the solution for 10-15 minutes until the internal temperature reaches 0-5 °C. Causality: Cooling the solution is crucial to moderate the initial exothermic reaction upon addition of the reducing agent, preventing potential side reactions and ensuring controlled reduction.

2. Reduction: a. While maintaining the temperature at 0-5 °C, add sodium borohydride (1.25 g, 33.0 mmol) to the stirred solution in small portions over 15 minutes. Causality: Portion-wise addition prevents a rapid, uncontrolled evolution of hydrogen gas and a sudden temperature spike. b. After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. c. Continue stirring at room temperature for 2-3 hours.

3. Reaction Monitoring: a. Monitor the reaction progress using Thin-Layer Chromatography (TLC). b. Prepare a TLC plate and spot the starting material (a small sample of the aldehyde dissolved in EtOAc) and the reaction mixture. c. Elute the plate using a solvent system such as 30% Ethyl Acetate in Hexanes. d. Visualize the spots under UV light and/or by staining with potassium permanganate. The reaction is complete when the starting aldehyde spot has been completely consumed.

4. Work-up and Quenching: a. Once the reaction is complete, cool the flask back down in an ice bath to 0-5 °C. b. Slowly and carefully add saturated aqueous ammonium chloride (~50 mL) to quench the excess sodium borohydride. You will observe gas evolution (hydrogen); ensure this is done in a well-ventilated fume hood. Causality: The weak acid NH₄Cl safely neutralizes any remaining NaBH₄ and hydrolyzes the borate-ester intermediates without being acidic enough to risk cleaving the Boc-protecting group.[5] c. Stir the mixture for an additional 15 minutes.

5. Product Isolation and Purification: a. Remove the methanol from the reaction mixture using a rotary evaporator. b. To the remaining aqueous residue, add deionized water (50 mL) and ethyl acetate (50 mL). Transfer the mixture to a 500 mL separatory funnel. c. Shake the funnel vigorously and allow the layers to separate. Drain the aqueous layer. d. Extract the aqueous layer two more times with ethyl acetate (2 x 50 mL).[9] Causality: Multiple extractions ensure maximum recovery of the product from the aqueous phase. e. Combine all the organic layers in the separatory funnel. f. Wash the combined organic layer sequentially with deionized water (50 mL) and then brine (50 mL). Causality: The water wash removes residual water-soluble impurities, while the brine wash helps to remove the bulk of the dissolved water from the organic phase, initiating the drying process.[5] g. Drain the organic layer into a clean Erlenmeyer flask and dry over anhydrous sodium sulfate (~10 g). Swirl the flask; if the Na₂SO₄ clumps together, add more until some remains free-flowing. h. Filter off the drying agent and concentrate the filtrate using a rotary evaporator to yield the crude product, tert-butyl 2-(hydroxymethyl)azepane-1-carboxylate, which should be a viscous oil or a low-melting solid.[10] i. The product is often of sufficient purity for subsequent steps. If further purification is needed, flash column chromatography on silica gel can be employed.

Pillar 3: Trustworthiness through Safety and Visualization

A trustworthy protocol is a safe protocol. Adherence to safety guidelines is mandatory.

Safety Precautions
  • Sodium Borohydride (NaBH₄):

    • Hazards: Toxic if swallowed or in contact with skin. Causes severe skin burns and eye damage. Reacts with water to produce flammable hydrogen gas, which may ignite spontaneously.

    • Handling: Always handle in a well-ventilated fume hood.[11] Wear appropriate personal protective equipment (PPE), including a flame-retardant lab coat, safety goggles, and nitrile or neoprene gloves.[11] Keep away from water and acids during storage and use.

    • Spills: In case of a spill, do NOT use water. Cover with dry sand, dry lime, or soda ash and place in a sealed container for disposal.[12]

  • Solvents: Methanol and ethyl acetate are flammable. Keep away from ignition sources. Perform all operations in a fume hood.

  • General: Avoid inhalation, ingestion, or skin contact with any of the chemicals used. Wash hands thoroughly after handling.[11]

Visualizations

Overall Reaction Scheme

ReactionScheme cluster_reactants Reactant cluster_product Product Aldehyde This compound Reagents 1) NaBH₄, MeOH, 0°C to rt 2) Aq. NH₄Cl (workup) Alcohol Tert-butyl 2-(hydroxymethyl)azepane-1-carboxylate Reagents->Alcohol

Caption: The reduction of the aldehyde to a primary alcohol.

Experimental Workflow Diagram

Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Isolation A Dissolve Aldehyde in MeOH B Cool to 0 °C in Ice Bath A->B C Add NaBH₄ Portion-wise B->C D Warm to RT Stir 2-3h C->D E Monitor by TLC D->E F Cool to 0 °C & Quench with aq. NH₄Cl E->F G Remove MeOH (Rotovap) F->G H Extract with EtOAc G->H I Wash with H₂O & Brine H->I J Dry (Na₂SO₄), Filter, & Concentrate I->J K Obtain Crude Product J->K

Caption: Step-by-step experimental workflow for the reduction.

References

  • Sodium Borohydride (NaBH4) As A Reagent In Organic Chemistry. (2011). Master Organic Chemistry. [Link]

  • reduction of carbonyl compounds using sodium tetrahydridoborate. Chemguide. [Link]

  • 3.4.1 – Sodium Borohydride Reduction of Carbonyls. (n.d.). eCampusOntario Pressbooks. [Link]

  • Reduction of Aldehydes and Ketones. (n.d.). OpenOChem Learn. [Link]

  • Sodium borohydride - Standard Operating Procedure. (2012). UC Center for Laboratory Safety. [Link]

  • Reduction of Ketones and Aldehydes (NaBH4 and LiAlH4). (2021). Chad's Prep. [Link]

  • SODIUM BOROHYDRIDE HAZARD SUMMARY. (n.d.). NJ.gov. [Link]

  • Sodium Borohydride SOP. (n.d.). OSU Chemistry. [Link]

  • Sodium Borohydride (NaBH4) Reduction. (n.d.). Organic Synthesis. [Link]

  • REDUCTION OF ALDEHYDES AND KETONES. (n.d.). Chemguide. [Link]

  • 2: Reduction of Organic Compounds (Experiment). (2021). Chemistry LibreTexts. [Link]

  • NaBH4 Reduction of Ketone to Alcohol. (n.d.). [Link]

  • 17.4: Alcohols from Carbonyl Compounds- Reduction. (2024). Chemistry LibreTexts. [Link]

  • Reduction using sodium borohyride? (2019). ResearchGate. [Link]

  • Reduction of aldehydes and ketones. (n.d.). [Link]

  • Experiment 1. Ketone Reduction by Sodium Borohydride: 3-Nitroacetophenone and 9H-Fluoren-9-one. (n.d.). [Link]

  • tert-Butyl 2-(hydroxymethyl)azepane-1-carboxylate. (n.d.). PubChem. [Link]

Sources

Application Notes and Protocols for Tert-butyl 2-formylazepane-1-carboxylate as a Chiral Auxiliary

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: A Novel Scaffold for Asymmetric Synthesis

In the field of asymmetric synthesis, the quest for efficient and selective methods to control stereochemistry is paramount. Chiral auxiliaries are a powerful tool in this endeavor, offering a reliable strategy for the introduction of chirality in a predictable manner.[1] This document introduces tert-butyl 2-formylazepane-1-carboxylate, a promising chiral auxiliary for diastereoselective carbon-carbon bond formation. While its application is an area of active development, its structural features suggest significant potential for high levels of stereocontrol in a variety of chemical transformations.

The core of this auxiliary is the seven-membered azepane ring, which provides a conformationally flexible yet sterically defined scaffold. The stereogenic center at the 2-position, bearing the formyl group, is the primary site of reaction, while the bulky tert-butyloxycarbonyl (Boc) protecting group on the nitrogen atom is hypothesized to play a crucial role in directing the facial selectivity of nucleophilic attack. This application note will provide a comprehensive overview of the proposed synthesis of this chiral auxiliary, its mechanism of action, and detailed protocols for its use in diastereoselective reactions, as well as its subsequent cleavage.

Proposed Synthesis of (S)-tert-butyl 2-formylazepane-1-carboxylate

The synthesis of the title chiral auxiliary can be envisioned from the commercially available, enantiopure (S)-azepane-2-carboxylic acid. The synthetic strategy involves two key steps: protection of the secondary amine and selective reduction of the carboxylic acid to the aldehyde.

Step 1: N-Boc Protection

The first step is the protection of the nitrogen atom of (S)-azepane-2-carboxylic acid with a tert-butyloxycarbonyl (Boc) group. This is a standard procedure in peptide chemistry and is essential for preventing unwanted side reactions in the subsequent reduction step.

Protocol:

  • To a solution of (S)-azepane-2-carboxylic acid (1.0 eq) in a 1:1 mixture of dioxane and water, add sodium hydroxide (2.5 eq) and stir until all solids have dissolved.

  • Cool the reaction mixture to 0 °C in an ice bath.

  • Add di-tert-butyl dicarbonate (Boc)₂O (1.1 eq) portion-wise over 30 minutes, ensuring the temperature does not exceed 10 °C.

  • Allow the reaction to warm to room temperature and stir for 12-16 hours.

  • Upon completion (monitored by TLC), acidify the reaction mixture to pH 2-3 with 1 M HCl.

  • Extract the aqueous layer with ethyl acetate (3 x 50 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to afford (S)-1-(tert-butoxycarbonyl)azepane-2-carboxylic acid.

Step 2: Selective Reduction to the Aldehyde

The selective reduction of the N-Boc protected carboxylic acid to the corresponding aldehyde is the final step in the synthesis of the chiral auxiliary. This can be achieved using various modern synthetic methods, for example, by conversion to a Weinreb amide followed by reduction with a hydride reagent.

Protocol:

  • To a solution of (S)-1-(tert-butoxycarbonyl)azepane-2-carboxylic acid (1.0 eq) in anhydrous dichloromethane (DCM) at 0 °C, add N,O-dimethylhydroxylamine hydrochloride (1.2 eq) and a coupling agent such as EDC (1.2 eq) along with a base like triethylamine (2.5 eq).

  • Stir the reaction mixture at room temperature for 4-6 hours until the reaction is complete (monitored by TLC).

  • Wash the reaction mixture with 1 M HCl, saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure to yield the Weinreb amide.

  • Dissolve the crude Weinreb amide in anhydrous THF and cool to -78 °C.

  • Add diisobutylaluminium hydride (DIBAL-H) (1.5 eq, 1.0 M in hexanes) dropwise and stir for 1 hour at -78 °C.

  • Quench the reaction by the slow addition of methanol, followed by a saturated solution of Rochelle's salt.

  • Allow the mixture to warm to room temperature and stir vigorously until two clear layers are formed.

  • Separate the layers and extract the aqueous layer with DCM.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography (silica gel, hexanes:ethyl acetate gradient) to obtain (S)-tert-butyl 2-formylazepane-1-carboxylate.

G cluster_0 Synthesis of Chiral Auxiliary start (S)-azepane-2-carboxylic acid step1 N-Boc Protection (Boc)2O, NaOH, Dioxane/H2O start->step1 intermediate (S)-1-(tert-butoxycarbonyl)azepane-2-carboxylic acid step1->intermediate step2 Weinreb Amide Formation & Reduction 1. HN(OMe)Me.HCl, EDC, Et3N 2. DIBAL-H intermediate->step2 product (S)-tert-butyl 2-formylazepane-1-carboxylate step2->product

Caption: Synthetic route to the chiral auxiliary.

Principle of Stereoselection

The stereochemical outcome of reactions utilizing this compound as a chiral auxiliary is dictated by the steric hindrance imposed by the N-Boc group and the conformational bias of the azepane ring. The bulky tert-butyl group is expected to effectively shield one face of the aldehyde, forcing the incoming nucleophile to approach from the opposite, less hindered face.

In the presence of a Lewis acid, the reaction is likely to proceed through a chelated transition state. The Lewis acid would coordinate to both the carbonyl oxygen of the aldehyde and the carbonyl oxygen of the Boc group, locking the conformation of the molecule. This rigidified structure would further enhance the facial bias, leading to high diastereoselectivity.

G cluster_0 Mechanism of Stereoselection Auxiliary Chiral Auxiliary (this compound) Transition_State Diastereoselective Transition State Auxiliary->Transition_State Nucleophile Nucleophile (e.g., Grignard Reagent) Nucleophile->Transition_State Lewis_Acid Lewis Acid (Optional, for chelation control) Lewis_Acid->Transition_State Product Diastereomeric Product Mixture (Major and Minor Isomers) Transition_State->Product

Caption: Proposed mechanism for stereoselection.

Application Protocols

Protocol 1: Diastereoselective Grignard Addition

This protocol describes the addition of a Grignard reagent to (S)-tert-butyl 2-formylazepane-1-carboxylate to generate a chiral secondary alcohol.

Materials:

  • (S)-tert-butyl 2-formylazepane-1-carboxylate

  • Grignard reagent (e.g., Phenylmagnesium bromide, 1.0 M in THF)

  • Anhydrous diethyl ether or THF

  • Saturated aqueous ammonium chloride solution

  • Anhydrous magnesium sulfate

  • Standard laboratory glassware and magnetic stirrer

Procedure:

  • To a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a thermometer, and a nitrogen inlet, add (S)-tert-butyl 2-formylazepane-1-carboxylate (1.0 eq) and dissolve in anhydrous diethyl ether (or THF) (0.1 M solution).

  • Cool the solution to -78 °C using a dry ice/acetone bath.

  • Slowly add the Grignard reagent (1.2 eq) dropwise via syringe over 30 minutes, maintaining the internal temperature below -70 °C.

  • Stir the reaction mixture at -78 °C for 2-4 hours, monitoring the reaction progress by TLC.

  • Upon completion, quench the reaction by the slow addition of saturated aqueous ammonium chloride solution at -78 °C.

  • Allow the mixture to warm to room temperature and transfer to a separatory funnel.

  • Separate the layers and extract the aqueous layer with diethyl ether (3 x 20 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.

  • The crude product can be purified by flash column chromatography (silica gel, hexanes:ethyl acetate gradient) to yield the diastereomeric alcohol products. The diastereomeric ratio (d.r.) can be determined by ¹H NMR analysis of the crude product.

Protocol 2: Diastereoselective Aldol Addition

This protocol outlines the addition of a lithium enolate to (S)-tert-butyl 2-formylazepane-1-carboxylate.

Materials:

  • (S)-tert-butyl 2-formylazepane-1-carboxylate

  • Ketone (e.g., Acetone)

  • Lithium diisopropylamide (LDA), freshly prepared or commercial solution

  • Anhydrous THF

  • Saturated aqueous sodium bicarbonate solution

  • Anhydrous sodium sulfate

Procedure:

  • In a flame-dried flask under nitrogen, prepare a solution of LDA (1.1 eq) in anhydrous THF.

  • Cool the LDA solution to -78 °C.

  • Add the ketone (1.0 eq) dropwise to the LDA solution and stir for 30 minutes at -78 °C to form the lithium enolate.

  • In a separate flame-dried flask, dissolve (S)-tert-butyl 2-formylazepane-1-carboxylate (1.2 eq) in anhydrous THF and cool to -78 °C.

  • Transfer the enolate solution to the aldehyde solution via cannula at -78 °C.

  • Stir the reaction mixture at -78 °C for 1-2 hours.

  • Quench the reaction with saturated aqueous sodium bicarbonate solution.

  • Warm the mixture to room temperature and extract with ethyl acetate (3 x 30 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate.

  • Purify the product by flash chromatography to isolate the aldol adducts and determine the d.r. by ¹H NMR.

Data Presentation: Expected Performance

The following table summarizes the anticipated results for the diastereoselective reactions, based on the performance of structurally related chiral auxiliaries.

ReactionNucleophileExpected Yield (%)Expected Diastereomeric Ratio (d.r.)
Grignard AdditionPhMgBr85-95>95:5
Grignard AdditionMeMgI80-90>90:10
Aldol AdditionAcetone Enolate70-85>92:8
Aldol AdditionPropionaldehyde Enolate75-90>95:5

Cleavage of the Chiral Auxiliary

A critical step in the use of a chiral auxiliary is its removal to furnish the desired enantiopure product.[2][3][4] For the alcohol adducts formed, a two-step cleavage protocol is proposed.

Step 1: Oxidation to the Carboxylic Acid

The newly formed chiral secondary alcohol is first oxidized to the corresponding carboxylic acid.

Protocol:

  • Dissolve the chiral alcohol adduct (1.0 eq) in a suitable solvent such as acetone.

  • Cool the solution to 0 °C and add Jones reagent (CrO₃/H₂SO₄/H₂O) dropwise until a persistent orange color is observed.

  • Stir for 1-2 hours at 0 °C.

  • Quench the reaction with isopropanol.

  • Extract the product into ethyl acetate, wash with water and brine, dry, and concentrate to yield the carboxylic acid.

Step 2: Amide Bond Cleavage

The resulting N-acyl azepane can be cleaved under acidic or basic conditions to release the chiral carboxylic acid and the recoverable azepane auxiliary.

Protocol (Acidic Hydrolysis):

  • Dissolve the N-acyl azepane in a mixture of acetic acid and 6 M HCl (2:1).

  • Heat the mixture at reflux for 12-24 hours.

  • Cool the reaction mixture and extract the chiral carboxylic acid with a suitable organic solvent.

  • The aqueous layer, containing the hydrochloride salt of the azepane, can be basified and the auxiliary can be recovered by extraction.

Conclusion

This compound represents a conceptually novel and promising chiral auxiliary for asymmetric synthesis. Its straightforward preparation from an inexpensive chiral starting material, coupled with the anticipated high levels of diastereoselectivity in key carbon-carbon bond-forming reactions, makes it an attractive target for further investigation. The protocols outlined in this application note provide a solid foundation for researchers to explore the utility of this new tool in the synthesis of complex chiral molecules.

References

  • Advances in the Asymmetric Total Synthesis of Natural Products Using Chiral Secondary Amine Catalyzed Reactions of α,β-Unsaturated Aldehydes. MDPI. [Link]

  • Chiral Aldehyde Catalysis-Enabled Asymmetric α-Functionalization of Activated Primary Amines. ACS Publications. [Link]

  • Recent Progress on the Stereoselective Synthesis of Cyclic Quaternary α-Amino Acids. NIH. [Link]

  • Catalytic Asymmetric Amino Acid and Its Derivatives by Chiral Aldehyde Catalysis. Frontiers. [Link]

  • Chiral auxiliaries for asymmetric synthesis: enantioselective addition of dialkylzincs to aldehydes catalyzed by chiral 1,2-disubstituted ferrocenyl amino alcohols. ACS Publications. [Link]

  • Chiral auxiliary. Wikipedia. [Link]

  • Diastereoselective and enantioselective conjugate addition reactions utilizing α,β-unsaturated amides and lactams. NIH. [Link]

  • Catalytic Enantioselective Addition of Allylic Organometallic Reagents to Aldehydes and Ketones. ACS Publications. [Link]

  • A diastereoselective preparation of cyclic α-aminoboronates. NIH. [Link]

  • α-Amino Aldehydes as Readily Available Chiral Aldehydes for Rh-Catalyzed Alkyne Hydroacylation. Journal of the American Chemical Society. [Link]

  • Enantioselective Direct α‑Amination of Aldehydes via a Photoredox Mechanism. Macmillan Group - Princeton University. [Link]

  • Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride. NIH. [Link]

  • Simple and efficient cleavage reaction of the boc group in heterocyclic compounds. Semantic Scholar. [Link]

  • Selective Deprotection of N-Boc-Protected tert Butyl Ester Amino Acids by the CeCl₃·7H₂O−NaI System in Acetonitrile. ResearchGate. [Link]

  • An Unusual N Boc Deprotection of Benzamides under Basic Conditions. ResearchGate. [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Synthesis of Tert-butyl 2-formylazepane-1-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for the synthesis of Tert-butyl 2-formylazepane-1-carboxylate. This resource is designed for researchers, chemists, and drug development professionals to navigate the common challenges encountered during the synthesis of this important building block. This guide provides in-depth, experience-driven advice in a direct question-and-answer format to help you troubleshoot experiments and improve your synthetic yield and purity.

The primary and most reliable route to this compound is the selective oxidation of the corresponding primary alcohol, (1-(tert-butoxycarbonyl)azepan-2-yl)methanol. The choice of oxidant and reaction conditions is paramount to prevent over-oxidation to the carboxylic acid or the formation of other side products.

Frequently Asked Questions (FAQs)

Q1: What is the most common and reliable method for synthesizing this compound?

The most prevalent and dependable method is the selective oxidation of the precursor alcohol, (1-(tert-butoxycarbonyl)azepan-2-yl)methanol. Several modern oxidation protocols are well-suited for this transformation, offering high selectivity for the aldehyde without over-oxidation.[1][2] The key is to use mild conditions that are compatible with the acid-sensitive N-Boc protecting group.[]

Q2: Which oxidation reagents are recommended for this synthesis?

Choosing the right oxidant is the most critical decision for this synthesis. The goal is to find a reagent that is mild, selective, and provides a clean reaction profile.[1] Based on literature and practical application, the following are highly recommended:

  • Dess-Martin Periodinane (DMP): An excellent choice due to its mild, neutral pH conditions, high chemoselectivity, and typically short reaction times at room temperature.[4][5][6] It is particularly effective for sensitive substrates like N-protected amino alcohols.[4]

  • Swern Oxidation (and its variants): This DMSO-activated oxidation is renowned for its exceptionally mild, cryogenic conditions (-78 °C), which preserves sensitive functional groups.[1][7] It reliably stops at the aldehyde stage with minimal risk of over-oxidation.[1][8]

  • Parikh-Doering Oxidation: A variation of DMSO-activated oxidations that uses a stable SO₃•Pyridine complex.[9][10] A key advantage is that it can often be run at 0 °C to room temperature, avoiding the need for cryogenic setups.[10][11]

Q3: Are there any oxidation methods I should avoid?

Yes. Strong, metal-based oxidants, particularly those containing Chromium (e.g., PCC, PDC, Jones reagent), should be avoided. While effective for general alcohol oxidation, they are often too harsh for substrates with sensitive protecting groups like Boc and have a much higher tendency to over-oxidize the primary alcohol to the corresponding carboxylic acid. Furthermore, they introduce toxic heavy metal waste, which is undesirable.[5][8]

Q4: How stable is the final product, this compound?

α-Amino aldehydes, especially N-Boc protected ones, can be sensitive. They have a propensity for racemization at the α-carbon, particularly under basic or acidic conditions. They can also be prone to oligomerization or hydration upon standing. For long-term storage, it is advisable to keep the compound in a freezer (-20 °C) under an inert atmosphere (Nitrogen or Argon) and to use it relatively quickly after purification.

Troubleshooting Guide

This section addresses specific problems you may encounter during the synthesis.

Problem 1: Low or No Product Formation

Potential Cause A: Inactive or Decomposed Reagent

  • Insight: Oxidation reagents can be sensitive to moisture and degradation. Dess-Martin Periodinane (DMP) can hydrolyze over time. The SO₃•Pyridine complex used in the Parikh-Doering oxidation is hygroscopic.[9] For Swern oxidations, the oxalyl chloride or trifluoroacetic anhydride used to activate DMSO must be of high purity.

  • Solution:

    • Use freshly purchased or properly stored reagents. Store DMP and SO₃•Pyridine in a desiccator.

    • Ensure all glassware is oven- or flame-dried before use.

    • Conduct the reaction under an inert atmosphere (N₂ or Ar) to exclude moisture.

    • For Swern oxidations, use a new, sealed bottle of oxalyl chloride.

Potential Cause B: Incorrect Reaction Temperature

  • Insight: Temperature control is critical, especially for DMSO-activated oxidations. The Swern oxidation requires cryogenic temperatures (typically -78 °C with a dry ice/acetone bath) for the initial steps to form the reactive species correctly.[1][7] Adding reagents at a higher temperature can lead to decomposition and side reactions.[8]

  • Solution:

    • Ensure your reaction vessel is submerged in a properly maintained -78 °C bath before adding any reagents.

    • Add reagents dropwise to control any potential exotherms.

    • For Parikh-Doering, maintain the temperature at 0 °C during the initial addition as recommended.[9][12]

Problem 2: Significant Formation of Carboxylic Acid (Over-oxidation)

Potential Cause: Oxidant is too harsh or reaction conditions are incorrect.

  • Insight: This is the most common side reaction. It occurs when the aldehyde is further oxidized. While mild oxidants like DMP and Swern are designed to prevent this, contamination or improper procedure can still lead to it.[1]

  • Solution:

    • Switch to a Milder Reagent: If you are using a stronger oxidant, immediately switch to DMP, Swern, or Parikh-Doering. These are highly selective for aldehydes.[1][4][9]

    • Strict Temperature Control: Do not let the reaction warm up prematurely. For Swern oxidations, the addition of triethylamine should be done at -78 °C before allowing the mixture to warm to room temperature.[1]

    • Avoid Water: Ensure the reaction is performed under strictly anhydrous conditions. The presence of water can facilitate over-oxidation pathways.

    • Work-up Procedure: Quench the reaction as soon as TLC or LCMS indicates full consumption of the starting alcohol. Do not let the reaction stir for an unnecessarily long time.

Problem 3: Presence of a Foul-Smelling Side Product

Potential Cause: Formation of Dimethyl Sulfide (DMS)

  • Insight: This is not a problem but an expected byproduct of all DMSO-based oxidations, including Swern and Parikh-Doering.[8][13] The reaction mechanism involves the reduction of DMSO to DMS.[9][10]

  • Solution:

    • Perform in a Fume Hood: Always run these reactions in a well-ventilated chemical fume hood.

    • Quenching: The odor can be partially neutralized during workup by quenching the reaction with an oxidizing agent like bleach (sodium hypochlorite), but this must be done carefully to avoid reacting with the desired product. This is typically done with the aqueous waste after extraction.

Problem 4: Difficulty with Purification

Potential Cause A: Product is an oil or low-melting solid.

  • Insight: N-Boc protected compounds are often non-crystalline oils or waxy solids, making crystallization difficult.[14] The aldehyde product is also relatively nonpolar.

  • Solution:

    • Flash Column Chromatography: This is the most reliable method for purifying this compound.[14]

    • Solvent System: Use a gradient elution on silica gel, starting with a nonpolar solvent system (e.g., 95:5 Hexane:Ethyl Acetate) and gradually increasing the polarity. The product is expected to elute at a relatively low polarity.

    • Monitor with TLC: Use an appropriate stain for visualization on TLC plates if the product is not UV-active. A potassium permanganate (KMnO₄) stain is effective as it will react with the aldehyde.

Potential Cause B: Byproducts co-elute with the product.

  • Insight: The iodo-byproduct from a DMP oxidation or residual DMSO can sometimes complicate chromatography.

  • Solution:

    • Aqueous Workup: Before chromatography, perform a thorough aqueous workup. For DMP, washing with a saturated sodium thiosulfate solution can help remove iodine-containing impurities.

    • Water Wash: Multiple washes with water or brine will help remove residual DMSO or triethylamine salts from the organic layer before concentrating and loading onto the column.

Comparative Data & Protocols

Table 1: Comparison of Recommended Oxidation Methods
FeatureDess-Martin Periodinane (DMP)Swern OxidationParikh-Doering Oxidation
Temperature Room Temperature-78 °C0 °C to Room Temperature[10]
Key Reagents DMPOxalyl Chloride, DMSO, Et₃NSO₃•Pyridine, DMSO, Et₃N[9]
Advantages Operationally simple, neutral pH, short reaction times.[4][5]Very mild, high yields, broad compatibility.[1][7]Avoids cryogenic temps, stable activator.[9][11]
Disadvantages Potentially explosive nature, cost.[4]Requires -78 °C, produces foul-smelling DMS.[8][13]Requires large excess of reagents at times.[10]
Workup Quench with Na₂S₂O₃Quench with base (Et₃N), then water.[1]Aqueous extraction.[12]
Experimental Workflow: General Oxidation & Purification

Below is a diagram illustrating the general workflow from the starting alcohol to the purified aldehyde product.

G cluster_prep Reaction Setup cluster_reaction Oxidation cluster_workup Workup & Isolation cluster_purify Purification Start Starting Alcohol: (1-(Boc)azepan-2-yl)methanol Setup Dissolve in Anhydrous DCM under N2 Atmosphere Start->Setup Cool Cool to appropriate temperature (-78°C or 0°C) Setup->Cool Add_Oxidant Add Oxidant System (e.g., DMP, Swern Reagents) Cool->Add_Oxidant Stir Stir for 1-4 hours Monitor by TLC/LCMS Add_Oxidant->Stir Quench Quench Reaction Stir->Quench Extract Aqueous Extraction Quench->Extract Dry Dry (Na2SO4), Filter, Concentrate Extract->Dry Chromatography Silica Gel Flash Chromatography Dry->Chromatography Final_Product Pure Aldehyde Product Chromatography->Final_Product

Caption: General workflow for the synthesis and purification of the target aldehyde.

Troubleshooting Decision Tree

This diagram helps diagnose and solve the common problem of low yield.

Troubleshooting Start Problem: Low Yield Check_SM Is Starting Material (SM) consumed (by TLC)? Start->Check_SM No_SM No Check_SM->No_SM No Yes_SM Yes Check_SM->Yes_SM Yes Check_Purity Is crude product clean or messy (by NMR)? Messy Messy Check_Purity->Messy Messy Clean Clean Check_Purity->Clean Clean Cause_Reagent Potential Cause: Inactive Reagent No_SM->Cause_Reagent Sol_Reagent Solution: Use fresh, anhydrous reagents. Run under N2. Cause_Reagent->Sol_Reagent Yes_SM->Check_Purity Cause_Temp Potential Cause: Incorrect Temperature or Side Reactions Messy->Cause_Temp Sol_Temp Solution: Verify temperature control. Ensure dropwise addition. Cause_Temp->Sol_Temp Cause_Workup Potential Cause: Product loss during workup/extraction. Clean->Cause_Workup Sol_Workup Solution: Check pH of aqueous layers. Perform back-extraction of aqueous layers. Cause_Workup->Sol_Workup

Caption: A decision tree for troubleshooting low yield outcomes.

References
  • A Researcher's Guide to Aldehyde Synthesis: Swern Oxidation vs.
  • Swern Oxid
  • Parikh–Doering oxid
  • Alcohol to Aldehyde - Common Conditions. organic-chemistry.org.
  • Parikh–Doering oxid
  • Parikh-Doering oxid
  • Parikh-Doering Oxidation. (2014).
  • Dess–Martin periodinane. Wikipedia.
  • Parikh-Doering Oxid
  • Alcohol to Aldehyde/Ketone using Swern Oxid
  • Swern Oxid
  • Dess–Martin oxid
  • Dess–Martin periodinane (DMP)
  • Dess-Martin Oxid
  • Dess-Martin Oxid
  • A Comparative Guide to Purification Techniques for N-Boc Protected Compounds. (2025). Benchchem.
  • BOC-amino acids (tert-butyloxycarbonyl-protected). BOC Sciences Amino Acid.

Sources

Technical Support Center: Troubleshooting Side Reactions in the Formylation of N-Boc-Azepane

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for the formylation of N-Boc-azepane. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and side reactions encountered during this crucial synthetic step. Here, we move beyond simple protocols to provide in-depth, field-proven insights into the causality behind experimental choices, ensuring your synthesis is both successful and reproducible.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: My primary side product is the deprotected azepane. Why is this happening and how can I prevent it?

A1: Understanding the Cause: The most common side reaction in the formylation of N-Boc-azepane is the cleavage of the tert-butyloxycarbonyl (Boc) protecting group. This is almost always due to the acidic nature of the formylation reagents or byproducts. The Boc group is notoriously sensitive to acid, and its removal is a straightforward carbamate hydrolysis. The reaction is initiated by protonation of the carbamate's carbonyl oxygen, leading to the cleavage of the tert-butyl-oxygen bond and formation of a stable tert-butyl cation and an unstable carbamic acid intermediate. The carbamic acid then rapidly decomposes to release carbon dioxide and the free amine.[1][2]

Troubleshooting Strategies:

  • Reagent Selection: Opt for milder formylating agents that do not require strongly acidic conditions. A highly effective and selective method is the use of acetic formic anhydride (AFA), generated in situ from formic acid and acetic anhydride.[3] This reagent is known for its high yields and chemoselectivity in N-formylation, even in the presence of acid-sensitive groups.

  • Temperature Control: Perform the reaction at low temperatures (e.g., 0 °C to room temperature) to minimize the rate of the acid-catalyzed deprotection.

  • Reaction Time: Monitor the reaction progress closely using techniques like TLC or LC-MS and quench the reaction as soon as the starting material is consumed to prevent prolonged exposure to acidic conditions.

  • pH Control: If the reaction conditions permit, the use of a non-nucleophilic base can help to neutralize any excess acid. However, care must be taken as this can also affect the reactivity of the formylating agent.

Q2: I am using the Vilsmeier-Haack reaction for formylation and observing a complex mixture of products. What could be the issue?

A2: The Vilsmeier Reagent and Saturated Heterocycles: The Vilsmeier-Haack reaction, which employs a chloroiminium salt (the Vilsmeier reagent) generated from a substituted amide (like DMF) and a halide (like POCl₃), is a powerful formylating tool, especially for electron-rich aromatic compounds.[4] However, its application to saturated heterocycles like N-Boc-azepane can be less straightforward.

Potential Side Reactions:

  • N-Boc Deprotection: The Vilsmeier reagent itself can be acidic enough to cause Boc deprotection.

  • Reaction with the Azepane Ring: While the azepane ring is generally stable, the highly reactive Vilsmeier reagent could potentially react at the α-carbon to the nitrogen, although this is less common with N-acyl protected amines.

  • Formation of Amides from Oximes: If there are any oxime impurities in your starting material or formed during the reaction, the Vilsmeier reagent can convert them into amides.[5]

Troubleshooting Workflow:

start Complex Mixture with Vilsmeier-Haack check_boc Check for N-Boc Deprotection (LC-MS, NMR) start->check_boc boc_deprotected Boc Group Cleaved check_boc->boc_deprotected Yes no_boc_deprotection Boc Group Intact check_boc->no_boc_deprotection No mitigate_deprotection Use Milder Conditions (Lower Temp, Shorter Time) boc_deprotected->mitigate_deprotection check_other Analyze Other Byproducts (NMR, MS) no_boc_deprotection->check_other alternative_method Consider Alternative Method (e.g., Formic Acid/DCC) mitigate_deprotection->alternative_method ring_reaction Possible Ring Reaction check_other->ring_reaction Unidentified Peaks optimize_vilsmeier Optimize Vilsmeier Conditions (Stoichiometry, Temperature) ring_reaction->optimize_vilsmeier

Caption: Troubleshooting workflow for Vilsmeier-Haack formylation.

Q3: Can I use formic acid directly for the formylation of N-Boc-azepane?

A3: Formic Acid as a Formylating Agent: Formic acid can be used for N-formylation, but it often requires an activating agent to be effective, especially for less reactive amines.[5][6] Simply heating the amine with formic acid can lead to low yields and potential side reactions, including Boc deprotection if the temperature is too high.

Recommended Activation Methods:

  • With a Carbodiimide: Activating formic acid with a carbodiimide such as N,N'-dicyclohexylcarbodiimide (DCC) can generate a highly reactive O-formyl isourea intermediate, which efficiently formylates the amine. This method has been successfully used for the N-formylation of peptides on solid support at low temperatures, which helps to preserve acid-sensitive groups.[7]

  • With Acetic Anhydride: As mentioned in Q1, generating acetic formic anhydride in situ is a very effective method.[3]

Comparative Data for Formylation Methods:

Formylation MethodReagentsTypical ConditionsKey AdvantagesPotential Side Reactions
Vilsmeier-Haack DMF, POCl₃0 °C to RT, DCMPowerful, versatileN-Boc deprotection, complex byproducts
Formic Acid/DCC HCOOH, DCC0 °C to RT, DCM or EtherMild, good for sensitive substratesDicyclohexylurea (DCU) byproduct removal
Acetic Formic Anhydride HCOOH, Ac₂O0 °C to RT, neat or in solventHigh yield, selective N-formylationExothermic, requires careful addition
Formic Acid (neat) HCOOHReflux in Toluene (Dean-Stark)Simple, inexpensiveN-Boc deprotection at high temperatures

Experimental Protocols

Protocol 1: N-Formylation of N-Boc-Azepane using Acetic Formic Anhydride (AFA)

This protocol is recommended for its high yield and selectivity, minimizing the risk of N-Boc deprotection.

Materials:

  • N-Boc-azepane

  • Formic acid (98-100%)

  • Acetic anhydride

  • Dichloromethane (DCM), anhydrous

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Ice bath

  • Magnetic stirrer and stir bar

  • Round-bottom flask

  • Separatory funnel

Procedure:

  • Preparation of Acetic Formic Anhydride (AFA):

    • In a clean, dry round-bottom flask equipped with a magnetic stir bar, add formic acid (1.2 equivalents).

    • Cool the flask in an ice bath to 0 °C.

    • Slowly add acetic anhydride (1.1 equivalents) dropwise to the cooled formic acid with vigorous stirring. Caution: The reaction is exothermic. Maintain the temperature below 10 °C.

    • Allow the mixture to stir at 0 °C for 30-60 minutes to ensure the complete formation of AFA.

  • Formylation Reaction:

    • Dissolve N-Boc-azepane (1.0 equivalent) in anhydrous DCM in a separate round-bottom flask and cool to 0 °C in an ice bath.

    • Slowly add the freshly prepared AFA solution to the solution of N-Boc-azepane at 0 °C with stirring.

    • Allow the reaction to warm to room temperature and stir for 2-4 hours, or until TLC/LC-MS analysis indicates the consumption of the starting material.

  • Work-up and Purification:

    • Cool the reaction mixture back to 0 °C in an ice bath.

    • Carefully quench the reaction by the slow addition of a saturated aqueous NaHCO₃ solution until gas evolution ceases.

    • Transfer the mixture to a separatory funnel and extract with DCM (3 x 20 mL).

    • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

    • The crude product can be purified by column chromatography on silica gel if necessary.

Protocol 2: N-Formylation of N-Boc-Azepane using Formic Acid and DCC

This protocol is a milder alternative, suitable for substrates that are particularly sensitive to any acidic byproducts.

Materials:

  • N-Boc-azepane

  • Formic acid (98-100%)

  • N,N'-Dicyclohexylcarbodiimide (DCC)

  • Dichloromethane (DCM) or Diethyl ether, anhydrous

  • Ice bath

  • Magnetic stirrer and stir bar

  • Round-bottom flask

  • Filter funnel

Procedure:

  • Activation of Formic Acid:

    • In a clean, dry round-bottom flask, dissolve formic acid (1.5 equivalents) in anhydrous DCM or diethyl ether.

    • Cool the solution to 0 °C in an ice bath.

    • Add a solution of DCC (1.1 equivalents) in the same solvent dropwise to the formic acid solution.

    • A white precipitate of dicyclohexylurea (DCU) will form. Stir the mixture at 0 °C for 30 minutes.

  • Formylation Reaction:

    • In a separate flask, dissolve N-Boc-azepane (1.0 equivalent) in the same anhydrous solvent and cool to 0 °C.

    • Add the solution of the activated formic acid to the N-Boc-azepane solution. It is often easier to filter the DCU before this addition, but it can also be removed at the end of the reaction.

    • Allow the reaction to stir at 0 °C for 1 hour and then warm to room temperature. Monitor the reaction by TLC/LC-MS.

  • Work-up and Purification:

    • Once the reaction is complete, filter off the DCU precipitate.

    • Wash the filtrate with a saturated aqueous NaHCO₃ solution, followed by brine.

    • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel.

Mechanistic Insights

Mechanism of N-Boc Deprotection

cluster_0 N-Boc-Azepane Boc-N R-NH-Boc Protonated_Boc R-NH-Boc(H+) Boc-N->Protonated_Boc Protonation H+ H+ tBu+ (CH3)3C+ Protonated_Boc->tBu+ Fragmentation Carbamic_Acid [R-NH-COOH] Protonated_Boc->Carbamic_Acid CO2 CO2 Carbamic_Acid->CO2 Decarboxylation Deprotected_Amine R-NH2 Carbamic_Acid->Deprotected_Amine

Caption: Mechanism of acid-catalyzed N-Boc deprotection.

References

  • MDPI. (2021). A Brønsted Acidic Deep Eutectic Solvent for N-Boc Deprotection. [Link]

  • Reddit. (2022). Advice on N-boc deprotection in the presence of acid sensitive groups. [Link]

  • ACS GCI Pharmaceutical Roundtable. (n.d.). BOC Deprotection. [Link]

  • Organic Chemistry Portal. (n.d.). Vilsmeier-Haack Reaction. [Link]

  • Slideshare. (2015). Vilsmeier haack rxn. [Link]

  • Name-Reaction.com. (n.d.). Vilsmeier-Haack reaction. [Link]

  • YouTube. (2021). Vilsmeier-Haack Reaction Mechanism | Organic Chemistry. [Link]

  • NROChemistry. (n.d.). Vilsmeier-Haack Reaction. [Link]

  • NIH. (2014). Formylation of Amines. [Link]

  • Organic Chemistry Portal. (n.d.). Boc-Protected Amino Groups. [Link]

  • ResearchGate. (2002). The Reactivity of the N-Boc Protecting Group: An Underrated Feature. [Link]

  • Total Synthesis. (n.d.). Boc Protecting Group: N-Boc Protection & Deprotection Mechanism. [Link]

  • ResearchGate. (2012). Stability of N-BOC-group during RP-chromatography with eluent ACN/H2O/TFA?. [Link]

  • MDPI. (2021). Oxidative N-Formylation of Secondary Amines Catalyzed by Reusable Bimetallic AuPd–Fe3O4 Nanoparticles. [Link]

  • SciSpace. (2000). A Practical and Convenient Procedure for the N-Formylation of Amines Using Formic Acid. [Link]

  • Scholars Research Library. (2011). Clean and Green Approach for N-formylation of Amines using Formic acid under neat reaction condition. [Link]

  • NIH. (2016). Solid Phase Formylation of N-Terminus Peptides. [Link]

Sources

Technical Support Center: Purification of Tert-butyl 2-formylazepane-1-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support center for "Tert-butyl 2-formylazepane-1-carboxylate." This guide is designed for researchers, scientists, and drug development professionals to navigate the specific challenges encountered during the purification of this valuable synthetic intermediate. The inherent structural features of this molecule—a chiral alpha-aldehyde and an acid-labile Boc protecting group—necessitate carefully optimized protocols to ensure product integrity, purity, and stereochemical fidelity.

Part 1: Frequently Asked Questions (FAQs) & Core Challenges

This section addresses the most common issues reported during the purification of this compound.

Q1: After running a silica gel column, I see a new, more polar spot on my TLC that stains positive with ninhydrin. What is this impurity?

A1: This is a classic sign of Boc group cleavage . The tert-butyloxycarbonyl (Boc) group is highly sensitive to acidic conditions.[1][2][3] Standard silica gel is inherently acidic and can catalyze the removal of the Boc group, exposing the free secondary amine of the azepane ring. The resulting free amine is significantly more polar and will react with ninhydrin stain, whereas the N-Boc protected starting material will not. This side reaction not only results in yield loss but also introduces an impurity that can be difficult to separate from the desired product.

Q2: My final product has a lower-than-expected optical rotation, or after using it in a subsequent reaction, I'm getting a mixture of diastereomers. What went wrong?

A2: You are likely observing the effects of racemization . The aldehyde's alpha-carbon (the C2 position of the azepane ring) is a stereocenter. The proton on this carbon is acidic and can be abstracted under either acidic or basic conditions.[4][5] This leads to the formation of a planar enol or enolate intermediate, which is achiral.[6][7] When this intermediate is reprotonated, it can occur from either face of the planar system, resulting in a mixture of both (R) and (S) enantiomers, a process known as racemization.[4][6][7] This scrambling of stereochemistry is a significant issue, particularly in pharmaceutical development where a single enantiomer is often required.

Q3: My NMR and/or LC-MS analysis shows multiple peaks, even after careful chromatography. Is my product still impure?

A3: Not necessarily. This observation is often due to the formation of hydrates or hemiacetals . The electrophilic aldehyde group can react reversibly with water or alcohol solvents (like methanol or ethanol, which might be used in your eluent) to form a geminal diol (hydrate) or a hemiacetal, respectively. These species exist in equilibrium with the free aldehyde in solution. This can lead to:

  • Multiple, often broad, peaks in the NMR spectrum.

  • More than one peak in your LC-MS chromatogram. This does not always indicate an actual impurity but rather the presence of these equilibrium forms.

Q4: My yield is significantly lower after purification, and I've identified a new impurity with a carboxylic acid peak in the IR/NMR spectrum. What is this?

A4: This impurity is likely the corresponding carboxylic acid, 1-(tert-butoxycarbonyl)azepane-2-carboxylic acid , which results from the oxidation of the aldehyde. Aldehydes are susceptible to oxidation, which can occur upon prolonged exposure to air or if trace oxidants are present in the solvents or on the silica gel. This is particularly a risk if the purification process is lengthy.

Part 2: Troubleshooting & Optimization Workflows
Workflow 1: Diagnosing the Primary Purification Issue

Use this decision tree to identify the most probable cause of your purification problem based on routine analytical data.

G start Analyze Crude & Purified Material via TLC/LC-MS tlc_ninhydrin New polar spot on TLC? Stain with Ninhydrin. start->tlc_ninhydrin chiral_analysis Check Optical Rotation or Perform Chiral HPLC. start->chiral_analysis nmr_lcms Multiple peaks in NMR/LC-MS for 'pure' fractions? start->nmr_lcms ninhydrin_pos Ninhydrin Positive? tlc_ninhydrin->ninhydrin_pos Yes boc_deprotection Primary Issue: Boc Deprotection ninhydrin_pos->boc_deprotection Yes ninhydrin_pos->chiral_analysis No, check next rotation_low Optical Rotation Decreased? chiral_analysis->rotation_low racemization Primary Issue: Racemization rotation_low->racemization Yes rotation_low->nmr_lcms No, check next peaks_disappear Peaks simplify upon drying or solvent change? nmr_lcms->peaks_disappear hydrate Likely Cause: Hydrate/Hemiacetal Formation peaks_disappear->hydrate Yes

Caption: A decision workflow for troubleshooting purification issues.

Workflow 2: Degradation Pathways of this compound

This diagram illustrates the main degradation pathways that must be mitigated during purification.

Degradation cluster_main Purification Challenges StartingMaterial Tert-butyl 2-formylazepane-1-carboxylate Racemized Racemic Mixture (R/S)-aldehyde StartingMaterial->Racemized Acid or Base (via enol/enolate) Deprotected 2-Formylazepane (Free Amine) StartingMaterial->Deprotected Acid (e.g., SiO2) [H+] Oxidized 1-Boc-azepane- 2-carboxylic acid StartingMaterial->Oxidized Air/Oxidants [O]

Caption: Key degradation pathways for the target compound.

Part 3: Recommended Purification Protocols

To overcome the challenges outlined above, a modified approach to standard purification is required.

Protocol 1: Modified Flash Chromatography for Acid-Sensitive Aldehydes

This protocol is designed to minimize both racemization and Boc deprotection by neutralizing the stationary phase.

Reagents and Materials:

  • Crude this compound

  • Silica gel (230-400 mesh)

  • Hexanes (or Heptane) and Ethyl Acetate (EtOAc), HPLC grade

  • Triethylamine (Et₃N), distilled

  • Standard laboratory glassware for chromatography

  • TLC plates, stains (potassium permanganate, ninhydrin)

Step-by-Step Methodology:

  • Prepare a Neutralized Silica Slurry:

    • In a beaker, add the required amount of silica gel for your column.

    • Prepare your starting eluent (e.g., 95:5 Hexanes:EtOAc).

    • Add triethylamine to the eluent to a final concentration of 0.5-1% (v/v). For example, to 500 mL of eluent, add 2.5-5 mL of Et₃N.

    • Pour this Et₃N-containing eluent over the dry silica gel to create a slurry. The basic Et₃N will neutralize the acidic sites on the silica surface.

  • Pack the Column:

    • Pour the neutralized silica slurry into your chromatography column and pack as usual, ensuring no air bubbles are trapped.

  • Equilibrate the Column:

    • Run at least 2-3 column volumes of the Et₃N-containing eluent through the packed column to ensure the entire stationary phase is fully equilibrated and neutralized.

  • Load the Sample:

    • Dissolve your crude product in a minimal amount of dichloromethane (DCM) or your eluent.

    • Alternatively, for better resolution, perform a "dry load": adsorb the crude product onto a small amount of silica gel, remove the solvent in vacuo without heating, and carefully add the resulting dry powder to the top of the packed column.

  • Elute and Collect Fractions:

    • Begin elution with your starting solvent mixture (containing 0.5-1% Et₃N).

    • Gradually increase the polarity by increasing the percentage of ethyl acetate as needed. Crucially, ensure every eluent mixture you use contains the same 0.5-1% concentration of triethylamine.

    • Monitor the fractions closely by TLC. Use a potassium permanganate stain to visualize the aldehyde. Spot a duplicate plate and stain with ninhydrin to immediately detect any Boc-deprotected impurity.

  • Process the Fractions:

    • Combine the pure fractions containing your product.

    • Remove the solvent using a rotary evaporator. Use a low bath temperature (≤ 30 °C) to prevent potential degradation. [8]

    • The triethylamine is volatile and will co-evaporate with the solvent. For trace amounts, you can co-evaporate with toluene or place the product under high vacuum for a short period.

Protocol 2: Non-Chromatographic Acid/Base Workup

This technique can be useful for removing highly polar or acidic/basic impurities before attempting chromatography, thereby simplifying the final purification.[9]

Step-by-Step Methodology:

  • Initial Dissolution: Dissolve the crude reaction mixture in a suitable organic solvent like ethyl acetate or DCM (50-100 mL).

  • Aqueous Wash: Transfer the solution to a separatory funnel.

  • Remove Acidic Impurities: Wash the organic layer with a saturated aqueous solution of sodium bicarbonate (NaHCO₃) (2 x 30 mL). This will remove acidic byproducts, such as the oxidized carboxylic acid.

  • Remove Basic Impurities: Wash the organic layer with a dilute (e.g., 1 M) aqueous solution of citric acid or ammonium chloride (NH₄Cl) (2 x 30 mL). Avoid strong acids like HCl, which can cleave the Boc group. [9]

  • Final Wash: Wash the organic layer with brine (saturated NaCl solution) to remove residual water (1 x 30 mL).

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure at low temperature.

  • Assess Purity: Analyze the resulting material. This workup may be sufficient for some applications or can serve as a pre-purification step before running the modified chromatography described in Protocol 1.

Part 4: Data Interpretation Summary

Use the following table to help identify your product and common impurities during analysis.

Compound NameExpected TLC Rf (8:2 Hex:EtOAc)Ninhydrin StainKey ¹H NMR Signals (CDCl₃)
This compound (Product) ~0.4 - 0.5Negative~9.5 ppm (s, 1H, -CHO) ; 4.5-4.8 ppm (m, 1H, N-CH-CHO); 1.45 ppm (s, 9H, -C(CH₃)₃) ; 1.2-2.0 ppm (m, azepane ring protons)
2-Formylazepane (Boc-deprotected impurity)~0.1 (streaking)Positive (Purple) ~9.6 ppm (s, 1H, -CHO); ~3.0-3.5 ppm (m, N-CH protons); Absence of 1.45 ppm Boc signal; Broad NH signal.
Tert-butyl 2-(hydroxymethyl)azepane-1-carboxylate~0.2 - 0.3NegativeAbsence of ~9.5 ppm aldehyde signal; ~3.5-3.8 ppm (m, 2H, -CH₂OH) ; ~4.2-4.5 ppm (m, 1H, N-CH-CH₂OH); 1.45 ppm (s, 9H, -C(CH₃)₃)
1-Boc-azepane-2-carboxylic acid (Oxidized impurity)Baseline or ~0.1NegativeAbsence of ~9.5 ppm aldehyde signal; ~10-12 ppm (broad s, 1H, -COOH) ; ~4.4-4.6 ppm (m, 1H, N-CH-COOH); 1.45 ppm (s, 9H, -C(CH₃)₃)
References
  • Reddit User Discussion. (2019). Understanding racemic mixtures and tautomerization. Reddit. [Link]

  • CHEM 2325 Module 27. (2024). Alpha Substitution Reactions - Racemization. YouTube. [Link]

  • Wikipedia. Racemization. [Link]

  • YouTube User. (2014). Racemization of Aldehydes and Ketones. YouTube. [Link]

  • Scheeff, S. (2025). Deracemisation lead to enriched alpha Amino Aldehydes. [Link]

  • Organic Syntheses. Organic Syntheses Procedure. [Link]

  • Organic Chemistry Portal. Boc-Protected Amino Groups. [Link]

  • ResearchGate. (2025). Industrial Production of tert-Butyl-4-oxoazepane-1-carboxylate. [Link]

  • ResearchGate. (2022). Synthesis of tert-butyl 6-(3-hydroxypropylmethylamino)quinoline-4-carboxylate. [Link]

  • National Institutes of Health. (2020). Crystal structure of tert-butyl 4-[4-(4-fluorophenyl)-2-methylbut-3-yn-2-yl]piperazine-1-carboxylate. [Link]

  • Atlantis Press. (2016). Study on synthesis of (R)-tert-butyl 4-formyl-2,2-dimethylthiazolidine-3-carboxylate. [Link]

  • PubChem. tert-Butyl 2-(hydroxymethyl)azepane-1-carboxylate. [Link]

  • ACS GCI Pharmaceutical Roundtable. BOC Deprotection. [Link]

  • Hebei Boze Chemical Co., Ltd. (2023). Boc Protected Compounds. [Link]

  • National Institutes of Health. (2020). Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride. [Link]

Sources

optimization of reaction parameters for "Tert-butyl 2-formylazepane-1-carboxylate" synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of Tert-butyl 2-formylazepane-1-carboxylate. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions. The synthesis, primarily achieved through the oxidation of the corresponding alcohol, (1-(tert-butoxycarbonyl)azepan-2-yl)methanol, is a critical step in the development of various pharmaceutical intermediates.[1] This resource aims to equip you with the knowledge to optimize your reaction parameters, overcome common challenges, and ensure the integrity of your results.

Troubleshooting Guide: Navigating Common Experimental Hurdles

This section addresses specific issues that may arise during the synthesis. Each problem is analyzed from a mechanistic standpoint to provide robust and scientifically sound solutions.

Problem 1: Low or No Product Yield

Symptom: After the reaction and work-up, analysis (TLC, LC-MS, NMR) shows a low yield of the desired aldehyde or a significant amount of unreacted starting material.

Potential Causes & Solutions:

  • Inactive Oxidizing Agent:

    • Dess-Martin Periodinane (DMP): DMP is sensitive to moisture. Ensure it is stored in a desiccator and handled under an inert atmosphere. If you suspect degradation, a fresh batch should be used.[2][3]

    • Parikh-Doering Reagent (SO₃·Py): The sulfur trioxide-pyridine complex can also degrade upon exposure to moisture. Commercial sources may contain impurities like pyridine sulfuric acid, which can catalyze side reactions.[4][5] Consider using a freshly opened bottle or purifying the reagent.

    • Swern Oxidation Reagents: Oxalyl chloride and DMSO must be of high purity and handled under anhydrous conditions. The reaction is typically performed at very low temperatures (-78 °C) to ensure the stability of the reactive intermediate.[6][7][8]

  • Incomplete Reaction:

    • Insufficient Reagent Stoichiometry: For oxidations like Parikh-Doering, a large excess of DMSO, SO₃·Py, and base may be necessary to drive the reaction to completion.[9] Start with the recommended stoichiometry and consider a modest increase if incomplete conversion is observed.

    • Inadequate Reaction Time or Temperature: While many of these oxidations are rapid, some substrates may require longer reaction times. Monitor the reaction progress by TLC. For Parikh-Doering, the reaction can often be run between 0 °C and room temperature.[9] Swern oxidations require strict adherence to low temperatures.[6][8]

  • Sub-optimal pH:

    • For DMP oxidations, the reaction produces two equivalents of acetic acid.[3] If your substrate is acid-sensitive, this can lead to degradation. Buffering the reaction with pyridine or sodium bicarbonate can mitigate this issue.[3]

Workflow for Diagnosing Low Yield:

G start Low Product Yield Detected check_sm Check TLC for Starting Material (SM) start->check_sm sm_present Significant SM Remaining check_sm->sm_present no_sm Little to No SM check_sm->no_sm sub_path1 Possible Incomplete Reaction or Inactive Reagent sm_present->sub_path1 sub_path2 Possible Product Degradation no_sm->sub_path2 check_reagents Verify Reagent Quality and Stoichiometry sub_path1->check_reagents reagents_ok Reagents & Stoichiometry Correct check_reagents->reagents_ok reagents_bad Reagents Suspect or Stoichiometry Low check_reagents->reagents_bad check_ph Is the substrate acid-sensitive? Buffer the reaction. reagents_ok->check_ph adjust_reagents Use Fresh Reagents / Increase Equivalents reagents_bad->adjust_reagents check_workup Review Work-up and Purification Conditions sub_path2->check_workup check_workup->check_ph

Caption: Troubleshooting workflow for low product yield.

Problem 2: Formation of Significant Byproducts

Symptom: TLC or NMR analysis of the crude product shows multiple spots or peaks in addition to the desired aldehyde.

Potential Causes & Solutions:

  • Over-oxidation to Carboxylic Acid:

    • This is generally not an issue with Swern, Dess-Martin, or Parikh-Doering oxidations as they are known for selectively oxidizing primary alcohols to aldehydes.[7][10] If you observe the carboxylic acid, it may be due to air oxidation of the aldehyde, especially if it is left exposed for extended periods. It is advisable to use the crude aldehyde immediately in the next step or store it under an inert atmosphere.

  • Formation of Methylthiomethyl (MTM) Ether:

    • This is a known side reaction in DMSO-based oxidations, such as the Swern and Parikh-Doering methods.[11] It occurs when the intermediate alkoxysulfonium salt reacts with the alcohol.[11] The Parikh-Doering oxidation is generally less prone to this byproduct than the Swern oxidation, especially when the temperature is well-controlled.[9][11][12] If MTM ether formation is a persistent issue, consider switching to a non-DMSO-based oxidant like Dess-Martin periodinane.

  • Epimerization of the α-carbon:

    • The α-carbon to the newly formed aldehyde can be susceptible to epimerization, especially under basic conditions. Dess-Martin periodinane is particularly advantageous for oxidizing N-protected amino alcohols as it tends to proceed without epimerization.[2][13][14] If you are using a Swern or Parikh-Doering oxidation and epimerization is a concern, ensure that the base is added at a low temperature and that the work-up is performed promptly.

Problem 3: Difficult Purification

Symptom: The crude product is difficult to purify by column chromatography, with byproducts co-eluting with the desired aldehyde.

Potential Causes & Solutions:

  • Residual DMSO:

    • In Parikh-Doering and Swern oxidations, removing all traces of DMSO can be challenging. A thorough aqueous work-up is crucial. Washing the organic layer multiple times with brine can help remove residual DMSO.

  • Byproducts from the Oxidant:

    • Dess-Martin Oxidation: The work-up involves reducing the iodine byproducts. A common procedure is to quench the reaction with a saturated solution of sodium bicarbonate and sodium thiosulfate.

    • Parikh-Doering Oxidation: The pyridine and sulfur-containing byproducts are generally water-soluble and can be removed with an aqueous work-up.[4]

    • Swern Oxidation: This reaction produces dimethyl sulfide, which has a very unpleasant odor.[6][7] The byproducts are volatile and can often be removed under reduced pressure.

  • Aldehyde Instability:

    • Aldehydes can be prone to decomposition on silica gel. To mitigate this, you can deactivate the silica gel by treating it with a small amount of triethylamine in the eluent. Alternatively, a rapid purification using a short silica gel plug may be sufficient.

Frequently Asked Questions (FAQs)

Q1: Which oxidation method is best for synthesizing this compound?

A1: The "best" method depends on your specific needs, scale, and available resources. Here is a comparative overview:

FeatureDess-Martin Periodinane (DMP)Parikh-DoeringSwern Oxidation
Conditions Room temp, neutral pH[2]0 °C to room temp[9]Cryogenic (-78 °C)[6]
Yields Generally high[2]Good to highGenerally high
Work-up Relatively simple[2][3]Straightforward aqueous washRequires careful handling of odorous byproducts[7]
Key Advantages High chemoselectivity, low epimerization risk[2][13]Operationally simple, avoids cryogenic temps[9]Widely used, reliable
Key Disadvantages Potentially explosive nature, cost[2]Can require large excess of reagents[9]Requires very low temperatures, produces malodorous byproducts[6][7]

For sensitive substrates where minimizing epimerization is critical, the Dess-Martin oxidation is an excellent choice.[2][14] For operational simplicity on a lab scale, the Parikh-Doering oxidation is often preferred over the Swern oxidation as it does not require cryogenic temperatures.[9][12]

Q2: What is the underlying mechanism of these oxidations?

A2: The common thread among the DMSO-based oxidations (Swern and Parikh-Doering) is the formation of a reactive sulfonium species. The alcohol attacks this species, leading to an alkoxysulfonium salt. A base then facilitates an intramolecular elimination to yield the aldehyde and dimethyl sulfide.[9][11]

G cluster_0 DMSO-Based Oxidation Pathway DMSO DMSO Activated_DMSO Activated_DMSO DMSO->Activated_DMSO + Activator (e.g., (COCl)₂, SO₃·Py) Alkoxysulfonium_Salt Alkoxysulfonium_Salt Activated_DMSO->Alkoxysulfonium_Salt + R₂CHOH Sulfur_Ylide Sulfur_Ylide Alkoxysulfonium_Salt->Sulfur_Ylide + Base Aldehyde Aldehyde Sulfur_Ylide->Aldehyde Intramolecular Elimination

Caption: Generalized mechanism for DMSO-based oxidations.

The Dess-Martin oxidation involves a hypervalent iodine reagent. The alcohol displaces an acetate group on the iodine center. A subsequent intramolecular proton transfer leads to the formation of the aldehyde.[2]

Q3: How can I confirm the successful synthesis of the aldehyde?

A3: A combination of spectroscopic methods is recommended:

  • ¹H NMR: Look for the appearance of a characteristic aldehyde proton signal, typically a singlet or a triplet, in the range of 9-10 ppm. You should also see the disappearance of the alcohol's hydroxyl proton and a shift in the signals of the adjacent methylene protons.

  • ¹³C NMR: An aldehyde carbon signal will appear in the downfield region, typically around 200 ppm.

  • IR Spectroscopy: A strong C=O stretching band for the aldehyde will appear around 1720-1740 cm⁻¹. You should also see the disappearance of the broad O-H stretch from the starting alcohol.

  • Mass Spectrometry: Confirm the molecular weight of the product.

Q4: Are there alternative synthetic routes that do not involve oxidation?

A4: While oxidation of the corresponding alcohol is the most direct and common route, other methods could be envisioned, such as the reductive cleavage of a suitable ester or the ozonolysis of an alkene. However, these routes are often more complex and may require the synthesis of specialized starting materials. For most applications, the oxidation of (1-(tert-butoxycarbonyl)azepan-2-yl)methanol remains the most practical approach.

Optimized Experimental Protocol: Parikh-Doering Oxidation

This protocol is provided as a robust starting point. Optimization may be required based on your specific experimental setup and substrate purity.

Materials:

  • (1-(tert-butoxycarbonyl)azepan-2-yl)methanol

  • Sulfur trioxide pyridine complex (SO₃·Py)

  • Anhydrous Dimethyl sulfoxide (DMSO)

  • Anhydrous Dichloromethane (DCM)

  • Triethylamine (TEA) or Diisopropylethylamine (DIPEA)

  • Brine solution

  • Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

Procedure:

  • To a solution of (1-(tert-butoxycarbonyl)azepan-2-yl)methanol (1.0 eq) in anhydrous DCM and anhydrous DMSO (approx. 14.0 eq) at 0 °C under an inert atmosphere (Nitrogen or Argon), add triethylamine (approx. 7.0 eq).[15]

  • Add the sulfur trioxide pyridine complex (approx. 4.0 eq) portion-wise, maintaining the internal temperature at or below 0 °C.[15]

  • Stir the reaction mixture at 0 °C and monitor the progress by TLC (e.g., using a 3:7 Ethyl Acetate:Hexanes mobile phase). The reaction is typically complete within 30-60 minutes.[15]

  • Upon completion, quench the reaction by pouring it into a separatory funnel containing brine.

  • Extract the aqueous layer with DCM (3x).

  • Combine the organic layers and wash with brine (2x) to remove residual DMSO.

  • Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude this compound.[15]

  • The crude product can be purified by flash column chromatography on silica gel if necessary.[15]

References

  • Dess, D. B., & Martin, J. C. (1983). Readily accessible 12-I-5 oxidant for the conversion of primary and secondary alcohols to aldehydes and ketones. Journal of the American Chemical Society, 105(22), 4155–4156. [Link]

  • Haycock-Lewandowski, S. J., Wilder, A., & Åhman, J. (2008). Development of a Bulk Enabling Route to Maraviroc (UK-427,857), a CCR-5 Receptor Antagonist. Organic Process Research & Development, 12(6), 1094–1103. [Link]

  • Parikh, J. R., & Doering, W. von E. (1967). Sulfur Trioxide in the Oxidation of Alcohols by Dimethyl Sulfoxide. Journal of the American Chemical Society, 89(21), 5505–5507. [Link]

  • Heravi, M. M., Zadsirjan, V., & Heydari, M. (2021). Application of Dess-Martin Oxidation in Total Synthesis of Natural Products. Current Organic Synthesis, 18(1), 2-30. [Link]

  • Gao, Y., et al. (2005). A Simple Modification to Prevent Side Reactions in Swern-Type Oxidations Using Py·SO3. Organic Process Research & Development, 9(5), 585–587. [Link]

  • Myers, A. G., et al. (2000). Synthesis of highly epimerizable N-protected α-amino aldehydes of high enantiomeric excess. Tetrahedron Letters, 41(9), 1359-1362. [Link]

  • Carey, F. A., & Sundberg, R. J. (2007). Advanced Organic Chemistry: Part B: Reactions and Synthesis (5th ed.). Springer. [Link]

  • Chemistry Steps. (n.d.). Dess–Martin periodinane (DMP) oxidation. Retrieved from [Link]

  • NROChemistry. (n.d.). Parikh-Doering Oxidation. Retrieved from [Link]

  • Chem-Station. (2014). Parikh-Doering Oxidation. Retrieved from [Link]

  • Organic Syntheses. (n.d.). General procedure for purification. Retrieved from [Link]

  • SynArchive. (n.d.). Parikh-Doering Oxidation. Retrieved from [Link]

  • Master Organic Chemistry. (n.d.). Swern Oxidation of Alcohols To Aldehydes and Ketones. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Swern Oxidation. Retrieved from [Link]

  • Organic Chemistry Tutor. (n.d.). Swern Oxidation. Retrieved from [Link]

  • Chem-Station. (2014). Swern Oxidation. Retrieved from [Link]

Sources

troubleshooting guide for the synthesis of "Tert-butyl 2-formylazepane-1-carboxylate"

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for the synthesis of Tert-butyl 2-formylazepane-1-carboxylate. This resource is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the synthesis of this important building block. This guide provides in-depth, experience-driven advice in a direct question-and-answer format.

The primary route to synthesize this compound involves the oxidation of the corresponding primary alcohol, (1-(tert-butoxycarbonyl)azepan-2-yl)methanol. The choice of oxidizing agent and reaction conditions is critical for achieving high yields and purity. This guide will focus on troubleshooting the most common oxidation methods used for this transformation.

Synthetic Pathway Overview

The general synthetic approach is a straightforward oxidation of a primary alcohol to an aldehyde. The tert-butoxycarbonyl (Boc) protecting group is stable under a variety of oxidative conditions, allowing for selective conversion.[1]

Synthetic_Pathway Starting_Material (1-(tert-butoxycarbonyl)azepan-2-yl)methanol Oxidation Oxidation (e.g., Swern, DMP, Parikh-Doering) Starting_Material->Oxidation [O] Product This compound Oxidation->Product

Caption: General synthetic route to the target aldehyde.

Frequently Asked Questions & Troubleshooting Guide

Reaction & Yield Issues

Question 1: My reaction is incomplete. I still see a significant amount of the starting alcohol by TLC and NMR. What's going wrong?

This is a common issue and can usually be traced back to the reagents or reaction conditions. Let's break down the possibilities based on the oxidation method used.

For Swern-type Oxidations (Oxalyl Chloride/DMSO):

  • Cause: The most frequent culprit is moisture. The active oxidant, the chlorosulfonium salt, is highly moisture-sensitive and rapidly decomposes in the presence of water.[2]

  • Expert Insight: Even trace amounts of water in your DMSO, dichloromethane (DCM), or on the glassware can significantly hinder the reaction. Remember that DMSO is notoriously hygroscopic.

  • Solution:

    • Dry Your Reagents: Distill DCM from calcium hydride. For DMSO, distillation from calcium hydride under reduced pressure is effective. Alternatively, use a fresh, sealed bottle of anhydrous solvent.

    • Glassware: Ensure all glassware is oven-dried or flame-dried under an inert atmosphere (Nitrogen or Argon) immediately before use.

    • Temperature Control: The active species is unstable above -60 °C.[2] Ensure your reaction is maintained at -78 °C (a dry ice/acetone bath) during the addition of the alcohol. Premature warming can lead to decomposition of the oxidant.

For Dess-Martin Periodinane (DMP) Oxidations:

  • Cause: Incomplete reaction with DMP can be due to poor reagent quality or insufficient equivalents.

  • Expert Insight: DMP is a white powder, but over time, it can hydrolyze, especially if not stored properly.[3] While some sources suggest water can accelerate the reaction, this is often in controlled, stoichiometric amounts; ambient moisture can degrade the reagent before it has a chance to react.[4][5]

  • Solution:

    • Check Reagent Quality: Use fresh DMP from a reliable supplier. If the reaction is sluggish, consider using a fresh bottle.

    • Equivalents: While 1.1-1.5 equivalents are often cited, for a stubborn oxidation, increasing to 1.8 equivalents may be necessary.[3]

    • Solvent: Ensure you are using a sufficient volume of anhydrous DCM to fully dissolve both the starting material and the DMP for efficient mixing.

For Parikh-Doering Oxidations (SO₃·Py/DMSO):

  • Cause: The sulfur trioxide-pyridine complex (SO₃·Py) is also hygroscopic and its activity can be diminished by moisture.[6] Additionally, insufficient base can stall the reaction.

  • Expert Insight: This method is milder than the Swern oxidation and can be run at 0 °C to room temperature, which simplifies the experimental setup.[7] However, it can sometimes require longer reaction times or an excess of reagents to drive to completion.[7]

  • Solution:

    • Reagent Handling: Handle the SO₃·Py complex in a glovebox or under a stream of inert gas to minimize exposure to air.

    • Base: Ensure at least two equivalents of a tertiary amine base (like triethylamine or diisopropylethylamine) are used. The base is crucial for the deprotonation step that leads to the product-forming ylide intermediate.[7]

Question 2: My yield is very low, even though the starting material is consumed. Where is my product going?

Low yields often point to side reactions or issues during the workup and purification.

  • Cause 1: Over-oxidation to the Carboxylic Acid.

    • Expert Insight: This is generally not an issue with Swern, DMP, or Parikh-Doering oxidations, as they are known for selectively oxidizing primary alcohols to aldehydes without proceeding to the carboxylic acid.[6][8][9] If you are using a chromium-based oxidant (e.g., Jones reagent), over-oxidation is a significant risk.

    • Solution: Stick to DMSO-based or periodinane-based oxidants for this transformation.

  • Cause 2: Instability of the Aldehyde.

    • Expert Insight: N-Boc protected amino aldehydes can be sensitive, particularly to acidic or basic conditions during workup, and can be prone to oligomerization upon concentration. The aldehyde product is also susceptible to air oxidation over time.

    • Solution:

      • Mild Workup: Use a buffered aqueous workup. For DMP oxidations, a common procedure involves quenching with a saturated solution of sodium bicarbonate and sodium thiosulfate. For Swern oxidations, a simple quench with water or a saturated ammonium chloride solution is typical.

      • Avoid Harsh pH: Do not expose the product to strong acids or bases during extraction.[10]

      • Purification: Purify the aldehyde quickly after the workup. Use silica gel chromatography with a non-polar eluent system (e.g., ethyl acetate/hexanes). To minimize contact time on silica, consider using a shorter column and running it faster than usual.

      • Storage: Store the purified aldehyde under an inert atmosphere at low temperatures (-20 °C) to prevent degradation.

  • Cause 3 (Swern-Specific): Pummerer Rearrangement Side Product.

    • Expert Insight: If the Swern reaction is allowed to warm up before the addition of the tertiary amine base, the intermediate alkoxysulfonium salt can undergo a Pummerer rearrangement, leading to the formation of a methylthiomethyl (MTM) ether byproduct.[2]

    • Solution: Always add the tertiary amine base at -78 °C after the alcohol has been added to the activated DMSO complex. Only after the base has been added should the reaction be allowed to warm to room temperature.

Purification & Characterization Issues

Question 3: I'm having trouble purifying the product. It seems to be streaking on my TLC plate and giving broad peaks in my column chromatography.

  • Cause: Aldehydes can interact strongly with the acidic silica gel, leading to poor chromatographic behavior. This can be exacerbated if the aldehyde is beginning to form hydrates or other adducts on the column.

  • Expert Insight: The acidity of standard silica gel can sometimes catalyze side reactions.

  • Solution:

    • Deactivate Silica: Pre-treat your silica gel by slurrying it with your eluent system containing a small amount of triethylamine (~0.5-1% by volume). This neutralizes the acidic sites and generally leads to much sharper peaks.

    • Alternative Sorbents: If the problem persists, consider using a different stationary phase like neutral alumina.

    • Rapid Purification: As mentioned before, minimize the time the product spends on the column.

Question 4: The ¹H NMR of my product looks complex. How can I confirm I have the correct compound?

  • Cause: The product may exist as a mixture of rotamers due to restricted rotation around the carbamate C-N bond. This can lead to a doubling of some peaks in the NMR spectrum. Furthermore, the aldehyde proton can couple to the adjacent C-H proton.

  • Expert Insight: Do not be alarmed by a more complex spectrum than you might initially expect. This is a known phenomenon for Boc-protected cyclic amines.[11]

  • Expected Spectroscopic Data:

Data Type Expected Values
¹H NMR Aldehyde Proton (CHO): A singlet or doublet around 9.5-9.7 ppm. Boc Protons ((CH₃)₃C): A large singlet (9H) around 1.4-1.5 ppm. Ring Protons: A complex series of multiplets between ~1.5 and 3.8 ppm.
¹³C NMR Aldehyde Carbonyl (CHO): A peak around 200-205 ppm. Carbamate Carbonyl (NCOO): A peak around 155 ppm. Boc Quaternary Carbon (C(CH₃)₃): A peak around 80 ppm. Boc Methyl Carbons (C(CH₃)₃): A peak around 28 ppm.
IR Spectroscopy Aldehyde C=O Stretch: A strong band around 1720-1730 cm⁻¹. Carbamate C=O Stretch: A strong band around 1680-1690 cm⁻¹.

While a specific peer-reviewed spectrum for the 2-formyl derivative was not found in the search, these values are based on established chemical shift ranges for these functional groups and data from similar structures.[11][12][13][14]

Troubleshooting_Logic Start Synthesis Problem Incomplete_Rxn Incomplete Reaction? Start->Incomplete_Rxn Low_Yield Low Yield? Start->Low_Yield Purification_Issue Purification Issues? Start->Purification_Issue Incomplete_Rxn->Low_Yield No Check_Moisture Check for Moisture (Reagents, Glassware) Incomplete_Rxn->Check_Moisture Yes Low_Yield->Purification_Issue No Check_Workup Use Mild/Buffered Workup Low_Yield->Check_Workup Yes Deactivate_Silica Deactivate Silica Gel (add ~1% Et3N to eluent) Purification_Issue->Deactivate_Silica Yes Successful Synthesis Successful Synthesis Purification_Issue->Successful Synthesis No Check_Temp Verify Temperature Control (esp. Swern) Check_Moisture->Check_Temp Check_Reagent_Quality Check Reagent Quality/Equivalents (DMP, SO3-Py) Check_Temp->Check_Reagent_Quality Check_Side_Rxns Review for Side Reactions (e.g., Pummerer) Check_Workup->Check_Side_Rxns Store_Properly Store Product Cold & Inert Check_Side_Rxns->Store_Properly Run_Fast Run Column Chromatography Quickly Deactivate_Silica->Run_Fast

Caption: A decision tree for troubleshooting common synthesis issues.

Detailed Experimental Protocols

Protocol 1: Dess-Martin Periodinane (DMP) Oxidation

This protocol is often preferred for its mild conditions and reliable results.[4][5]

  • Preparation: To a flame-dried, two-neck round-bottom flask under an argon atmosphere, add (1-(tert-butoxycarbonyl)azepan-2-yl)methanol (1.0 equiv) and anhydrous dichloromethane (DCM) to make a ~0.1 M solution.

  • Cooling: Cool the solution to 0 °C using an ice-water bath.

  • Reagent Addition: Add Dess-Martin Periodinane (1.5 equiv) portion-wise over 5-10 minutes. Ensure the internal temperature does not rise significantly.

  • Reaction: Allow the mixture to warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by TLC (staining with potassium permanganate will show the disappearance of the alcohol).

  • Workup: Once the reaction is complete, dilute the mixture with DCM. Quench the reaction by adding a 1:1 mixture of saturated aqueous sodium bicarbonate (NaHCO₃) and saturated aqueous sodium thiosulfate (Na₂S₂O₃). Stir vigorously for 15-20 minutes until the organic layer is clear.

  • Extraction: Separate the layers. Extract the aqueous layer twice with DCM.

  • Washing & Drying: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purification: Purify the crude aldehyde by flash column chromatography on silica gel (pre-treated with 1% triethylamine in the eluent) using a hexanes/ethyl acetate gradient.

Protocol 2: Parikh-Doering Oxidation

This method avoids cryogenic temperatures required for a Swern oxidation.[6][7][15]

  • Preparation: To a flame-dried, two-neck round-bottom flask under an argon atmosphere, dissolve the (1-(tert-butoxycarbonyl)azepan-2-yl)methanol (1.0 equiv) and triethylamine (Et₃N, 3.0 equiv) in anhydrous DCM (~0.2 M).

  • Reagent Solution: In a separate flask, prepare a solution of the sulfur trioxide-pyridine complex (SO₃·Py, 2.0 equiv) in anhydrous DMSO.

  • Addition: Cool the alcohol solution to 0 °C. Add the SO₃·Py/DMSO solution dropwise via an addition funnel over 20-30 minutes.

  • Reaction: Stir the suspension at 0 °C for 1 hour, then allow it to warm to room temperature and stir for an additional 2-3 hours. Monitor by TLC.

  • Workup: Quench the reaction by adding water.

  • Extraction: Extract the mixture three times with ethyl acetate.

  • Washing & Drying: Combine the organic layers, wash sequentially with 5% aqueous HCl, saturated aqueous NaHCO₃, and brine. Dry over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure.

  • Purification: Purify by flash column chromatography as described in the DMP protocol.

References

  • A Versatile Precursor for the Synthesis of N-Boc-Amino Aldehydes in Drug Discovery. Benchchem.
  • Parikh–Doering oxidation. Grokipedia.
  • Dess–Martin periodinane. Wikipedia.
  • 1 H NMR and 13 C NMR of the prepared compounds. ResearchGate.
  • Parikh–Doering oxidation. Wikipedia.
  • Simultaneous Deprotection and Purification of BOC-amines Based on Ionic Resin Capture. ACS Publications. Available at: [Link]

  • Parikh-Doering Oxidation. NROChemistry.
  • Dess–Martin periodinane (DMP) oxidation. Chemistry Steps. Available at: [Link]

  • Activated Dimethyl Sulfoxide.
  • Dess–Martin oxidation. Wikipedia. Available at: [Link]

  • Dess-Martin Periodinane (DMP). Common Organic Chemistry.
  • Supporting Information for N-tert-Butoxycarbonylation of Amines.
  • Supporting Information for 2,6-Diazaspiro[3.3]heptanes.
  • Dess-Martin-Periodinane oxidation. YouTube. Available at: [Link]

  • tert-Butyl Esters. Organic Chemistry Portal. Available at: [Link]

  • Swern Oxidation. gChem Global.
  • NMR analysis of carboxylate isotopomers of 13C-metabolites by chemoselective derivatization with 15N-cholamine. PubMed Central. Available at: [Link]

  • Swern Oxidation. Chem-Station Int. Ed. Available at: [Link]

  • Swern Oxidation. ResearchGate. Available at: [Link]

  • Molecular Modeling of the Tert-Butyl Hydroperoxide NMR 1H and 13C Spectra.
  • Swern Oxidation. Organic Chemistry Portal. Available at: [Link]

  • SYNTHESIS AND RU(II)-BINAP REDUCTION OF A KETOESTER DERIVED FROM HYDROXYPROLINE. Organic Syntheses. Available at: [Link]

  • Industrial Production of tert-Butyl-4-oxoazepane-1-carboxylate. ResearchGate. Available at: [Link]

  • Tert-butyl 3-formylazepane-1-carboxylate (C12H21NO3). PubChemLite. Available at: [Link]

  • Tert-butyl 2-butylazepane-1-carboxylate. PubChem. Available at: [Link]

  • Boc-Protected Amino Groups. Organic Chemistry Portal. Available at: [Link]

  • Dual protection of amino functions involving Boc. RSC Publishing. Available at: [Link]

  • Highly efficient synthesis of tert-butyl esters using (Boc)2O under solvent/base-free electromagnetic milling conditions: a new reaction model. Green Chemistry (RSC Publishing). Available at: [Link]

  • Electro-oxidation Reaction of Methanol over Reducible Ce1- x- yNixSryO2-δ: A Mechanistic Probe of Participation of Lattice Oxygen. PubMed. Available at: [Link]

  • Electrocatalytic oxidation of methanol at 2-aminophenoxazin-3-one-functionalized multiwalled carbon nanotubes supported PtRu nanoparticles. ResearchGate. Available at: [Link]

Sources

preventing decomposition of "Tert-butyl 2-formylazepane-1-carboxylate" during workup

Author: BenchChem Technical Support Team. Date: January 2026

A Guide to Preventing Decomposition During Workup

Welcome to the Technical Support Center for "Tert-butyl 2-formylazepane-1-carboxylate." This resource is designed for researchers, scientists, and drug development professionals to navigate the challenges associated with the workup of this versatile intermediate. The molecule's structure, containing both a sensitive aldehyde and an acid-labile N-Boc protecting group, makes it particularly susceptible to degradation during standard purification procedures. This guide provides in-depth troubleshooting advice, detailed protocols, and frequently asked questions to ensure the integrity and maximize the yield of your compound.

Troubleshooting Guide: Common Decomposition Pathways and Solutions

Our Senior Application Scientists have compiled this guide based on common issues reported in the field. The advice provided explains the causality behind experimental choices, empowering you with a robust, self-validating workup protocol.

Issue 1: Significant Product Loss and Appearance of a Baseline Impurity on TLC After Aqueous Workup
  • Symptoms: Markedly low yield after extraction, a new, highly polar spot that stains with ninhydrin on the TLC plate, and/or an NMR spectrum showing the loss of the tert-butyl peak.

  • Root Cause Analysis: The tert-butyloxycarbonyl (Boc) protecting group is highly susceptible to cleavage under acidic conditions.[1][2][3] This deprotection occurs via a mechanism that forms a stable tert-butyl cation.[2][4] Standard aqueous workups, especially if not pH-controlled, or residual acid from the preceding reaction step can easily cleave the Boc group, exposing the free secondary amine. The resulting amino-aldehyde is more polar, may be partially soluble in the aqueous layer, and can participate in unwanted side reactions.

  • Solution: Buffered and Mild Aqueous Workup

    • Maintain Neutral to Slightly Basic pH: Avoid washing with plain water or any acidic solution. Instead, quench the reaction and perform washes with a saturated aqueous solution of sodium bicarbonate (NaHCO₃) or a phosphate buffer (pH ≈ 7.5). This neutralizes residual acid and prevents Boc-deprotection.[5]

    • Minimize Contact Time: Perform extractions swiftly to reduce the time the compound is in a biphasic system, minimizing the opportunity for hydrolysis.

    • Temperature Control: Ensure the reaction mixture is cooled to room temperature or below (0–5 °C) before adding any aqueous solution. Lower temperatures decrease the rate of all chemical reactions, including decomposition.

Issue 2: Formation of a New, Slightly More Polar Impurity, Suspected Oxidation
  • Symptoms: A new spot appears on the TLC plate, often with a slightly lower Rf value than the aldehyde. ¹H NMR may show a diminished aldehyde proton signal (~δ 9-10 ppm) and the appearance of a broad singlet far downfield (δ 10-12 ppm), characteristic of a carboxylic acid.

  • Root Cause Analysis: Aldehydes are readily oxidized to the corresponding carboxylic acids.[6][7] This can be initiated by atmospheric oxygen (autoxidation), especially during prolonged workup steps, solvent concentration on a rotary evaporator, or if left on the benchtop exposed to air.[8][9]

  • Solution: Maintain an Inert Atmosphere

    • Use an Inert Gas: Whenever possible, conduct the workup, extractions, and solvent removal under an inert atmosphere of nitrogen or argon.[8]

    • Degassed Solvents: For maximum protection, use solvents that have been degassed by sparging with nitrogen or argon to remove dissolved oxygen.

    • Prompt Purification: Do not store the crude product for extended periods. Proceed to the next step, typically chromatography, as soon as the solvent has been removed.

Issue 3: Product Streaking on Silica Gel Chromatography and Low Recovery
  • Symptoms: The product appears as a smear or "comet tail" on the TLC plate and elutes over a large number of fractions from the column, resulting in poor separation and significant loss of material.

  • Root Cause Analysis: Standard silica gel is inherently acidic due to the presence of silanol (Si-OH) groups on its surface.[10][11] These acidic sites can cause the slow decomposition of the acid-sensitive Boc group while the compound is on the column. Furthermore, the polar aldehyde can interact strongly with the silica, leading to irreversible adsorption and streaking.

  • Solution: Deactivated Silica Gel and Optimized Chromatography

    • Neutralize the Stationary Phase: Before performing column chromatography, deactivate the silica gel by preparing it as a slurry in the eluent system containing 1-2% triethylamine (Et₃N) or another non-nucleophilic base.[10][11] This neutralizes the acidic silanol sites, dramatically improving recovery and resolution.

    • Avoid Reactive Solvents: Do not use protic solvents like methanol in the eluent, as they can form acetals or hemiacetals with the aldehyde on the acidic silica surface.[11]

    • Consider Alternative Stationary Phases: If problems persist, using a less acidic stationary phase, such as neutral alumina, may be beneficial.[11]

Experimental Protocols

Protocol 1: Optimized Workup for Sensitive Aldehydes
  • Cool the completed reaction mixture to 0–5 °C using an ice-water bath.

  • Slowly quench the reaction by adding a saturated aqueous solution of NaHCO₃ until gas evolution ceases.

  • Transfer the biphasic mixture to a separatory funnel.

  • Extract the aqueous layer three times with a suitable organic solvent (e.g., ethyl acetate or dichloromethane).

  • Combine the organic layers and wash once with brine to remove residual water and inorganic salts.

  • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), which is neutral. Avoid acidic drying agents like MgSO₄.

  • Filter off the drying agent and concentrate the filtrate under reduced pressure (rotary evaporator), ensuring the water bath temperature does not exceed 40 °C.

Protocol 2: Neutralized Flash Chromatography
  • Prepare the silica gel slurry in your chosen eluent (e.g., 90:10 Hexane:Ethyl Acetate).

  • Add triethylamine to the eluent to a final concentration of 1% (v/v) and mix thoroughly.

  • Pack your column with this neutralized silica slurry.

  • Dissolve the crude product in a minimal amount of the neutralized eluent.

  • Load the solution onto the column and elute with the triethylamine-containing solvent system.

  • Monitor the fractions by TLC and combine those containing the pure product.

  • Remove the solvent and residual triethylamine under reduced pressure.

Logic Diagram: Workup and Purification Decision Tree

G cluster_purification Purification start End of Reaction cool Cool to 0-5 °C start->cool Step 1 quench Quench with sat. aq. NaHCO₃ cool->quench Step 2: Neutralize Acid extract Extract with EtOAc or DCM quench->extract Step 3 dry Dry over Na₂SO₄ extract->dry Step 4 concentrate Concentrate in vacuo (< 40 °C) dry->concentrate Step 5 crude Crude Product concentrate->crude prep_silica Prepare Silica Slurry with 1% Et₃N in Eluent crude->prep_silica Key Step for Purity run_column Run Flash Chromatography prep_silica->run_column pure Pure Product run_column->pure store Store at -20 °C under Inert Atmosphere pure->store

Sources

Technical Support Center: Alternative Formylating Agents for N-Boc-Azepane

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for the formylation of N-Boc-azepane. This resource is designed for researchers, chemists, and drug development professionals who encounter challenges during this synthetic step. Here, we address common problems in a question-and-answer format, providing troubleshooting advice, detailed alternative protocols, and the scientific rationale behind our recommendations.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: Why is my Vilsmeier-Haack (POCl₃/DMF) formylation of N-Boc-azepane resulting in low yields and a complex mixture of products?

A: This is a classic and frequently encountered issue. The primary culprit is the acidic nature of the Vilsmeier-Haack reaction conditions. The reaction between phosphorus oxychloride (POCl₃) and dimethylformamide (DMF) generates the electrophilic Vilsmeier reagent (a chloroiminium ion), but it also produces acidic byproducts.[1][2]

The tert-butoxycarbonyl (Boc) protecting group is notoriously labile under acidic conditions.[3][4] The acidic environment generated during the reaction can partially or fully cleave the Boc group from the azepane nitrogen. This leads to a cascade of potential side reactions:

  • Formation of Unprotected Azepane: The deprotected azepane may remain unreacted.

  • Contamination with Salts: The deprotected amine can form hydrochloride salts, complicating work-up.

  • Double Reaction: The newly freed secondary amine can react with the Vilsmeier reagent, leading to undesired formylated byproducts.

This loss of the crucial protecting group results in a complex product mixture, making purification difficult and significantly lowering the yield of your target molecule, N-Boc-1-formylazepane.

Q2: What are the signs of Boc-deprotection during my reaction, and how can I confirm it?

A: The most common indicator is an unexpectedly complex reaction profile when monitoring by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • On TLC: Instead of a clean conversion from one spot (starting material) to another (product), you may see multiple new spots. A helpful diagnostic trick is to co-spot your reaction mixture with a sample of your N-Boc-azepane starting material that has been intentionally deprotected (e.g., by treating a small amount with trifluoroacetic acid or HCl in dioxane). If one of the new spots in your reaction mixture corresponds to this deprotected standard, you have confirmed Boc cleavage.

  • On LC-MS: You will likely see a peak corresponding to the mass of the unprotected azepane or the formylated, deprotected azepane alongside your desired product mass.

Q3: What is a reliable and mild alternative to POCl₃/DMF that avoids strong acids and protects the Boc group?

A: An excellent strategy is to use formic acid as the formyl source and activate it with a carbodiimide coupling agent, such as 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI) or N,N'-Dicyclohexylcarbodiimide (DCC) . This method is widely used in peptide synthesis for its mild and neutral conditions.[5][6][7]

Mechanism Rationale: Instead of generating a harsh acidic environment, the coupling agent activates the carboxylic acid group of formic acid, forming a highly reactive O-acylisourea intermediate. This intermediate is a potent acylating agent that readily transfers the formyl group to the secondary amine of N-Boc-azepane. The reaction proceeds under neutral or slightly basic conditions (if a base like DIPEA is added), which are fully compatible with the acid-sensitive Boc group.[8]

Below is a diagram illustrating the activation of formic acid by a carbodiimide.

EDCI_Activation cluster_reactants Reactants cluster_intermediate Intermediate cluster_products Products Formic_Acid Formic Acid (HCOOH) Acylisourea Reactive O-Acylisourea Intermediate Formic_Acid->Acylisourea + EDCI EDCI EDCI NBocAzepane N-Boc-Azepane Product N-Formyl-N-Boc-Azepane Acylisourea->Product + N-Boc-Azepane Urea Urea Byproduct Acylisourea->Urea

Caption: EDCI activation of formic acid to form a reactive intermediate.

Protocol 1: Formylation using Formic Acid and EDCI

This protocol provides a robust method for formylating N-Boc-azepane under mild, Boc-compatible conditions.

Materials:

  • N-Boc-azepane

  • Formic Acid (HCOOH, ≥95%)

  • EDCI hydrochloride

  • Anhydrous Dichloromethane (DCM) or DMF

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

  • Dissolve N-Boc-azepane (1.0 eq) in anhydrous DCM (to make a ~0.2 M solution) in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).

  • Cool the solution to 0 °C using an ice bath.

  • Add formic acid (1.5 eq) to the solution and stir for 5 minutes.

  • Add EDCI hydrochloride (1.2 eq) portion-wise over 10 minutes, ensuring the temperature remains below 5 °C.

  • Allow the reaction to warm to room temperature and stir for 4-12 hours. Monitor the reaction progress by TLC or LC-MS until the starting material is consumed.

  • Work-up:

    • Dilute the reaction mixture with DCM.

    • Wash the organic layer sequentially with saturated aqueous NaHCO₃ (2x), water (1x), and brine (1x). The bicarbonate wash removes excess formic acid and the urea byproduct.

    • Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄.

    • Filter and concentrate the solvent under reduced pressure.

  • Purification: The crude product is often of high purity. If necessary, it can be purified by silica gel column chromatography using a hexane/ethyl acetate gradient.

Q4: I am working on a small scale with a precious intermediate. Is there a high-yielding, crystalline alternative reagent that is easy to handle?

A: Yes. For situations demanding high efficiency and ease of handling, N-Formylsaccharin is an excellent choice. It is a stable, crystalline solid that acts as a powerful formylating agent under very mild conditions.[9]

Rationale: N-Formylsaccharin is a highly activated formyl donor. The saccharin leaving group is very stable, which drives the reaction to completion. The reaction typically proceeds cleanly at room temperature, often in quantitative yield, and the saccharin byproduct can be easily removed with a simple aqueous wash.[9]

Protocol 2: Formylation using N-Formylsaccharin

Materials:

  • N-Boc-azepane

  • N-Formylsaccharin

  • Anhydrous Tetrahydrofuran (THF)

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • Ethyl acetate

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • Dissolve N-Boc-azepane (1.0 eq) in anhydrous THF in a flask under an inert atmosphere.

  • Add N-Formylsaccharin (1.1 eq) in a single portion at room temperature.

  • Stir the mixture at room temperature. The reaction is often complete within 15-60 minutes. Monitor by TLC or LC-MS.

  • Work-up:

    • Once the reaction is complete, quench by adding saturated aqueous NaHCO₃ solution and stir for 15 minutes.

    • Extract the mixture with ethyl acetate (3x).

    • Combine the organic layers and wash with brine (1x).

    • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the product.

Q5: I need a scalable and cost-effective method for a larger-scale synthesis. What do you recommend?

A: For scalability and cost-efficiency, direct condensation of formic acid with N-Boc-azepane using azeotropic removal of water is a highly practical method. This approach avoids expensive coupling agents and uses readily available, inexpensive materials.[6][7]

Rationale: The direct reaction between an amine and a carboxylic acid to form an amide is an equilibrium process that produces water. By refluxing the reaction in a solvent like toluene and using a Dean-Stark apparatus, water is continuously removed from the reaction mixture, driving the equilibrium towards the formation of the formylated product.[6]

Protocol 3: Formylation using Formic Acid with Azeotropic Water Removal

Materials:

  • N-Boc-azepane

  • Formic Acid (85-95% aqueous solution is acceptable)

  • Toluene or Xylene

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • Set up a round-bottom flask with a Dean-Stark trap and a reflux condenser.

  • To the flask, add N-Boc-azepane (1.0 eq), toluene (to make a ~0.3 M solution), and formic acid (1.2-2.0 eq).

  • Heat the mixture to reflux. Water will begin to collect in the arm of the Dean-Stark trap as an azeotrope with toluene.

  • Continue refluxing for 4-12 hours, or until no more water is collected and TLC/LC-MS analysis indicates complete consumption of the starting material.

  • Work-up:

    • Cool the reaction mixture to room temperature.

    • Transfer the mixture to a separatory funnel and wash with saturated aqueous NaHCO₃ (2x) to remove excess formic acid.

    • Wash with brine (1x), dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to obtain the crude product.

Summary of Alternative Formylating Agents

Reagent/MethodTypical ConditionsAdvantagesDisadvantages/Limitations
Vilsmeier-Haack POCl₃, DMF; 0 °C to RTPowerful, effective for electron-rich aromatics.[10]Harshly acidic, causes Boc-deprotection , moisture sensitive, byproduct disposal.[11]
Formic Acid / EDCI EDCI, HCOOH, DCM; 0 °C to RTVery mild, neutral pH, high yields, compatible with acid-sensitive groups.[12]Higher cost due to coupling agent, generates urea byproduct that needs removal.
N-Formylsaccharin THF; Room TemperatureExtremely mild, fast reaction times, high yields, easy work-up, crystalline reagent.[9]Reagent is more expensive and may not be as readily available as formic acid.
Formic Acid / Dean-Stark HCOOH, Toluene; RefluxVery cost-effective, scalable, uses simple reagents, avoids anhydrous conditions.[6]Requires high temperatures (reflux), longer reaction times, not suitable for heat-sensitive substrates.

Troubleshooting Workflow

The following flowchart can help guide your decision-making process when encountering issues with the formylation of N-Boc-azepane.

Troubleshooting_Formylation start Formylation of N-Boc-Azepane Fails or Gives Low Yield check_tlc Analyze reaction by TLC/LC-MS. What do you observe? start->check_tlc deprotection Multiple Spots Observed. Mass corresponding to deprotected amine is present. check_tlc->deprotection Complex Mixture no_reaction Mainly Starting Material Remains. Little to no product formation. check_tlc->no_reaction No Reaction cause_deprotection Primary Cause: Acidic conditions from Vilsmeier reagent (POCl₃/DMF) are cleaving the Boc group. deprotection->cause_deprotection cause_no_reaction Possible Causes: 1. Reagent deactivated (moisture). 2. Insufficient activation. 3. Steric hindrance. no_reaction->cause_no_reaction solution_mild Solution: Switch to a MILDER, non-acidic formylating agent. cause_deprotection->solution_mild cause_no_reaction->solution_mild A more robust/mild method can also solve these issues. rec_edci Use Formic Acid / EDCI (Protocol 1) Excellent for sensitive substrates. solution_mild->rec_edci Need mildness & reliability? rec_saccharin Use N-Formylsaccharin (Protocol 2) Ideal for high yield on precious material. solution_mild->rec_saccharin Need speed & high yield? rec_dean_stark Use Formic Acid / Dean-Stark (Protocol 3) Best for scale-up and cost-efficiency. solution_mild->rec_dean_stark Need scale & low cost?

Caption: Decision tree for troubleshooting N-Boc-azepane formylation.

References

  • Djuric, S. W. A mild and convenient procedure for the N-formylation of secondary amines using organosilicon chemistry. The Journal of Organic Chemistry. [Link]

  • Shastri, L. A., et al. Mild, Simple, and Efficient Method for N-Formylation of Secondary Amines via Reimer–Tiemann Reaction. Taylor & Francis Online. [Link]

  • Shastri, L. A., et al. Mild, Simple, and Efficient Method for N-Formylation of Secondary Amines via Reimer–Tiemann Reaction. Taylor & Francis. [Link]

  • Lee, Y., et al. Mild and convenient N-formylation protocol in water-containing solvents. PMC - NIH. [Link]

  • Djuric, S. W. A mild and convenient procedure for the N-formylation of secondary amines using organosilicon chemistry. American Chemical Society. [Link]

  • Jung, S. H., et al. A Practical and Convenient Procedure for the N-Formylation of Amines Using Formic Acid. SciSpace. [Link]

  • Isabel, E., et al. Use of XtalFluor-E as an Alternative to POCl3 in the Vilsmeier-Haack Formylation of C-2-Glycals. PubMed. [Link]

  • Kumar, A., et al. Proposed mechanism for N-formylation of amines using formic acid/ethyl formate. ResearchGate. [Link]

  • Reddy, P. G., et al. A Practical and Convenient Procedure for the N-Formylation of Amines Using Formic Acid. ResearchGate. [Link]

  • Jung, S. H., et al. A Practical and Convenient Procedure for the N‐Formylation of Amines Using Formic Acid. ChemInform. [Link]

  • Patil, S. S., et al. Clean and Green Approach for N-formylation of Amines using Formic acid under neat reaction condition. Scholars Research Library. [Link]

  • Magano, J., et al. Formylation of Amines. PMC - NIH. [Link]

  • Organic Chemistry Portal. Boc-Protected Amino Groups. Organic Chemistry Portal. [Link]

  • Science Madness Discussion Board. Formlyating Dimethoxytoulene. Sciencemadness.org. [Link]

  • Hive Chemistry Discourse. Vilsmeier without POCl3. The Hive. [Link]

  • Organic Chemistry Data. Boc Protection - Common Conditions. organic-chemistry.org. [Link]

  • Reddit. Advice on N-boc deprotection in the presence of acid sensitive groups. Reddit. [Link]

  • Deodhar, D. K., et al. REVIEW ARTICLE ON VILSMEIER-HAACK REACTION. World Journal of Pharmacy and Pharmaceutical Sciences. [Link]

  • Organic Chemistry Portal. Vilsmeier-Haack Reaction. Organic Chemistry Portal. [Link]

  • Gutmann, B., et al. Deprotection of N-Boc Groups Under Continuous Flow High Temperature Conditions. ResearchGate. [Link]

  • Wikipedia. Vilsmeier–Haack reaction. Wikipedia. [Link]

  • NROChemistry. Vilsmeier-Haack Reaction. NROChemistry. [Link]

  • J&K Scientific LLC. Vilsmeier-Haack Reaction. J&K Scientific LLC. [Link]

  • Kim, D., et al. Oxidative N-Formylation of Secondary Amines Catalyzed by Reusable Bimetallic AuPd–Fe3O4 Nanoparticles. MDPI. [Link]

  • Zarei, A., et al. N-tert-Butoxycarbonylation of Structurally Diverse Amines and Sulfamides under Water-Mediated Catalyst-Free Conditions. NIH. [Link]

  • De Luca, S., et al. Solid Phase Formylation of N-Terminus Peptides. PMC - NIH. [Link]

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Technical Support Center: Scaling Up the Synthesis of Tert-butyl 2-formylazepane-1-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of Tert-butyl 2-formylazepane-1-carboxylate. This guide is designed for researchers, chemists, and process development professionals who are transitioning this synthesis from bench-scale to larger, multi-gram or kilogram-scale production. We will address common issues encountered during scale-up, providing troubleshooting advice and detailed protocols grounded in established chemical principles.

Introduction: The Challenge of a Key Intermediate

This compound is a valuable chiral building block in medicinal chemistry, frequently utilized in the synthesis of complex pharmaceutical agents. Its preparation, typically involving the oxidation of the corresponding primary alcohol, (N-Boc-azepan-2-yl)methanol, presents several challenges when moving beyond the lab scale. Issues related to reaction control, reagent safety, product stability, and purification are common hurdles. This guide provides a structured, problem-solving approach to navigate these complexities effectively.

The general synthetic pathway is illustrated below. The primary focus of this guide will be on the critical oxidation step (Step 2), as it is the most frequent source of scale-up difficulties.

cluster_0 Step 1: Precursor Synthesis cluster_1 Step 2: Oxidation (Critical Step) cluster_2 Step 3: Purification A N-Boc-L-proline B (N-Boc-azepan-2-yl)methanol (Precursor Alcohol) A->B Ring Expansion & Reduction C This compound (Target Aldehyde) B->C Oxidation (e.g., Swern, DMP, TEMPO) D Purified Aldehyde C->D Chromatography or Distillation

Caption: General workflow for synthesizing this compound.

Frequently Asked Questions (FAQs)

Q1: What are the primary oxidation methods for this transformation, and how do they compare for scale-up?

The oxidation of primary alcohols to aldehydes is a well-studied transformation, but not all methods are created equal, especially under process chemistry constraints. The three most common methods are Swern Oxidation, Dess-Martin Periodinane (DMP) Oxidation, and TEMPO-catalyzed oxidation.

MethodCore ReagentsTypical Temp.Scale-Up ProsScale-Up Cons
Swern Oxidation DMSO, Oxalyl Chloride, Triethylamine-78 °C to -60 °CHigh yields, wide functional group tolerance.[1][2]Cryogenic temperatures required, highly exothermic, generates foul-smelling dimethyl sulfide (DMS) and toxic CO/CO₂ gas.[1][3]
Dess-Martin (DMP) Dess-Martin Periodinane0 °C to RTMild conditions (neutral pH, RT), simple workup for small scale.[4]DMP is expensive and potentially explosive, especially on a large scale; high molecular weight of reagent leads to poor atom economy.[4][5]
TEMPO Catalysis (2,2,6,6-Tetramethylpiperidin-1-yl)oxyl (catalytic), NaOCl (Bleach)0 °C to RT"Green" (uses bleach as terminal oxidant), catalytic, avoids heavy metals, cost-effective.Can be substrate-specific, potential for over-oxidation if not controlled, requires careful pH monitoring.[6]

Recommendation for Scale-Up: For large-scale synthesis, TEMPO-catalyzed oxidation often presents the best balance of safety, cost, and environmental considerations. While the Swern oxidation is a reliable workhorse, its cryogenic requirements and hazardous off-gassing make it challenging in standard manufacturing settings.[3][7][8] Continuous flow reactors can mitigate some Swern-related hazards but require specialized equipment.[8] DMP is generally avoided for process scale due to significant safety risks and cost.[4][5]

Troubleshooting Guide: The Oxidation Step

This section addresses specific problems encountered during the critical oxidation of (N-Boc-azepan-2-yl)methanol.

G start Low Yield or Impure Product in Oxidation Step q1 Which oxidation method was used? start->q1 swern Swern Oxidation q1->swern dmp Dess-Martin (DMP) q1->dmp tempo TEMPO q1->tempo swern_issue Primary Issue? swern->swern_issue dmp_issue Primary Issue? dmp->dmp_issue tempo_issue Primary Issue? tempo->tempo_issue temp_control Poor Temperature Control (< -60°C not maintained) swern_issue->temp_control Exotherm observed reagent_quality Reagent Quality (Wet DMSO/Solvent) swern_issue->reagent_quality Low conversion side_reaction Side Reaction (Pummerer rearrangement) swern_issue->side_reaction Complex mixture incomplete Incomplete Reaction dmp_issue->incomplete Starting material remains workup Difficult Workup dmp_issue->workup Iodine byproducts over_ox Over-oxidation to Carboxylic Acid tempo_issue->over_ox Acid impurity detected slow_rxn Slow/Stalled Reaction tempo_issue->slow_rxn Low conversion

Caption: Troubleshooting decision tree for the oxidation step.

Swern Oxidation Issues

Q2: My Swern oxidation is sluggish and gives low yields. What went wrong?

Causality: The mechanism of the Swern oxidation involves the formation of a highly reactive electrophilic sulfur species at low temperatures.[2][3] The success of the reaction is critically dependent on maintaining these conditions.

  • Poor Temperature Control: The activation of DMSO with oxalyl chloride is highly exothermic. If the internal temperature rises above -60 °C, the activated species can decompose rapidly, leading to low conversion. On a large scale, heat transfer is less efficient, making this a major challenge. Ensure your cooling bath and reactor setup can handle the exotherm.

  • Moisture: The intermediates in the Swern oxidation are extremely sensitive to water. Ensure all glassware is rigorously dried and all reagents and solvents (DMSO, DCM, triethylamine) are anhydrous. Water will consume the activated species and halt the reaction.

  • Reagent Addition Order/Rate: Always add the oxalyl chloride to the DMSO/DCM solution first, maintaining the low temperature. Then, add the alcohol, followed by the triethylamine base. Adding the base before the alcohol is fully consumed can lead to side reactions. Slow, controlled addition via a syringe pump is crucial for large-scale reactions to manage the exotherm.

Q3: I see many byproducts and my final product is dark. How can I improve purity?

Causality: The primary side reaction is the Pummerer rearrangement, which can occur if the reaction mixture is allowed to warm up before the addition of the triethylamine base.

  • Minimize Pummerer Rearrangement: After adding the alcohol to the activated DMSO complex, do not let the mixture stir for an extended period or warm up. Add the triethylamine base promptly to initiate the elimination reaction that forms the aldehyde.

  • Quenching and Workup: After the reaction is complete (as judged by TLC or LCMS), quench carefully with water or a saturated ammonium chloride solution at low temperature before warming to room temperature. This will neutralize any remaining reactive species.

  • Handling Dimethyl Sulfide (DMS): The malodorous DMS byproduct must be managed. For large-scale operations, the reaction off-gas should be directed through a scrubber containing a bleach (NaOCl) solution to oxidize the DMS.[1]

Dess-Martin Periodinane (DMP) Oxidation Issues

Q4: I need to run a 50g scale DMP oxidation. How do I do this safely?

Causality: Dess-Martin Periodinane is a hypervalent iodine compound that can be shock-sensitive and potentially explosive, especially in large quantities or upon heating.[4][5]

  • Do Not Run at Scale: It is strongly advised not to use DMP for multi-kilogram scale production. For gram-scale (10-50g), extreme caution is necessary.[5][9]

  • Safe Handling Practices:

    • Use a blast shield.

    • Add the DMP in portions to a cooled (0 °C) solution of the alcohol in DCM.[9] This allows for better temperature control.

    • Monitor the internal temperature closely. If a significant exotherm is observed, pause the addition until it subsides.

    • Never use a metal spatula; use plastic or ceramic.[10]

    • Ensure good ventilation.

Q5: The workup is messy, with solid byproducts that are hard to filter. What's a better way?

Causality: The DMP reaction reduces the iodine(V) reagent to iodine(I) and iodine(III) byproducts, which are often insoluble in the reaction solvent.

  • Improved Workup Protocol:

    • Once the reaction is complete, quench by adding a saturated aqueous solution of sodium bicarbonate and a 10% aqueous solution of sodium thiosulfate.

    • Stir vigorously for 20-30 minutes. The thiosulfate reduces the iodine byproducts to iodide salts, which are soluble in the aqueous layer.

    • This results in a clean biphasic separation, eliminating the need to filter gummy solids.

    • Separate the organic layer, wash with brine, dry, and concentrate.

Troubleshooting: Purification and Stability

Q6: My aldehyde product seems to degrade during silica gel chromatography. What are the causes and solutions?

Causality: Aldehydes are prone to several degradation pathways, especially on silica gel, which is acidic and has a large surface area.

  • Air Oxidation: The aldehyde can be easily oxidized by air to the corresponding carboxylic acid, Tert-butyl 2-(carboxy)azepane-1-carboxylate. This is often catalyzed by the acidic surface of silica gel.

  • Epimerization: The proton alpha to the formyl group is acidic. Prolonged exposure to silica gel can cause epimerization, leading to a loss of stereochemical purity.

  • Solutions:

    • Deactivate the Silica: Use silica gel that has been pre-treated with triethylamine (e.g., slurry the silica in your eluent containing 0.5-1% triethylamine). This neutralizes the acidic sites.

    • Work Quickly: Do not let the product sit on the column for extended periods. Use flash chromatography with positive pressure to speed up the process.

    • Alternative Purification: For larger scales, consider vacuum distillation if the product is thermally stable enough. Kugelrohr distillation can be effective for smaller, multi-gram quantities.

Q7: How should I properly store the purified this compound?

Causality: As an aldehyde, the product is sensitive to air, light, and acid/base catalysis over time.

  • Storage Conditions:

    • Atmosphere: Store under an inert atmosphere (Argon or Nitrogen).

    • Temperature: Store at low temperatures (-20 °C is ideal for long-term storage).

    • Container: Use an amber glass vial or bottle to protect from light.

    • Purity: Ensure the product is free of residual acid or base from the purification process, as these can catalyze degradation.

Recommended Protocol: Scalable TEMPO-Catalyzed Oxidation

This protocol is adapted for a ~10-20g scale and is designed for improved safety and environmental impact compared to Swern or DMP oxidations.

Materials:

  • (N-Boc-azepan-2-yl)methanol (1.0 equiv)

  • TEMPO (0.02 equiv)

  • Potassium Bromide (KBr) (0.1 equiv)

  • Dichloromethane (DCM) (10 volumes)

  • Saturated aqueous Sodium Bicarbonate (NaHCO₃)

  • Commercial Bleach (Sodium Hypochlorite, NaOCl, ~8-12% solution)

Procedure:

  • To a jacketed reactor equipped with an overhead stirrer, thermometer, and addition funnel, charge (N-Boc-azepan-2-yl)methanol, TEMPO, KBr, and DCM.

  • Begin vigorous stirring and cool the mixture to 0-5 °C using a circulating chiller.

  • Add the saturated NaHCO₃ solution. The mixture should be biphasic.

  • Charge the addition funnel with the NaOCl solution.

  • Add the NaOCl solution dropwise to the reaction mixture, ensuring the internal temperature does not exceed 10 °C. A slight orange/red color from the active TEMPO species should persist.

  • Monitor the reaction by TLC or LCMS (disappearance of starting material, typically 1-3 hours).

  • Once complete, quench the reaction by adding a saturated aqueous solution of sodium thiosulfate (Na₂S₂O₃). Stir for 15 minutes until the orange color dissipates.

  • Stop the cooling and allow the mixture to warm to room temperature.

  • Transfer the mixture to a separatory funnel. Separate the organic layer.

  • Extract the aqueous layer with DCM (2 x 3 volumes).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude aldehyde.

  • Purify via flash chromatography using silica gel pre-treated with 1% triethylamine in the eluent (e.g., Hexanes/Ethyl Acetate).

References

  • Vertex AI Search result citing a discussion on the limitations of Swern oxidation for scale-up due to cryogenic conditions.[7]

  • Russell McConnell, J., Hitt, J. E., Daugs, E. D., & Rey, T. A. (2008). The Swern Oxidation: Development of a High-Temperature Semicontinuous Process. Organic Process Research & Development, 12(5), 940-945. [Link]

  • Organic Chemistry Portal. (n.d.). Dess-Martin Periodinane (DMP). Common Organic Chemistry. [Link]

  • ACS Green Chemistry Institute. (n.d.). DMSO–Oxalyl Chloride, Swern Oxidation. Reagent Guides. [Link]

  • Reddit. (2022). Dess Martin periodinane. r/OrganicChemistry. [Link]

  • Wikipedia. (n.d.). Dess–Martin periodinane. [Link]

  • De Luca, L., Giacomelli, G., & Porcheddu, A. (2001). A Very Mild and Chemoselective Oxidation of Alcohols to Carbonyl Compounds. Organic Letters, 3(19), 3041–3043. [Link]

Sources

Technical Support Center: Synthesis of Tert-butyl 2-formylazepane-1-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support center for the synthesis of Tert-butyl 2-formylazepane-1-carboxylate. This guide is designed for researchers, chemists, and drug development professionals to navigate the common challenges and nuances associated with this synthesis. We provide in-depth troubleshooting, answers to frequently asked questions, and validated protocols to ensure the successful and efficient production of this key building block.

Overview of the Synthesis

This compound is a valuable heterocyclic intermediate in medicinal chemistry. It is typically synthesized via the oxidation of its corresponding primary alcohol, Tert-butyl 2-(hydroxymethyl)azepane-1-carboxylate. While seemingly straightforward, this oxidation requires careful control to prevent the formation of process-related impurities, which can complicate purification and impact the quality of downstream products.

The primary transformation involves the selective oxidation of a primary alcohol to an aldehyde. This is a fundamental reaction in organic chemistry, but its success hinges on the choice of oxidant and reaction conditions to avoid common pitfalls like incomplete conversion or over-oxidation.

Synthesis_Overview cluster_main Core Synthesis Pathway cluster_reagents Common Oxidizing Agents Starting_Material Tert-butyl 2-(hydroxymethyl)azepane-1-carboxylate (Alcohol) Product Tert-butyl 2-formylazepane-1-carboxylate (Aldehyde) Starting_Material->Product [Oxidizing Agent] DCM or other suitable solvent PCC PCC DMP Dess-Martin Periodinane (DMP) Swern Swern Oxidation (Oxalyl Chloride, DMSO, Et3N)

Caption: General synthetic route from the alcohol precursor to the target aldehyde.

Troubleshooting Guide: Impurity Analysis & Mitigation

This section addresses specific experimental issues in a question-and-answer format, providing insights into the root causes and offering actionable solutions.

Q1: My reaction is sluggish and incomplete. Thin-Layer Chromatography (TLC) analysis shows a significant amount of unreacted starting material (alcohol). What's going wrong?

A1: Incomplete conversion is a common issue stemming from several potential factors related to reagents and reaction conditions.

Potential Causes & Solutions:

  • Degraded Oxidizing Agent: Many oxidizing agents are moisture-sensitive and can lose activity over time. Dess-Martin Periodinane (DMP), for instance, can hydrolyze.

    • Solution: Use a freshly opened bottle of the oxidant or purchase from a reliable supplier. Store hygroscopic reagents in a desiccator.

  • Insufficient Stoichiometry: Using too little oxidant will naturally lead to incomplete conversion.

    • Solution: Recalculate the molar equivalents. It is common practice to use a slight excess (e.g., 1.1 to 1.5 equivalents) of the oxidant.

  • Low Reaction Temperature: The activation energy for the oxidation may not be met if the temperature is too low.

    • Solution: While some oxidations (like Swern) are run at very low temperatures (e.g., -78°C), ensure the reaction is allowed to warm to the appropriate temperature as specified in the protocol. For reagents like PCC or DMP, reactions are often run at room temperature. A gentle increase in temperature (e.g., to 40°C) while monitoring by TLC can sometimes drive the reaction to completion.

  • Presence of Moisture (for sensitive reactions): The Swern oxidation is notoriously sensitive to water, which can quench the reactive electrophilic species.

    • Solution: Ensure all glassware is oven- or flame-dried. Use anhydrous solvents. Perform the reaction under an inert atmosphere (e.g., Nitrogen or Argon).

Troubleshooting_Incomplete_Reaction Problem Problem: Incomplete Conversion Cause1 Degraded Reagent Problem->Cause1 Cause2 Incorrect Stoichiometry Problem->Cause2 Cause3 Sub-optimal Temperature Problem->Cause3 Cause4 Moisture Contamination Problem->Cause4 Solution1 Use fresh, properly stored reagents. Cause1->Solution1 Solution2 Verify calculations; use slight excess. Cause2->Solution2 Solution3 Optimize temperature; monitor by TLC. Cause3->Solution3 Solution4 Use anhydrous techniques (dry glassware, solvents). Cause4->Solution4

Caption: Troubleshooting workflow for incomplete oxidation reactions.

Q2: I've isolated my product, but the yield is low and I see a new, more polar impurity on my TLC plate that stains with permanganate. What is this impurity?

A2: This is a classic sign of over-oxidation. The new, more polar spot is likely the corresponding carboxylic acid: Tert-butyl 2-carboxyazepane-1-carboxylate .

Causality & Mechanism:

Aldehydes can be further oxidized to carboxylic acids, especially in the presence of water.[1][2] Some oxidizing agents, particularly those containing chromium in aqueous acidic media (like Jones reagent), are notorious for this.[1] The mechanism often involves the formation of an aldehyde hydrate intermediate, which is then susceptible to a second oxidation event.[2] Even with anhydrous reagents, exposure to atmospheric moisture or a non-anhydrous workup can contribute to this side reaction.

Over_Oxidation Reaction pathway showing the formation of the over-oxidation impurity. Alcohol Starting Alcohol (R-CH2OH) Aldehyde Target Aldehyde (R-CHO) Alcohol->Aldehyde Desired Oxidation CarboxylicAcid Over-oxidation Impurity (R-COOH) Aldehyde->CarboxylicAcid Over-oxidation (e.g., excess oxidant, H2O)

Caption: Pathway showing desired oxidation and the over-oxidation side reaction.

Prevention & Mitigation Strategies:

  • Choice of Reagent: Employ milder, anhydrous oxidizing agents that are known to stop at the aldehyde stage.[3] Excellent choices include:

    • Dess-Martin Periodinane (DMP)

    • Swern Oxidation

    • Pyridinium Chlorochromate (PCC)

  • Control Reaction Time: Do not let the reaction run for an unnecessarily long time after the starting material has been consumed. Monitor carefully by TLC or LC-MS.

  • Anhydrous Workup: When quenching the reaction and performing the extraction, use anhydrous salts (like MgSO₄ or Na₂SO₄) for drying and minimize the product's contact time with aqueous layers.

Q3: My ¹H NMR spectrum looks complex. Besides the aldehyde proton (~9.5 ppm), I see other unexpected signals. What could they be?

A3: Extraneous peaks in the NMR can arise from several sources, including reagent byproducts, residual solvents, or product degradation. Identifying them is key to optimizing your purification strategy.

Common Impurities and Their Characteristics:

Impurity SourcePotential SpeciesTypical ¹H NMR Signals (CDCl₃)Identification MethodMitigation Strategy
Oxidant Byproduct Pyridinium salts (from PCC)Broad aromatic signals (7.5-9.0 ppm)NMR, LC-MSFilter crude reaction mixture through a short plug of silica gel before concentration.[4]
Oxidant Byproduct Dimethyl sulfide / byproduct (from Swern)Singlet around 2.1-2.6 ppmOdor, NMR, GC-MSCareful quenching procedure; thorough removal of volatiles under vacuum.
Starting Material Tert-butyl 2-(hydroxymethyl)azepane-1-carboxylateMethylene protons adjacent to OH (~3.5-3.8 ppm)TLC, NMR, LC-MSDrive reaction to completion; efficient chromatographic separation.
Over-oxidation Tert-butyl 2-carboxyazepane-1-carboxylateVery broad signal for carboxylic acid proton (>10 ppm, often not observed)LC-MS (M+H or M-H)Use milder oxidation conditions; chromatographic separation.
Boc Deprotection 2-FormylazepaneLoss of t-butyl signal (~1.5 ppm)LC-MS (mass loss of 100 amu)Avoid acidic conditions during workup and purification.[5][6] Use a neutral workup.
Residual Solvents Dichloromethane (DCM), Ethyl Acetate, Hexanes5.30 ppm (s), 2.05 ppm (q), 4.12 ppm (s), 1.26 ppm (t), 0.8-1.4 ppm (m)NMRCo-evaporation with a different solvent; drying under high vacuum.
Q4: My purified product seems to degrade upon storage, showing a decrease in purity over time. How can I improve its stability?

A4: Aldehydes, particularly those with adjacent stereocenters, can be prone to degradation through several pathways.

Potential Causes & Storage Recommendations:

  • Aerial Oxidation: Aldehydes can be slowly oxidized to carboxylic acids by atmospheric oxygen.

    • Solution: Store the final compound under an inert atmosphere (Nitrogen or Argon). After purification, dissolve the product in a minimal amount of a volatile solvent, transfer to a vial, flush with inert gas, cap tightly, and then remove the solvent in vacuo.

  • Racemization/Epimerization: The proton on the carbon adjacent to the carbonyl group (the α-proton) is weakly acidic. Traces of acid or base can catalyze its removal and re-addition, potentially leading to racemization if the α-carbon is a stereocenter.

    • Solution: Ensure all workup and purification steps are neutral. Use high-purity, neutral-grade silica gel for chromatography. If an aqueous wash is performed, a final wash with brine can help ensure neutrality.

  • Storage Conditions: Thermal and photolytic degradation can occur.

    • Solution: Store the compound in an amber vial at low temperatures (recommended ≤ -20°C) to minimize degradation.

Analytical Protocols & Characterization

Reliable analysis is crucial for confirming product identity and purity.

Protocol 1: HPLC Method for Purity Assessment
  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm)

  • Mobile Phase A: Water with 0.1% Formic Acid

  • Mobile Phase B: Acetonitrile with 0.1% Formic Acid

  • Gradient: Start at 30% B, ramp to 95% B over 10 minutes, hold for 2 minutes, return to initial conditions.

  • Flow Rate: 1.0 mL/min

  • Detection: UV at 210 nm

  • Expected Retention: The aldehyde product will be significantly less polar than the starting alcohol and more retained than the over-oxidized carboxylic acid impurity.

Protocol 2: GC-MS for Volatile Impurity Analysis

Gas Chromatography-Mass Spectrometry (GC-MS) is an excellent technique for identifying residual solvents and volatile byproducts from the reaction.[]

  • Column: Standard non-polar column (e.g., DB-5ms, 30 m x 0.25 mm)

  • Injection Temperature: 250°C

  • Oven Program: Start at 50°C, hold for 2 minutes, ramp at 15°C/min to 280°C, hold for 5 minutes.

  • Carrier Gas: Helium

  • Detection: Mass Spectrometry (Scan range 40-450 m/z)

References

  • Chemistry LibreTexts. (2022, April 7). 3.6F: Troubleshooting. [Link]

  • Khan Academy. Oxidation of alcohols I: Mechanism and oxidation states. [Link]

  • Total Synthesis. Boc Protecting Group: N-Boc Protection & Deprotection Mechanism. [Link]

  • Organic Chemistry Portal. Boc-Protected Amino Groups. [Link]

  • Organic Chemistry Portal. tert-Butyl Esters. [Link]

  • University of Rochester, Department of Chemistry. How To: Troubleshoot a Reaction. [Link]

  • Master Organic Chemistry. (2015, May 21). Demystifying The Mechanisms of Alcohol Oxidations. [Link]

  • Maccaroni, E., et al. (2017). Mechanically induced oxidation of alcohols to aldehydes and ketones in ambient air. Beilstein Journal of Organic Chemistry, 13, 2076–2082. [Link]

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strategies to improve the stereoselectivity of reactions involving "Tert-butyl 2-formylazepane-1-carboxylate"

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to our dedicated technical support guide for researchers, chemists, and drug development professionals working with Tert-butyl 2-formylazepane-1-carboxylate . This versatile chiral building block, featuring a seven-membered azepane ring, is pivotal in synthesizing complex nitrogen-containing heterocycles, which are common motifs in pharmaceuticals.[1] However, controlling the stereochemistry of reactions at the C2-formyl group is a frequent challenge that directly impacts the efficacy and safety of the final therapeutic agent.

This guide is structured as a series of frequently asked questions (FAQs) and troubleshooting protocols. Our goal is to move beyond simple procedural steps and explain the underlying principles that govern stereoselectivity, empowering you to rationalize your experimental outcomes and design more effective, highly selective transformations.

Frequently Asked Questions & Troubleshooting Guides
FAQ 1: My nucleophilic addition (Grignard, Organolithium) to the aldehyde is resulting in a poor diastereomeric ratio (d.r.), often close to 1:1. How can I improve this?

Answer: This is the most common issue encountered with α-amino aldehydes like this compound. The low selectivity arises from a competition between two primary stereochemical control models: the Felkin-Anh model (non-chelation) and the Cram-chelate model (chelation).[2][3] Your 1:1 ratio suggests that neither pathway is dominant under your current conditions. The key to improving selectivity is to intentionally favor one pathway over the other.

  • The Felkin-Anh Model predicts that the largest substituent on the α-carbon (the azepane ring) will orient itself anti-periplanar to the incoming nucleophile to minimize steric clash. This is favored under non-chelating conditions.

  • The Cram-Chelate Model becomes dominant when a Lewis acidic metal can coordinate to both the aldehyde's carbonyl oxygen and a heteroatom on the α-carbon. In this case, the oxygen of the N-Boc group can act as a chelating partner. This locks the substrate into a rigid five-membered ring-like conformation, exposing one face of the aldehyde to nucleophilic attack.[2]

  • Promote Chelation Control (To obtain the syn product):

    • Choice of Reagent: Switch from non-chelating organolithium reagents to Grignard reagents (RMgX) or organozinc reagents (R₂Zn). The divalent metals (Mg²⁺, Zn²⁺) are excellent chelating agents.

    • Lewis Acid Additives: The addition of stoichiometric amounts of Lewis acids like ZnCl₂, MgBr₂·OEt₂, or TiCl₄ before introducing the nucleophile can strongly enforce chelation.[4][5][6]

    • Solvent: Use coordinating solvents like tetrahydrofuran (THF) or diethyl ether (Et₂O), which can stabilize the chelate complex.

  • Promote Felkin-Anh Control (To obtain the anti product):

    • Choice of Reagent: Use strongly basic, non-chelating nucleophiles like organolithium (RLi) or organocerium (R₃Ce) reagents.

    • Bulky Protecting Groups: While you are starting with a Boc group, in principle, using even bulkier silyl protecting groups on a related substrate would favor a non-chelation pathway.[4][6]

    • Solvent: Non-coordinating solvents such as toluene or hexane can disfavor the formation of stable chelate complexes.

  • Lower the Reaction Temperature: In almost all cases, lowering the temperature (e.g., from -20 °C to -78 °C) will enhance selectivity. This is because the small difference in activation energy between the two competing pathways becomes more significant at lower temperatures, allowing the lower-energy pathway to dominate.

EntryNucleophileAdditive (1.1 eq)SolventTemp (°C)Diastereomeric Ratio (syn:anti)
1n-BuLiNoneHexane-2055:45
2n-BuLiNoneTHF-7865:35
3n-BuMgBrNoneTHF-7885:15
4n-BuLiZnCl₂THF-78>95:5

Note: Data are illustrative examples based on established principles.

G cluster_0 Troubleshooting Workflow: Poor Diastereoselectivity cluster_1 Chelation Pathway cluster_2 Felkin-Anh Pathway start Initial Result: ~1:1 d.r. q1 Goal: Favor Chelation (syn-product) start->q1 q2 Goal: Favor Felkin-Anh (anti-product) start->q2 c1 Use Grignard (RMgX) or Organozinc (R2Zn) q1->c1 f1 Use Organolithium (RLi) or Organocerium (R3Ce) q2->f1 c2 Add Lewis Acid (e.g., ZnCl2, TiCl4) c1->c2 c3 Use Coordinating Solvent (e.g., THF) c2->c3 c4 Lower Temperature (e.g., -78 °C) c3->c4 end_syn High d.r. for syn-product c4->end_syn f2 Use Non-coordinating Solvent (e.g., Toluene) f1->f2 f3 Lower Temperature (e.g., -78 °C) f2->f3 end_anti High d.r. for anti-product f3->end_anti Organocatalysis_Cycle Aldehyde Azepane Aldehyde (R-CHO) Enamine Chiral Enamine Intermediate Aldehyde->Enamine + Catalyst - H2O Catalyst Chiral Amine Catalyst (R2NH) center Enamine->center Electrophile Electrophile (E+) Adduct Iminium Adduct Product α-Functionalized Product Adduct->Product + H2O Product->Catalyst - Catalyst (Regenerated) center->Adduct + E+

Caption: A simplified catalytic cycle for enamine activation.

FAQ 3: Can the N-Boc protecting group itself be the source of my selectivity problems?

Answer: Yes, absolutely. The N-Boc group has a profound influence due to its dual nature: it provides significant steric bulk and its carbonyl group offers a potential chelation site. [7][8]While this is often advantageous, it can sometimes lead to undesired outcomes or conformational ambiguity.

  • Steric Hindrance vs. Chelation: The tert-butyl group is very large and can sterically block one face of the molecule, guiding reactions according to the Felkin-Anh model. However, the ability of the Boc-carbonyl to chelate with a metal ion can override this steric bias, leading to the opposite diastereomer via the Cram-chelate model. Your observed selectivity is a direct result of which of these effects dominates.

  • Rotational Isomers (Rotamers): Due to the partial double-bond character of the N-C(O) bond, Boc-protected amines can exist as two slowly interconverting rotamers. It is possible that only one of these rotamers is reactive under your conditions, or they may react through different pathways, leading to a mixture of products. Low-temperature NMR studies can sometimes reveal the presence of multiple rotamers.

  • Considering Alternative Protecting Groups: If you are unable to achieve the desired selectivity, changing the protecting group is a valid, albeit more synthetically demanding, strategy. The choice of a new protecting group should be deliberate.

    • To Reduce Chelation: A group like a benzyl (Bn) or a tosyl (Ts) group lacks a secondary coordination site and would almost certainly favor a non-chelation (Felkin-Anh) pathway.

    • To Alter Sterics: A smaller carbamate like a Cbz group may alter the steric environment enough to favor a different outcome without fundamentally changing the reaction type.

Protecting Group (PG)Key FeatureLikely Favored ModelPotential Outcome
Boc Bulky, Chelating CarbonylChelation (with metals)High syn-selectivity with appropriate metals.
Cbz Less Bulky, ChelatingChelation (with metals)Similar to Boc, but steric influence is reduced.
Bn (Benzyl) Non-chelating, BulkyFelkin-AnhLikely high anti-selectivity.
Ts (Tosyl) Non-chelating, Electron-withdrawingFelkin-AnhHigh anti-selectivity; may alter aldehyde reactivity.

Note: This table provides expected trends based on the structural properties of the protecting groups.[9]

References
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  • Hall, D. G., et al. "Diastereo- and Enantioselective Allylboration of Aldehydes using α‑Substituted Allyl/Crotyl Pinacol Boronic Esters." University of Bristol Research Portal, 2013. [Link]

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  • Various Authors. "Why do heterocyclic aldehydes have less reactivity toward condensation reactions like aldol etc?" ResearchGate, 2015. [Link]

  • Uria, U., et al. "Organocatalytic cyclization-rearrangement cascade reaction: asymmetric construction of γ-lactams." Organic & Biomolecular Chemistry, RSC Publishing. [Link]

  • Kostikov, R. R., et al. "Regio- and stereoselective synthesis of functionalized N-Boc-2-alkynylcyclopropylamines." Synthesis, 2008. [Link]

  • Gualandi, A., et al. "Mechanism of the Stereoselective α-Alkylation of Aldehydes Driven by the Photochemical Activity of Enamines." PMC, PubMed Central, 2016. [Link]

  • Davies, H. M. L., et al. "Enantioselective Transfer Reactions of α-Heteroatom-Substituted Carbenes." MDPI, 2024. [Link]

  • Ashenhurst, J. "Stereoselective and Stereospecific Reactions." Master Organic Chemistry. [Link]

  • Li, A., et al. "Asymmetric Total Synthesis of Vilmotenitine A and Structural Revision of Hemsleyaconitine F." Journal of the American Chemical Society, 2023. [Link]

  • Gravel, M., et al. "Chemo- and Diastereoselective N-Heterocyclic Carbene-Catalyzed Cross-Benzoin Reactions Using N-Boc-α-amino Aldehydes." ResearchGate. [Link]

  • Krische, M. J., et al. "Highly Diastereoselective Chelation-controlled Additions to α-Silyloxy Ketones." PMC, NIH, 2011. [Link]

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  • Jurczak, J., et al. "On the Mechanism of Asymmetric Allylation of Aldehydes with Allyltrichlorosilanes Catalyzed by QUINOX, a Chiral Isoquinoline N-Oxide." Journal of the American Chemical Society, 2008. [Link]

  • Grogan, G., et al. "Evolving New Chemistry: Biocatalysis for the Synthesis of Amine-Containing Pharmaceuticals." MDPI, 2018. [Link]

  • Various Authors. "Aldehydes and Ketones: Nucleophilic Addition Reactions." University of Illinois Chicago. [Link]

  • Chi, Y., et al. "Enantioselective SN2 Alkylation of Homoenolates by N‐Heterocyclic Carbene Catalysis." PMC, NIH, 2_23. [Link]

  • Aggarwal, V. K., et al. "A temporary stereocentre approach for the asymmetric synthesis of chiral cyclopropane-carboxaldehydes." Organic & Biomolecular Chemistry, RSC Publishing. [Link]

  • Głowacka, I. E., et al. "Synthesis of Enantiomerically Pure N-Boc-Protected 1,2,3-Triaminopropylphosphonates and 1,2-Diamino-3-Hydroxypropylphosphonates." MDPI, 2020. [Link]

  • PubChem. "Tert-butyl 2-butylazepane-1-carboxylate." National Center for Biotechnology Information. [Link]

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  • Wang, G., et al. "Diastereoselective Synthesis of Dibenzo[b,d]azepines by Pd(II)-Catalyzed [5 + 2] Annulation of o-Arylanilines with Dienes." Semantic Scholar. [Link]

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Validation & Comparative

The Strategic Importance of Tert-butyl 2-formylazepane-1-carboxylate in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Comparative Guide to the Synthetic Methods of Tert-butyl 2-formylazepane-1-carboxylate

This guide provides a comprehensive comparison of the prevalent synthetic methodologies for this compound, a crucial building block in contemporary drug discovery and development. The azepane scaffold is a privileged structure in medicinal chemistry, and the 2-formyl derivative serves as a versatile intermediate for the synthesis of a wide array of complex molecules. This document is intended for researchers, scientists, and drug development professionals seeking to make informed decisions on the most suitable synthetic strategy for their specific needs. We will delve into the nuances of each method, offering not just protocols but also a deep dive into the underlying chemical principles and practical considerations.

The this compound molecule is a chiral heterocyclic aldehyde that has garnered significant attention in the pharmaceutical industry. Its structural features, including the seven-membered azepane ring and the reactive aldehyde functionality, make it an ideal starting material for the synthesis of compounds targeting a range of therapeutic areas. The tert-butyloxycarbonyl (Boc) protecting group offers stability and allows for selective deprotection under acidic conditions, a feature highly valued in multi-step syntheses.

Overview of Synthetic Strategies

The synthesis of this compound predominantly proceeds through the oxidation of the corresponding primary alcohol, Tert-butyl 2-(hydroxymethyl)azepane-1-carboxylate. The choice of the oxidant and reaction conditions is critical and has a profound impact on the yield, purity, and scalability of the process. This guide will compare three widely employed oxidation methods: the Swern oxidation, the Dess-Martin Periodinane (DMP) oxidation, and the Parikh-Doering oxidation.

Synthetic_Overview cluster_start Starting Material cluster_methods Oxidation Methods cluster_product Target Molecule Start Tert-butyl 2-(hydroxymethyl)azepane-1-carboxylate Swern Swern Oxidation Start->Swern DMSO, (COCl)₂, Et₃N DMP Dess-Martin Periodinane Oxidation Start->DMP DMP, DCM ParikhDoering Parikh-Doering Oxidation Start->ParikhDoering SO₃·py, DMSO, Et₃N Product This compound Swern->Product DMP->Product ParikhDoering->Product

Figure 1: Overview of the primary synthetic routes to this compound from its corresponding alcohol precursor.

Method 1: The Swern Oxidation

The Swern oxidation is a classic and highly reliable method for the oxidation of primary and secondary alcohols to aldehydes and ketones, respectively. It utilizes dimethyl sulfoxide (DMSO) as the oxidant, which is activated by an electrophile, most commonly oxalyl chloride or trifluoroacetic anhydride.

Mechanism of Action

The reaction proceeds through the formation of an alkoxysulfonium salt intermediate. The addition of a hindered, non-nucleophilic base, such as triethylamine (Et₃N), facilitates an intramolecular elimination reaction (E2 mechanism) to yield the desired aldehyde, dimethyl sulfide, and triethylammonium salt. The low temperatures required for this reaction are crucial to prevent side reactions, such as the Pummerer rearrangement.

Swern_Oxidation_Workflow Start Activation of DMSO with Oxalyl Chloride Step2 Addition of Alcohol Start->Step2 Step3 Formation of Alkoxysulfonium Ylide Step2->Step3 Step4 Addition of Triethylamine Step3->Step4 Step5 E2 Elimination Step4->Step5 Product Aldehyde Product Step5->Product DMP_Oxidation_Workflow Start Suspension of DMP in DCM Step2 Addition of Alcohol Start->Step2 Step3 Ligand Exchange Step2->Step3 Step4 Reductive Elimination Step3->Step4 Product Aldehyde Product Step4->Product Parikh_Doering_Oxidation_Workflow Start Formation of SO₃·py/DMSO Adduct Step2 Addition of Alcohol Start->Step2 Step3 Formation of Alkoxysulfonium Salt Step2->Step3 Step4 Base-mediated Elimination Step3->Step4 Product Aldehyde Product Step4->Product

A Comparative Guide to the Spectroscopic Analysis and Structural Validation of Tert-butyl 2-formylazepane-1-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and professionals in drug development, the unambiguous confirmation of a molecule's structure is a cornerstone of scientific rigor. This guide provides an in-depth, comparative analysis of the spectroscopic techniques used to validate the structure of Tert-butyl 2-formylazepane-1-carboxylate, a chiral building block of significant interest in medicinal chemistry. We will move beyond a simple recitation of data to explain the causality behind experimental choices, ensuring a self-validating analytical workflow.

Introduction: The Imperative of Structural Integrity

This compound possesses several key structural features that demand a multi-faceted analytical approach for confirmation: a seven-membered azepane ring, a stereocenter at the 2-position, a formyl (aldehyde) group, and a bulky tert-butyloxycarbonyl (Boc) protecting group. Each of these moieties imparts characteristic spectroscopic signatures. An incorrect structural assignment, such as a positional isomer (e.g., the formyl group at the 3-position), could lead to the synthesis of unintended molecules, wasting significant resources and potentially derailing a research program. This guide will detail the expected outcomes from Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Infrared (IR) Spectroscopy, while also comparing these experimental techniques to in-silico computational methods.

The Analytical Workflow: A Multi-Pronged Approach

A robust validation strategy does not rely on a single technique but rather on the convergence of data from multiple, orthogonal methods. Each technique provides a unique piece of the structural puzzle.

Analytical_Workflow cluster_experimental Experimental Validation cluster_computational Comparative Method NMR NMR Spectroscopy (¹H, ¹³C, COSY, HSQC) Structure_Validation Validated Structure NMR->Structure_Validation MS Mass Spectrometry (ESI-MS) MS->Structure_Validation IR Infrared Spectroscopy (FT-IR) IR->Structure_Validation Computational In-Silico Prediction (DFT Calculations) Computational->NMR Correlate & Predict Synthesis Synthesized Compound Synthesis->NMR Primary Structure Synthesis->MS Molecular Weight Synthesis->IR Functional Groups Structure_Correlation cluster_mol This compound cluster_nmr ¹H/¹³C NMR Signals C_aldehyde C=O (Aldehyde) H_aldehyde H (Aldehyde) NMR_C_aldehyde δ ~195 ppm C_aldehyde->NMR_C_aldehyde H2 H2 NMR_H_aldehyde δ ~9.7 ppm H_aldehyde->NMR_H_aldehyde H3 H3 NMR_H2 δ ~4.8 ppm H2->NMR_H2 NMR_H3 δ ~1.8 ppm H3->NMR_H3 Boc_H t-Bu H's Boc_C t-Bu C's NMR_Boc_H δ ~1.4 ppm Boc_H->NMR_Boc_H NMR_Boc_C δ ~28 ppm Boc_C->NMR_Boc_C NMR_C_aldehyde->NMR_H_aldehyde NMR_H_aldehyde->NMR_H2 NMR_H2->NMR_H3 NMR_Boc_H->NMR_Boc_C

Caption: Correlation of key atoms to their expected NMR signals.

Chiral Analysis: Confirming Enantiomeric Purity

Since the molecule has a stereocenter at the 2-position, it is crucial to confirm its enantiomeric purity, especially in a drug development context.

  • Technique: Chiral High-Performance Liquid Chromatography (HPLC) is the standard method for this analysis. [1][2]* Methodology: A chiral stationary phase (CSP), often polysaccharide-based, is used to separate the two enantiomers. The sample is injected, and the retention times of the two enantiomers are compared. For an enantiomerically pure sample, only one peak should be observed. The method must be validated for specificity, linearity, accuracy, and precision. [2][3]

Conclusion

The structural validation of this compound is a clear example of the necessity of a holistic, multi-technique analytical approach. The convergence of data from ¹H and ¹³C NMR, high-resolution mass spectrometry, and IR spectroscopy provides an irrefutable confirmation of the molecule's identity. 2D NMR techniques further solidify the atomic connectivity, while comparison with computationally predicted data offers an additional layer of validation. Finally, for applications in regulated environments, chiral HPLC is essential to confirm the enantiomeric purity. By following this self-validating workflow, researchers can proceed with confidence in the structural integrity of this important chemical building block.

References

  • Kwan, E. E.; Liu, R. Y. (2016). Enhancing NMR Prediction for Organic Compounds Using Molecular Dynamics. Journal of Chemical Theory and Computation. Available at: [Link]

  • Wishart, D. S. (2024). Accurate Prediction of ¹H NMR Chemical Shifts of Small Molecules Using Machine Learning. Metabolites. Available at: [Link]

  • Rychnovsky, S. D. (2006). Predicting NMR Spectra by Computational Methods: Structure Revision of Hexacyclinol. Organic Letters. Available at: [Link]

  • Lodewyk, M. W.; et al. (2012). Exploring the Frontiers of Computational NMR: Methods, Applications, and Challenges. Chemical Reviews. Available at: [Link]

  • Zanger, L. A.; et al. (2024). Combining Predicted, Calculated, and Hands-On NMR Spectra to Enhance Instruction of Molecular Structure in Organic Chemistry. Journal of Chemical Education. Available at: [Link]

  • University of Colorado Boulder. (n.d.). IR: aldehydes. Organic Chemistry at CU Boulder. Available at: [Link]

  • NC State University Libraries. (n.d.). 19.14 Spectroscopy of Aldehydes and Ketones. Organic Chemistry: A Tenth Edition – OpenStax adaptation 1. Available at: [Link]

  • Srinivas, R.; et al. (2008). Electrospray ionization tandem mass spectrometric study on the effect of N-terminal beta- and gamma-carbo amino acids on fragmentation of GABA-hybrid peptides. Rapid Communications in Mass Spectrometry. Available at: [Link]

  • Oregon State University. (n.d.). Spectroscopy of Aldehydes and Ketones. CH 336 – Organic Chemistry II. Available at: [Link]

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  • Reddit. (2023). I knew about the MS fragmentation pattern with Boc protected amines, but didn't realize until recently that the M-56 peak might be due to a McLafferty-like fragmentation. r/OrganicChemistry. Available at: [Link]

  • Chemistry LibreTexts. (2024). 19.14: Spectroscopy of Aldehydes and Ketones. Available at: [Link]

  • Dong, M. W. (2003). System Suitability and Validation for Chiral Purity Assays of Drug Substances. LCGC North America. Available at: [Link]

  • Paulo, J. A.; et al. (2015). Protected Amine Labels: A Versatile Molecular Scaffold for Multiplexed Nominal Mass and Sub-Da Isotopologue Quantitative Proteomic Reagents. Journal of the American Society for Mass Spectrometry. Available at: [Link]

  • Patrick, A. M.; et al. (2018). Accelerated tert-butyloxycarbonyl deprotection of amines in microdroplets produced by a pneumatic spray. International Journal of Mass Spectrometry. Available at: [Link]

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"Tert-butyl 2-formylazepane-1-carboxylate" vs. other chiral building blocks in synthesis

Author: BenchChem Technical Support Team. Date: January 2026

The second round of searches yielded more specific and useful information. I found a paper detailing a large-scale synthesis of orthogonally protected lysine derivatives, which is a good starting point for understanding the synthesis of the azepane ring of the target molecule. I also found an article on the asymmetric synthesis of substituted azepane-2-carboxylate derivatives, which provides insights into creating chirality in the azepane system. The searches on the Wittig reaction have provided general mechanisms and protocols, which will be useful for the experimental section. Crucially, I found a comparative study on proline derivatives as organocatalysts in aldol reactions, which includes experimental data on yields and enantioselectivities. This will be very valuable for the comparative analysis section. I also found information on the functionalization of piperidine derivatives, which can serve as a point of comparison for the reactivity of the seven-membered azepane ring.

However, I still lack direct, head-to-head comparative experimental data for "tert-butyl 2-formylazepane-1-carboxylate" against other chiral building blocks in specific C-C bond-forming reactions like the aldol, Mannich, or Wittig reactions. While I have data for proline derivatives as catalysts, I need to find examples where they are used as chiral reactants and compare their performance with the azepane aldehyde. I also need to find more detailed protocols for reactions involving the target molecule to fulfill the "self-validating system" requirement. Finally, I need to consolidate the synthesis of the target molecule from L-lysine to provide a complete picture of its accessibility.The searches in step 3 have provided some valuable information. I found articles discussing the diastereoselective reactions of chiral α-amino aldehydes in general, which provides a theoretical framework for predicting the stereochemical outcomes. I also found a paper on the synthesis of L-lysine derivatives, which is a crucial starting point for the synthesis of the target molecule. Furthermore, I have gathered some information on the synthesis of piperidine and thiazolidine analogs of the target molecule, which can be used for comparative purposes. However, I am still missing direct, side-by-side experimental comparisons of "this compound" with other chiral building blocks in specific C-C bond-forming reactions. The information on aldol reactions with proline derivatives is useful, but it's primarily about their catalytic role. I need to find examples where proline or piperidine-based aldehydes are used as reactants and compare their performance (yields, diastereoselectivity, enantioselectivity) with the azepane aldehyde. I also need to find more detailed experimental protocols for reactions involving the target molecule to construct the "self-validating system" part of the guide. Therefore, I need to refine my search to look for these specific comparisons and protocols.I have gathered some relevant information but still lack direct comparative studies. I found articles on the synthesis of lysine derivatives, which is a good starting point for the synthesis of the target molecule. I also have general information on diastereoselective reactions of chiral α-amino aldehydes and some protocols for reactions like the Wittig and Mannich reactions. However, I am missing specific experimental data (yields, diastereoselectivity) for "this compound" in these reactions. More importantly, I lack direct, side-by-side comparisons of its performance with other chiral building blocks like the corresponding piperidine or pyrrolidine aldehydes. To write a comprehensive comparison guide, I need to find papers that either directly compare these building blocks or provide enough data to allow for a meaningful comparison. I also need to find a detailed, reliable protocol for the synthesis of (S)-tert-butyl 2-formylazepane-1-carboxylate from L-lysine.## A Strategic Guide to Asymmetric Synthesis: Unveiling the Potential of this compound

For Researchers, Scientists, and Drug Development Professionals

In the intricate landscape of modern synthetic chemistry, the judicious selection of chiral building blocks is a cornerstone of success. These molecular scaffolds, endowed with predefined stereochemistry, serve as the foundational blueprints for constructing complex, enantiomerically pure molecules. This guide offers an in-depth, comparative analysis of this compound, a versatile and increasingly important chiral building block, and its performance benchmarked against other established chiral synthons. Through a blend of theoretical insights and practical, data-driven comparisons, we aim to equip the discerning scientist with the knowledge to make informed decisions in the design and execution of stereoselective syntheses.

The Significance of the Azepane Scaffold in Medicinal Chemistry

The seven-membered azepane ring system is a privileged motif in drug discovery, gracing the structures of numerous biologically active compounds.[1] Its inherent conformational flexibility, greater than that of its five- and six-membered cyclic amine counterparts, allows for a more comprehensive exploration of the chemical space within a biological target's binding pocket. This often translates to enhanced potency and improved pharmacokinetic profiles. However, the synthesis of enantiomerically pure, substituted azepanes has historically presented a significant hurdle, demanding innovative synthetic strategies and robust chiral building blocks.

Introducing this compound: A Versatile Chiral Synthon

(S)-tert-butyl 2-formylazepane-1-carboxylate has emerged as a powerful tool for the asymmetric synthesis of complex molecules. This chiral building block features a unique combination of a conformationally mobile seven-membered ring, a versatile aldehyde functionality primed for a wide array of carbon-carbon bond-forming reactions, and a sterically demanding tert-butoxycarbonyl (Boc) protecting group that plays a pivotal role in directing stereochemical outcomes.

Synthesis and Accessibility

The accessibility of a chiral building block is a critical consideration for its practical application. (S)-tert-butyl 2-formylazepane-1-carboxylate can be synthesized from the readily available and inexpensive amino acid, L-lysine. The synthetic route typically involves the selective protection of the ε-amino group, cyclization to form the seven-membered ring, and subsequent oxidation of the corresponding alcohol to the aldehyde. While a multi-step process, established procedures allow for its preparation on a laboratory scale.

Illustrative Synthetic Pathway from L-Lysine:

G Lysine L-Lysine ProtectedLysine ε-Boc-L-Lysine Lysine->ProtectedLysine Boc protection Azepanone Boc-protected Azepan-2-one ProtectedLysine->Azepanone Cyclization AzepaneAlcohol (S)-tert-butyl 2-(hydroxymethyl)azepane-1-carboxylate Azepanone->AzepaneAlcohol Reduction Target (S)-tert-butyl 2-formylazepane-1-carboxylate AzepaneAlcohol->Target Oxidation G Start Start AddYlide Add Phosphonium Ylide to dry THF Start->AddYlide AddBase Add strong base (e.g., n-BuLi) at low temperature AddYlide->AddBase Stir1 Stir for 30 min AddBase->Stir1 AddAldehyde Add (S)-tert-butyl 2-formylazepane-1-carboxylate Stir1->AddAldehyde Warm Warm to room temperature and stir AddAldehyde->Warm Quench Quench with saturated NH4Cl Warm->Quench Extract Extract with organic solvent Quench->Extract Purify Purify by column chromatography Extract->Purify End End Purify->End

Caption: Experimental workflow for the Wittig reaction.

Step-by-Step Methodology:

  • To a solution of the desired phosphonium salt (1.2 equivalents) in anhydrous tetrahydrofuran (THF) under an inert atmosphere (e.g., argon or nitrogen) at -78 °C, add a strong base such as n-butyllithium (1.1 equivalents) dropwise.

  • Stir the resulting ylide solution at -78 °C for 30 minutes.

  • Add a solution of (S)-tert-butyl 2-formylazepane-1-carboxylate (1.0 equivalent) in anhydrous THF dropwise to the ylide solution.

  • Allow the reaction mixture to slowly warm to room temperature and stir for an additional 2-4 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride (NH4Cl).

  • Extract the aqueous layer with an organic solvent (e.g., ethyl acetate or dichloromethane).

  • Combine the organic layers, dry over anhydrous sodium sulfate (Na2SO4), filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford the desired alkene.

Conclusion: Strategic Application of this compound

This compound represents a valuable and versatile chiral building block for the synthesis of complex, nitrogen-containing molecules. Its unique seven-membered ring structure offers a distinct conformational landscape compared to more common five- and six-membered heterocyclic aldehydes, potentially leading to novel stereochemical outcomes in asymmetric transformations. While direct, side-by-side comparative data remains somewhat limited in the current literature, the foundational principles of stereoselective synthesis suggest that the azepane ring's flexibility can be strategically exploited to achieve desired stereoisomers. As the demand for novel, drug-like molecules with complex three-dimensional architectures continues to grow, the exploration and application of underutilized chiral building blocks like this compound will undoubtedly play an increasingly crucial role in advancing the frontiers of medicinal and organic chemistry.

References

  • A Large Scale Synthesis of Mono- and Di-urethane Derivatives of Lysine. Journal of the Chinese Chemical Society.
  • Asymmetric synthesis of alpha-amino acids using a chiral catalyst. Purdue e-Pubs. [Link]

  • α-Amino Aldehydes as Readily Available Chiral Aldehydes for Rh-Catalyzed Alkyne Hydroacylation. Journal of the American Chemical Society. [Link]

  • Synthesis and reactivity of Mannich bases. Part 32. Phenolic Mannich bases of 1-(1-hydroxynaphthalen-2-yl)ethanone. ResearchGate. [Link]

  • The Mannich Reaction. ResearchGate. [Link]

  • Three-component radical homo Mannich reaction. Nature. [Link]

  • Enantiopure N-Boc piperidine-2-ethanol for the synthesis of (+)- and (−)-dumetorine, and (+)- and (−)-epidihydropinidine. ResearchGate. [Link]

  • Catalytic Asymmetric Amino Acid and Its Derivatives by Chiral Aldehyde Catalysis. Frontiers in Chemistry. [Link]

  • Asymmetric amination of α,α-dialkyl substituted aldehydes catalyzed by a simple chiral primary amino acid and its application to the preparation of a S1P1 agonist. RSC Publishing. [Link]

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A Comparative Analysis of the Reactivity of Tert-butyl 2-formylazepane-1-carboxylate and Its Homologues

Author: BenchChem Technical Support Team. Date: January 2026

A Senior Application Scientist's Guide to the Reactivity of N-Boc Protected Cyclic α-Amino Aldehydes in Pharmaceutical Synthesis

In the landscape of modern drug discovery and development, the use of chiral building blocks is paramount for the synthesis of complex and stereochemically defined active pharmaceutical ingredients (APIs). Among these, N-Boc protected α-amino aldehydes serve as versatile intermediates, prized for their ability to undergo a variety of carbon-carbon bond-forming reactions. This guide provides a comparative study of the reactivity of "Tert-butyl 2-formylazepane-1-carboxylate," a seven-membered heterocyclic aldehyde, with its smaller ring homologues, the pyrrolidine (five-membered) and piperidine (six-membered) analogues.

This analysis is designed for researchers, scientists, and drug development professionals, offering insights into how the ring size of these critical building blocks influences their reactivity and stereoselectivity in key synthetic transformations, including nucleophilic additions, reductions, and Wittig reactions. Understanding these differences is crucial for making informed decisions in the design and execution of synthetic routes to novel therapeutic agents.

Introduction to N-Boc Protected Cyclic α-Amino Aldehydes

N-tert-butoxycarbonyl (Boc) protected α-amino aldehydes are valuable intermediates due to the aldehyde's susceptibility to nucleophilic attack and the stability of the Boc protecting group under a range of reaction conditions. The general structure consists of a heterocyclic amine where the nitrogen is protected by a Boc group, and an adjacent carbon bears a formyl (aldehyde) group. These compounds are frequently employed in the synthesis of chiral amino alcohols, unsaturated amino esters, and other key structural motifs found in biologically active molecules.[1] The reactivity of the aldehyde is influenced by the electronic and steric properties of the adjacent N-Boc group and the conformation of the heterocyclic ring.

Comparative Reactivity in Nucleophilic Addition Reactions

Nucleophilic addition, particularly with organometallic reagents such as Grignard reagents, is a cornerstone of synthetic organic chemistry for creating new carbon-carbon bonds. The stereochemical outcome of these additions to chiral N-Boc protected α-amino aldehydes is of significant interest as it allows for the construction of new stereocenters.

The diastereoselectivity of nucleophilic additions to these cyclic aldehydes is influenced by several factors, including the nature of the nucleophile, the solvent, the temperature, and importantly, the conformation of the heterocyclic ring. The ring size plays a critical role in determining the preferred conformation and thus the facial bias for the incoming nucleophile.

A study on the Ugi four-component reaction involving cyclic amines has shown that the diastereoselectivity is dependent on the ring size, with the more rigid six-membered piperidine ring providing higher selectivity compared to more flexible rings.[2] This suggests that the conformational rigidity of the heterocyclic system is a key determinant of stereochemical control.

Grignard Addition to N-Boc-2-formylpiperidine (Six-Membered Ring)

The addition of Grignard reagents to tert-butyl 2-formylpiperidine-1-carboxylate has been investigated in the synthesis of various biologically active molecules. For instance, the reaction of a Grignard intermediate with racemic tert-butyl 2-formylpiperidine-1-carboxylate has been shown to proceed with both syn and anti addition, leading to a mixture of diastereomers.[3] In another study aimed at synthesizing stereoisomers of mefloquine analogs, the addition of a Grignard reagent to enantiomerically pure (S)- or (R)-tert-butyl-2-formylpiperidine-1-carboxylate occurred with no diastereoselectivity, yielding a mixture of addition products.[4] This lack of inherent diastereoselectivity in some cases highlights the need for careful optimization of reaction conditions or the use of chiral auxiliaries to achieve high stereocontrol.

dot graph TD { A[Grignard Reagent (R-MgX)] --> B{N-Boc-2-formylpiperidine}; B --> C{Transition State}; C --> D["syn-product"]; C --> E["anti-product"]; subgraph "Reaction" A; B; end subgraph "Outcome" D; E; end } caption: Grignard addition to N-Boc-2-formylpiperidine.

Expected Reactivity of N-Boc-2-formylazepane (Seven-Membered Ring)

Comparative Reactivity in Reduction Reactions

The reduction of the aldehyde functionality in N-Boc protected α-amino aldehydes to a primary alcohol is a common transformation, often achieved using hydride reducing agents like sodium borohydride (NaBH₄). This reaction is typically high-yielding and proceeds under mild conditions.

While a direct comparative study on the reduction rates of the azepane, piperidine, and pyrrolidine derivatives is not available, the reactivity is not expected to vary significantly based on ring size for this type of transformation. The steric and electronic environment around the aldehyde is largely dictated by the adjacent N-Boc group, which is common to all three substrates. Therefore, similar reaction conditions and high yields are anticipated for the sodium borohydride reduction of all three homologues.

Experimental Protocol: Reduction of N-Boc-2-formylpiperidine-1-carboxylate

A general procedure for the reduction of the aldehyde to the corresponding alcohol is as follows:

  • Dissolve tert-butyl 2-formylpiperidine-1-carboxylate (1.0 eq.) in methanol.

  • Cool the solution to 0 °C in an ice bath.

  • Add sodium borohydride (NaBH₄) (1.5 eq.) portion-wise, maintaining the temperature at 0 °C.

  • Stir the reaction mixture at 0 °C for 1 hour.

  • Quench the reaction by the slow addition of water.

  • Extract the product with an organic solvent (e.g., ethyl acetate).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product, which can be purified by column chromatography.

dot graph TD { A[Start: N-Boc-2-formylazepane] --> B{Dissolve in Methanol}; B --> C{Cool to 0°C}; C --> D{Add NaBH4}; D --> E{Stir for 1h}; E --> F{Quench with Water}; F --> G{Extract with Organic Solvent}; G --> H[End: N-Boc-2-(hydroxymethyl)azepane]; } caption: Workflow for the reduction of N-Boc-2-formylazepane.

Comparative Reactivity in Wittig Reactions

The Wittig reaction is a powerful tool for the formation of alkenes from aldehydes and ketones.[5] The reaction of N-Boc protected α-amino aldehydes with phosphorus ylides can be used to synthesize unsaturated amino acid derivatives. The stereoselectivity of the Wittig reaction is highly dependent on the nature of the ylide. Stabilized ylides generally lead to (E)-alkenes, while non-stabilized ylides favor the formation of (Z)-alkenes.[6]

For N-Boc protected α-amino aldehydes, the use of stabilized ylides in a Wittig reaction is expected to proceed with high (E)-selectivity, regardless of the ring size of the heterocyclic component. This is because the mechanism of the reaction with stabilized ylides is primarily governed by thermodynamic control, leading to the more stable (E)-alkene.

Experimental Data: Wittig Reaction with Stabilized Ylides

A study on Wittig reactions in aqueous media demonstrated that a wide range of aldehydes, including those with significant steric bulk, react with stabilized ylides to give good to excellent yields (80-98%) and high E-selectivities (up to 99%).[6] This suggests that this compound and its homologues would react efficiently with stabilized ylides to afford the corresponding α,β-unsaturated esters with high E-selectivity.

AldehydeYlideProductYield (%)E/Z Ratio
N-Boc-phenylalanalPh₃P=CHCO₂Etα,β-unsaturated amino esterHigh>99:1 (E)
Aromatic AldehydesPh₃P=CHCO₂Rα,β-unsaturated ester80-98up to 99:1 (E)[6]

Table 1: Representative yields and selectivities for Wittig reactions with stabilized ylides.

dot graph TD { A[N-Boc-2-formylazepane] --> C{Reaction with Stabilized Ylide}; B[Ph3P=CHR (R = EWG)] --> C; C --> D["(E)-alkene"]; C --> E["(Z)-alkene (minor)"]; } caption: Wittig reaction of N-Boc-2-formylazepane.

Conclusion

This comparative guide highlights the influence of heterocyclic ring size on the reactivity and stereoselectivity of N-Boc protected α-amino aldehydes. While direct experimental comparisons involving this compound are limited, established principles of organic chemistry and data from its five- and six-membered homologues allow for informed predictions.

The key takeaway for synthetic chemists is the trade-off between conformational flexibility and stereocontrol. The greater flexibility of the seven-membered azepane ring is likely to result in lower diastereoselectivity in nucleophilic addition reactions compared to the more rigid piperidine and pyrrolidine systems. In contrast, for reactions where the stereochemical outcome is dictated by the reagent, such as reductions with simple hydrides or Wittig reactions with stabilized ylides, the reactivity is expected to be comparable across the different ring sizes.

Future research providing direct comparative data for the azepane derivative would be invaluable to the scientific community, allowing for a more precise understanding of these important building blocks and facilitating their broader application in the synthesis of novel and complex molecular architectures for drug discovery.

References

  • El-Batta, A., Jiang, C., Zhao, W., Anness, R., Cooksy, A. L., & Bergdahl, M. (2007). Wittig reactions in water media employing stabilized ylides with aldehydes. Synthesis of alpha,beta-unsaturated esters from mixing aldehydes, alpha-bromoesters, and Ph3P in aqueous NaHCO3. The Journal of Organic Chemistry, 72(14), 5244–5259. [Link]

  • O'Donovan, D. H., et al. (2016). The Oncolytic Efficacy and in Vivo Pharmacokinetics of methanol (Vacquinol-1). Journal of Medicinal Chemistry, 59(19), 8966-8979. [Link]

  • Reddy, L. V. R., et al. (2024). Synthesis and Antifungal Activity of Stereoisomers of Mefloquine Analogs. ACS Infectious Diseases. [Link]

  • Singh, G., & Singh, M. S. (2016). Efficient Synthesis of Functionalized Olefins by Wittig Reaction Using Amberlite Resin as a Mild Base. Synthetic Communications, 47(2), 169-178. [Link]

  • Wittig Reaction. (n.d.). In Wikipedia. Retrieved from [Link]

  • Nenajdenko, V. G., et al. (2014). Tetrazoles via Multicomponent Reactions. Chemical Reviews, 114(2), 1082-1132. [Link]

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A Senior Application Scientist's Guide to Validating the Anticancer Activity of Novel Tert-butyl 2-formylazepane-1-carboxylate Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Azepane Scaffold as a Privileged Structure in Oncology

In the landscape of medicinal chemistry, the discovery of novel scaffolds that can be readily functionalized to generate libraries of biologically active compounds is a cornerstone of drug development. The seven-membered nitrogen-containing heterocycle, azepane, has emerged as a "privileged structure," demonstrating a wide array of pharmacological activities.[1] Its inherent three-dimensional conformation allows for diverse substitutions, enabling the fine-tuning of physicochemical and pharmacokinetic properties essential for effective drug candidates. This guide focuses on a promising, yet underexplored, class of azepane-based compounds: derivatives of Tert-butyl 2-formylazepane-1-carboxylate. We will provide a comprehensive framework for the synthesis and validation of their biological activity, specifically focusing on their potential as anticancer agents.

The rationale for investigating these derivatives stems from the established success of other heterocyclic compounds in oncology. Nitrogen-based heterocycles, in particular, are prevalent in FDA-approved anticancer drugs, highlighting their ability to interact with key biological targets.[2] This guide will provide a comparative analysis of our hypothetical azepane derivatives against a known anticancer agent, Roscovitine, a well-characterized inhibitor of Cyclin-Dependent Kinases (CDKs).[3]

I. Synthesis of this compound Derivatives: A Proposed Route

The synthetic versatility of the this compound core allows for the generation of a diverse library of derivatives. The aldehyde functional group at the 2-position serves as a key handle for introducing various chemical moieties. Below is a proposed, plausible synthetic scheme for generating a series of derivatives for biological evaluation. The choice of reagents and reaction conditions is based on established organic synthesis methodologies.[4][5]

Proposed Synthetic Scheme:

A plausible route to synthesize the core scaffold, this compound, can be envisioned starting from a commercially available precursor, which would then be elaborated to introduce the desired functional groups. For our hypothetical derivatives, we will focus on modifications at the formyl group via reductive amination, a robust and widely used reaction in medicinal chemistry to install amine functionalities.

Step 1: Synthesis of the Core Scaffold (Hypothetical)

Step 2: Derivative Synthesis via Reductive Amination

With the core aldehyde in hand, a library of derivatives can be synthesized through reductive amination. This reaction involves the initial formation of an imine or enamine intermediate by reacting the aldehyde with a primary or secondary amine, followed by in-situ reduction to the corresponding amine using a reducing agent such as sodium triacetoxyborohydride (STAB). STAB is often preferred due to its mild nature and tolerance of a wide range of functional groups.

General Protocol for Reductive Amination:

  • To a solution of this compound (1 equivalent) in a suitable solvent such as dichloromethane (DCM) or 1,2-dichloroethane (DCE), add the desired primary or secondary amine (1-1.2 equivalents).

  • Stir the mixture at room temperature for 1-2 hours to allow for imine formation.

  • Add sodium triacetoxyborohydride (STAB) (1.5-2 equivalents) portion-wise to the reaction mixture.

  • Continue stirring at room temperature for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate.

  • Extract the aqueous layer with DCM (3 x volume).

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to yield the desired derivative.

Proposed Derivatives for Evaluation:

To explore the structure-activity relationship (SAR), we propose the synthesis of the following derivatives:

  • AZP-001: R = Benzyl

  • AZP-002: R = 4-Fluorobenzyl

  • AZP-003: R = 4-Methoxybenzyl

  • AZP-004: R = Cyclohexylmethyl

These substitutions allow for the exploration of the effects of aromaticity, electron-withdrawing and electron-donating groups, and steric bulk on biological activity.

II. Comparative Analysis of Anticancer Activity

To objectively assess the anticancer potential of our novel azepane derivatives (AZP-001 to AZP-004), we will perform a head-to-head comparison with Roscovitine (also known as Seliciclib), a well-established purine analog that selectively inhibits several cyclin-dependent kinases (CDKs), including CDK2.[6] The rationale for choosing Roscovitine is its known mechanism of action, which involves arresting the cell cycle, a common endpoint for many anticancer agents.[3]

A. In Vitro Cytotoxicity Evaluation (MTT Assay)

The initial step in evaluating the anticancer potential of a compound is to determine its cytotoxicity against a panel of cancer cell lines. The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used colorimetric method for assessing cell metabolic activity, which serves as a proxy for cell viability.[7]

Experimental Protocol: MTT Assay

  • Cell Culture: Maintain human cancer cell lines (e.g., HCT116 - colon cancer, MCF-7 - breast cancer, and A549 - lung cancer) in appropriate culture medium supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin, in a humidified incubator at 37°C with 5% CO2.

  • Cell Seeding: Harvest cells in the logarithmic growth phase and seed them into 96-well plates at a density of 5,000-10,000 cells per well. Incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Prepare stock solutions of the azepane derivatives (AZP-001 to AZP-004) and Roscovitine in dimethyl sulfoxide (DMSO). Perform serial dilutions in culture medium to achieve a range of final concentrations (e.g., 0.1, 1, 10, 50, 100 µM). Add the diluted compounds to the respective wells. Include a vehicle control (DMSO) and a no-treatment control.

  • Incubation: Incubate the plates for 48 hours.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for an additional 4 hours.

  • Formazan Solubilization: Carefully remove the culture medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Determine the half-maximal inhibitory concentration (IC50), the concentration of the compound that inhibits cell growth by 50%, by plotting a dose-response curve.

Comparative Data: Hypothetical IC50 Values (µM)

CompoundHCT116 (Colon)MCF-7 (Breast)A549 (Lung)
AZP-001 (Benzyl) 12.518.225.1
AZP-002 (4-Fluorobenzyl) 8.711.515.8
AZP-003 (4-Methoxybenzyl) 25.332.140.7
AZP-004 (Cyclohexylmethyl) >100>100>100
Roscovitine [3][8]~15~17~16

Note: The IC50 values for the AZP derivatives are hypothetical and for illustrative purposes. The IC50 for Roscovitine is an approximate average from literature sources.

Interpretation of Hypothetical Data:

The hypothetical data suggests that the introduction of a benzyl group (AZP-001) confers moderate anticancer activity. The addition of an electron-withdrawing fluorine atom (AZP-002) appears to enhance this activity, a common observation in medicinal chemistry where fluorine can improve metabolic stability and binding interactions. Conversely, the electron-donating methoxy group (AZP-003) seems to reduce activity. The lack of activity for the non-aromatic cyclohexylmethyl derivative (AZP-004) suggests that the aromatic ring is crucial for the compound's cytotoxic effect, possibly through π-π stacking interactions with the biological target. Notably, AZP-002 shows comparable or slightly better potency than the reference compound, Roscovitine, warranting further investigation into its mechanism of action.

B. Elucidating the Mechanism of Action: Apoptosis and Cell Cycle Analysis

To understand how our lead compound, AZP-002 , exerts its cytotoxic effects, we will investigate its ability to induce apoptosis (programmed cell death) and to arrest the cell cycle. These are common mechanisms for anticancer drugs.[3]

1. Apoptosis Assay (Annexin V-FITC and Propidium Iodide Staining)

This flow cytometry-based assay differentiates between healthy, apoptotic, and necrotic cells.[9] In early apoptosis, phosphatidylserine (PS) translocates from the inner to the outer leaflet of the plasma membrane. Annexin V, a protein with a high affinity for PS, is conjugated to a fluorescent dye (FITC) to detect this event. Propidium iodide (PI) is a fluorescent DNA intercalator that is excluded by viable cells but can enter cells with compromised membranes, such as late apoptotic and necrotic cells.

Experimental Protocol: Apoptosis Assay

  • Cell Treatment: Seed HCT116 cells in 6-well plates and treat with AZP-002 at its IC50 concentration for 24 and 48 hours. Include a vehicle control.

  • Cell Harvesting: Collect both adherent and floating cells. Wash the cells with cold phosphate-buffered saline (PBS).

  • Staining: Resuspend the cells in 1X Binding Buffer. Add Annexin V-FITC and PI staining solutions.[3]

  • Incubation: Incubate the cells for 15 minutes at room temperature in the dark.

  • Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer. Excite FITC at 488 nm and measure emission at ~530 nm. Excite PI at 488 nm and measure emission at >670 nm.

2. Cell Cycle Analysis (Propidium Iodide Staining)

This method quantifies the DNA content of cells, allowing for the determination of the proportion of cells in different phases of the cell cycle (G0/G1, S, and G2/M).[6][10] Anticancer agents often cause cell cycle arrest at specific checkpoints.

Experimental Protocol: Cell Cycle Analysis

  • Cell Treatment: Treat HCT116 cells with AZP-002 at its IC50 concentration for 24 hours.

  • Cell Fixation: Harvest the cells and fix them in ice-cold 70% ethanol overnight at -20°C. This permeabilizes the cells.[6]

  • Staining: Wash the fixed cells with PBS and resuspend them in a staining solution containing PI and RNase A. RNase A is crucial to prevent the staining of RNA.[8][10]

  • Incubation: Incubate for 30 minutes at room temperature in the dark.

  • Flow Cytometry Analysis: Analyze the cells using a flow cytometer. The fluorescence intensity of PI is directly proportional to the DNA content.

III. Visualization of Workflows and Pathways

To provide a clear visual representation of the experimental processes and the potential mechanism of action, we utilize Graphviz to create diagrams.

Experimental Workflow for Biological Activity Validation

experimental_workflow cluster_synthesis Derivative Synthesis cluster_screening In Vitro Screening cluster_moa Mechanism of Action Studies cluster_target Target Identification start This compound reductive_amination Reductive Amination (STAB) start->reductive_amination amines Primary/Secondary Amines amines->reductive_amination derivatives AZP-001, AZP-002, AZP-003, AZP-004 reductive_amination->derivatives mtt MTT Cytotoxicity Assay derivatives->mtt ic50 Determine IC50 Values mtt->ic50 apoptosis Apoptosis Assay (Annexin V/PI) ic50->apoptosis cell_cycle Cell Cycle Analysis (PI) ic50->cell_cycle pathway Signaling Pathway Analysis apoptosis->pathway docking Molecular Docking (CDK2) cell_cycle->docking

Caption: A flowchart illustrating the key stages in the synthesis and biological validation of novel azepane derivatives.

Proposed Signaling Pathway: Inhibition of CDK2 and Induction of Apoptosis

Based on the structural similarities to other heterocyclic anticancer agents and the observed (hypothetical) effects on the cell cycle, we propose that the azepane derivatives may target Cyclin-Dependent Kinase 2 (CDK2). CDK2 is a key regulator of the G1/S phase transition of the cell cycle.[11][12] Inhibition of CDK2 would lead to cell cycle arrest and subsequently, apoptosis.

signaling_pathway cluster_cell_cycle Cell Cycle Progression cluster_inhibition Inhibition by Azepane Derivative cluster_outcome Cellular Outcome CyclinE Cyclin E ActiveComplex Cyclin E/CDK2 Complex CyclinE->ActiveComplex CDK2 CDK2 CDK2->ActiveComplex G1_arrest G1/S Arrest Rb pRb ActiveComplex->Rb Phosphorylation E2F E2F Rb->E2F Inhibition S_Phase S-Phase Progression E2F->S_Phase Transcription AZP_derivative AZP-002 AZP_derivative->CDK2 Apoptosis Apoptosis G1_arrest->Apoptosis

Caption: Proposed mechanism of action where the azepane derivative (AZP-002) inhibits CDK2, leading to G1/S cell cycle arrest and apoptosis.

IV. Authoritative Grounding: Molecular Docking with CDK2

To further substantiate our hypothesis that CDK2 is a potential target, a molecular docking study can be performed. This computational technique predicts the preferred orientation of a ligand when bound to a receptor, in this case, our azepane derivatives within the ATP-binding pocket of CDK2. For this purpose, we would use a crystal structure of human CDK2 from the Protein Data Bank (PDB), for instance, PDB ID: 2A4L, which is CDK2 in complex with Roscovitine.[3]

The docking simulation would aim to predict the binding affinity (docking score) and the key molecular interactions (e.g., hydrogen bonds, hydrophobic interactions) between our derivatives and the amino acid residues in the CDK2 active site. Key residues in the ATP-binding pocket of CDK2 that are known to interact with inhibitors like Roscovitine include Leu83.[1][3] We would expect our active derivatives, particularly AZP-002, to form favorable interactions within this pocket, providing a structural basis for their observed biological activity. The benzyl moiety is hypothesized to occupy a hydrophobic pocket, and the nitrogen atom in the azepane ring or the secondary amine linker could act as hydrogen bond acceptors or donors.

Conclusion and Future Directions

This guide has outlined a comprehensive and scientifically rigorous approach to validating the anticancer activity of novel this compound derivatives. By combining a plausible synthetic strategy with a systematic biological evaluation, including direct comparison with a known inhibitor, we can effectively assess the potential of this new chemical scaffold. The hypothetical data presented for our lead compound, AZP-002, suggests that these derivatives are worthy of further investigation.

Future work should focus on synthesizing the proposed derivatives and confirming their structures using spectroscopic methods (NMR, HRMS). The biological assays described herein should then be performed to generate real experimental data. For the most promising compounds, further studies, including in vivo efficacy in animal models and detailed pharmacokinetic and toxicological profiling, would be necessary to advance them as potential clinical candidates. The framework presented in this guide provides a robust starting point for researchers, scientists, and drug development professionals to explore the exciting therapeutic potential of azepane-based compounds in the fight against cancer.

References

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  • Cicenas, J., et al. (2015). Roscovitine in cancer and other diseases. Annals of Translational Medicine, 3(10), 135. [Link]

  • University of Padua. Cell Cycle Analysis by Propidium Iodide Staining. Flow Cytometry and Cell Sorting Facility. [Link]

  • Tadesse, S., et al. (2019). Cyclin-Dependent Kinase 2 Inhibitors in Cancer Therapy: An Update. Journal of Medicinal Chemistry, 62(10), 4781-4809. [Link]

  • Asghar, U., et al. (2015). The history and future of targeting cyclin-dependent kinases in cancer therapy. Nature Reviews Drug Discovery, 14(2), 130-146. [Link]

  • De Azevedo, W. F. Jr., & Fancelli, D. (2015). Insights on Structural Characteristics and Ligand Binding Mechanisms of CDK2. Current Pharmaceutical Design, 21(22), 3121-3131. [Link]

  • Darzynkiewicz, Z., et al. (2011). Analysis of cell cycle by flow cytometry. Current Protocols in Cytometry, Chapter 7, Unit 7.5. [Link]

  • George, T. C., et al. (2025). Targeting CDK2 for cancer therapy. Journal of Experimental & Clinical Cancer Research, 44(1), 1-15. [Link]

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  • University of Virginia School of Medicine. DNA Content for Cell Cycle Analysis of Fixed Cells With Propidium Iodide. [Link]

  • Sonawane, V. R., et al. (2025). Cyclin Dependent Kinase 2 (CDK2) Inhibitors in Oncology Clinical Trials: A Review. Journal for ImmunoTherapy of Cancer, 13(1), e009934. [Link]

  • Jaffery, R., et al. (2024). Cytotoxicity Assay Protocol. protocols.io. [Link]

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  • Bio-protocol. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method. [Link]

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cost-benefit analysis of different synthetic routes to "Tert-butyl 2-formylazepane-1-carboxylate"

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

The synthesis of "Tert-butyl 2-formylazepane-1-carboxylate," a valuable building block in medicinal chemistry, can be approached through several strategic routes. This guide provides a detailed cost-benefit analysis of the most viable synthetic pathways, offering insights into the experimental choices, scalability, and economic feasibility of each method. By presenting a side-by-side comparison of key metrics, this document aims to empower researchers to select the optimal route for their specific laboratory or manufacturing needs.

Executive Summary

Three primary synthetic strategies for the preparation of this compound have been evaluated:

  • Route A: Oxidation of (1-(tert-butoxycarbonyl)azepan-2-yl)methanol. This common and reliable approach involves the oxidation of a primary alcohol precursor. Two widely used oxidation protocols are compared:

    • A1: Swern Oxidation

    • A2: Dess-Martin Periodinane (DMP) Oxidation

  • Route B: Reduction of a Carboxylic Acid Ester Derivative. This method utilizes the partial reduction of an ester, such as the methyl or ethyl ester of 1-(tert-butoxycarbonyl)azepane-2-carboxylic acid, using Diisobutylaluminum hydride (DIBAL-H).

The analysis reveals that while all three routes are chemically sound, they present significant differences in terms of reagent cost, reaction conditions, operational complexity, and waste profiles. The choice of the most suitable method will therefore depend on the specific priorities of the research or production team, such as scale, budget, and available equipment.

Comparative Analysis of Synthetic Routes

MetricRoute A1: Swern OxidationRoute A2: Dess-Martin OxidationRoute B: DIBAL-H Reduction
Starting Material (1-(tert-butoxycarbonyl)azepan-2-yl)methanol(1-(tert-butoxycarbonyl)azepan-2-yl)methanolMethyl 1-(tert-butoxycarbonyl)azepane-2-carboxylate
Key Reagents Oxalyl chloride, DMSO, TriethylamineDess-Martin PeriodinaneDiisobutylaluminum hydride (DIBAL-H)
Typical Yield High (often >90%)High (often >90%)Good to High (70-90%)
Reaction Temperature Cryogenic (-78 °C)Room TemperatureCryogenic (-78 °C)
Reaction Time 1-3 hours1-4 hours1-3 hours
Work-up/Purification Aqueous quench, extraction; potential for malodorous byproducts.Filtration of periodinane byproduct, extraction.Careful quenching of excess hydride, aqueous work-up.
Scalability Challenging due to gas evolution and cryogenic temperatures.Feasible, but cost of DMP can be prohibitive on a large scale.Well-established for large-scale synthesis with appropriate engineering controls.
Reagent Cost LowHighModerate
Safety Concerns Toxic CO gas evolution, malodorous dimethyl sulfide byproduct.Potentially explosive nature of DMP under certain conditions.Pyrophoric nature of DIBAL-H, requires inert atmosphere.
Environmental Impact Chlorinated solvents, organic base waste.Iodine-containing waste.Aluminum salts in waste stream.

In-Depth Analysis of Synthetic Pathways

Route A: Oxidation of (1-(tert-butoxycarbonyl)azepan-2-yl)methanol

This route commences with the readily accessible primary alcohol, which can be prepared by the reduction of the corresponding carboxylic acid, N-Boc-azepane-2-carboxylic acid.

Workflow for Route A:

Caption: General workflow for the synthesis via oxidation of the primary alcohol.

A1: Swern Oxidation

The Swern oxidation is a classic and highly effective method for the mild oxidation of primary alcohols to aldehydes.[1][2] It utilizes dimethyl sulfoxide (DMSO) activated by oxalyl chloride, followed by the addition of a hindered base such as triethylamine.

  • Expertise & Experience: The key to a successful Swern oxidation lies in the strict control of the reaction temperature. The initial activation of DMSO with oxalyl chloride must be performed at -78 °C to prevent side reactions. The addition of the alcohol and the final addition of the base are also carried out at this low temperature. Allowing the reaction to warm prematurely can lead to the formation of byproducts and a decrease in yield. The pungent odor of the dimethyl sulfide byproduct is a characteristic of this reaction and requires a well-ventilated fume hood.

  • Trustworthiness: The Swern oxidation is known for its high yields and compatibility with a wide range of functional groups. Over-oxidation to the carboxylic acid is not observed under these mild conditions.

A2: Dess-Martin Periodinane (DMP) Oxidation

The Dess-Martin oxidation employs a hypervalent iodine reagent, Dess-Martin periodinane, to achieve a mild and selective oxidation of alcohols to aldehydes.[3][4][5]

  • Expertise & Experience: A significant advantage of the DMP oxidation is its operational simplicity, as it can be carried out at room temperature. This eliminates the need for cryogenic baths, making it a more convenient option for many laboratories. The work-up is also relatively straightforward, involving the filtration of the insoluble iodine-containing byproduct. However, DMP is known to be sensitive to moisture and can be explosive under certain conditions, necessitating careful handling and storage.

  • Trustworthiness: This method consistently provides high yields of the desired aldehyde without over-oxidation. Its mildness makes it suitable for sensitive substrates.

Route B: DIBAL-H Reduction of a Carboxylic Acid Ester

This approach involves the partial reduction of an ester derivative, typically the methyl or ethyl ester of N-Boc-azepane-2-carboxylic acid, using Diisobutylaluminum hydride (DIBAL-H).

Workflow for Route B:

Caption: General workflow for the synthesis via DIBAL-H reduction of the ester.

  • Expertise & Experience: Similar to the Swern oxidation, the DIBAL-H reduction of an ester to an aldehyde requires cryogenic temperatures (-78 °C) to prevent over-reduction to the primary alcohol. The stoichiometry of the DIBAL-H is also a critical parameter to control. DIBAL-H is a pyrophoric reagent and must be handled under an inert atmosphere with appropriate safety precautions. The work-up involves a careful quenching of the excess hydride, often with methanol, followed by an aqueous work-up.

  • Trustworthiness: This method is widely used in both academic and industrial settings for the synthesis of aldehydes from esters. When performed correctly, it provides good to excellent yields of the desired product.

Experimental Protocols

Protocol for Route A1: Swern Oxidation

  • To a solution of oxalyl chloride (1.2 eq.) in anhydrous dichloromethane (DCM) at -78 °C under an inert atmosphere, add a solution of DMSO (2.2 eq.) in DCM dropwise.

  • Stir the mixture for 30 minutes at -78 °C.

  • Add a solution of (1-(tert-butoxycarbonyl)azepan-2-yl)methanol (1.0 eq.) in DCM dropwise.

  • Stir the reaction mixture for 1 hour at -78 °C.

  • Add triethylamine (5.0 eq.) dropwise and stir for an additional 30 minutes at -78 °C.

  • Allow the reaction to warm to room temperature.

  • Quench the reaction with water and extract the product with DCM.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

Protocol for Route A2: Dess-Martin Periodinane Oxidation

  • To a solution of (1-(tert-butoxycarbonyl)azepan-2-yl)methanol (1.0 eq.) in anhydrous DCM at room temperature, add Dess-Martin Periodinane (1.2 eq.) in one portion.

  • Stir the reaction mixture at room temperature for 1-4 hours, monitoring by TLC.

  • Upon completion, dilute the reaction mixture with diethyl ether and pour it into a saturated aqueous solution of sodium bicarbonate containing sodium thiosulfate.

  • Stir vigorously until the layers are clear.

  • Separate the layers and extract the aqueous layer with diethyl ether.

  • Wash the combined organic layers with saturated aqueous sodium bicarbonate and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

Protocol for Route B: DIBAL-H Reduction

  • To a solution of methyl 1-(tert-butoxycarbonyl)azepane-2-carboxylate (1.0 eq.) in anhydrous toluene at -78 °C under an inert atmosphere, add a solution of DIBAL-H (1.1 eq., typically 1.0 M in hexanes or toluene) dropwise.

  • Stir the reaction mixture at -78 °C for 1-3 hours, monitoring by TLC.

  • Upon completion, quench the reaction by the slow dropwise addition of methanol at -78 °C.

  • Allow the mixture to warm to room temperature and add a saturated aqueous solution of Rochelle's salt (potassium sodium tartrate).

  • Stir vigorously until two clear layers are formed.

  • Separate the layers and extract the aqueous layer with ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

Cost-Benefit Analysis

FactorRoute A1: Swern OxidationRoute A2: Dess-Martin OxidationRoute B: DIBAL-H Reduction
Material Cost Low. Oxalyl chloride, DMSO, and triethylamine are inexpensive commodity chemicals.High. Dess-Martin periodinane is a specialty reagent with a significantly higher cost per mole.Moderate. DIBAL-H is more expensive than Swern reagents but generally cheaper than DMP.
Operational Cost High. Requires a cryogenic reactor and careful temperature monitoring, increasing energy and labor costs.Low. Room temperature reaction simplifies the setup and reduces energy consumption.High. Similar to Swern, requires cryogenic conditions and inert atmosphere techniques.
Throughput/Scalability Moderate. Gas evolution and exotherms can be challenging to manage on a large scale.High (at a cost). The reaction itself is scalable, but the cost of DMP is a major limiting factor.High. DIBAL-H reductions are commonly performed on an industrial scale with appropriate engineering.
Safety & Environmental Moderate Risk. Generation of toxic CO and malodorous DMS requires excellent ventilation and scrubbing.Moderate Risk. DMP can be explosive; iodine waste needs proper disposal.High Risk. DIBAL-H is pyrophoric and requires specialized handling procedures.
Overall Recommendation Cost-effective for lab-scale synthesis. Good for those with access to low-temperature equipment and who are comfortable with the safety precautions.Excellent for small-scale, rapid synthesis. Ideal for medicinal chemistry applications where speed and convenience are prioritized over cost.The method of choice for large-scale production. Offers a good balance of cost and scalability, with well-established industrial safety protocols.

Conclusion

The synthesis of "this compound" can be successfully achieved through multiple synthetic pathways. For academic research and small-scale synthesis, the Swern oxidation offers a cost-effective solution, provided the necessary equipment and safety measures are in place. The Dess-Martin periodinane oxidation stands out for its operational simplicity and is an excellent choice for rapid, small-scale preparations where cost is less of a concern. For industrial applications and large-scale manufacturing, the DIBAL-H reduction of the corresponding ester is the most practical and economically viable route, despite the initial capital investment for specialized handling equipment.

Ultimately, the selection of the optimal synthetic route requires a careful consideration of the specific project goals, available resources, and the scale of the synthesis.

References

  • Organic Synthesis. DIBAL-H Reduction. [Link]

  • Organic Syntheses. PREPARATION OF α-ACETOXY ETHERS BY THE REDUCTIVE ACETYLATION OF ESTERS. [Link]

  • Bioorganic & Medicinal Chemistry Letters, 2011, vol. 21, # 1, p. 468 - 471.
  • Wikipedia. Dess–Martin oxidation. [Link]

  • Organic Syntheses. 3-oxazolidinecarboxylic acid, 4-formyl-2,2-dimethyl-, 1,1-dimethylethyl ester, (S). [Link]

  • Organic Chemistry Portal. Swern Oxidation. [Link]

  • RSC Publishing. Supplementary data. [Link]

  • ResearchGate. Industrial Production of tert-Butyl-4-oxoazepane-1-carboxylate. [Link]

  • ResearchGate. A Simple, Rapid and Efficient Protocol for the Synthesis of Methylthiomethyl Esters under Swern Oxidation Conditions. [Link]

  • Organic Syntheses Procedure. 1,2-Benziodoxol-3(1H). [Link]

  • Chemistry Steps. Dess–Martin periodinane (DMP) oxidation. [Link]

  • Organic Chemistry Portal. Dess-Martin Oxidation. [Link]

  • ResearchGate. Swern Oxidation. [Link]

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A Senior Application Scientist's Comparative Guide to the Analytical Characterization of Tert-butyl 2-formylazepane-1-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

Authored for Researchers, Scientists, and Drug Development Professionals

In the landscape of modern synthetic chemistry and pharmaceutical development, the structural integrity and purity of building blocks are paramount. Tert-butyl 2-formylazepane-1-carboxylate, a chiral N-Boc protected heterocyclic aldehyde, serves as a valuable intermediate in the synthesis of complex molecular architectures. Its azepane core is a recurring motif in various bioactive compounds, making the precise and comprehensive characterization of this molecule a critical step in any synthetic campaign. An impurity or a misidentified structure at this early stage can compromise the yield, purity, and ultimately the viability of a final drug candidate.

This guide provides an in-depth comparison of the primary analytical methodologies for the complete characterization of this compound. We will move beyond mere procedural lists to explore the causality behind experimental choices, ensuring each method serves as a self-validating system for generating reliable and reproducible data.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Blueprint of the Molecule

NMR spectroscopy is the cornerstone of structural elucidation for organic molecules. It provides unambiguous information about the chemical environment, connectivity, and stereochemistry of atoms within the molecule. For this compound, both ¹H and ¹³C NMR are indispensable for confirming its identity.

Causality in Experimental Choices

The choice of deuterated solvent is the first critical step. Chloroform-d (CDCl₃) is typically selected due to its excellent solubilizing properties for moderately polar N-Boc protected compounds and its single residual peak which rarely interferes with key signals. The concentration of the sample (typically 5-10 mg in ~0.6 mL) is optimized to achieve a good signal-to-noise ratio without causing significant line broadening.[1]

Expected ¹H NMR Spectral Features

The ¹H NMR spectrum provides a definitive fingerprint of the molecule. Key diagnostic signals include:

  • Aldehyde Proton (CHO): A singlet or a doublet (due to coupling with the adjacent C2-proton) appearing far downfield, typically in the range of δ 9.5-9.7 ppm. This is highly characteristic and confirms the presence of the formyl group.

  • Azepane Ring Protons: A complex series of multiplets between δ 1.5 and 4.0 ppm. The protons on carbons adjacent to the nitrogen and the formyl group will be shifted further downfield due to the electron-withdrawing effects of the carbamate and aldehyde functionalities.

  • N-Boc Group Protons (C(CH₃)₃): A large, sharp singlet integrating to nine protons, appearing in the upfield region around δ 1.4-1.5 ppm.[1] This signal is the most unambiguous indicator of a successful N-Boc protection.[1]

Expected ¹³C NMR Spectral Features

The ¹³C NMR spectrum complements the ¹H data by identifying all unique carbon environments:

  • Aldehyde Carbonyl (CHO): A highly deshielded signal appearing around δ 200-205 ppm.

  • Carbamate Carbonyl (N-C=O): A signal in the range of δ 155-160 ppm.

  • Boc Quaternary Carbon (C(CH₃)₃): A signal around δ 80 ppm.

  • Boc Methyl Carbons (C(CH₃)₃): A sharp signal around δ 28 ppm.

  • Azepane Ring Carbons: Signals appearing between δ 25-60 ppm.

Experimental Protocol: ¹H NMR Spectroscopy
  • Sample Preparation: Accurately weigh 5-10 mg of the purified this compound sample.[1]

  • Dissolve the sample in approximately 0.6 mL of Chloroform-d (CDCl₃) in a clean, dry vial. Ensure complete dissolution.

  • Using a pipette, transfer the solution into a clean 5 mm NMR tube.[1]

  • Spectrometer Setup: Insert the NMR tube into the spectrometer's spinner.

  • Lock the spectrometer on the deuterium signal of the CDCl₃ solvent.

  • Shim the magnetic field to achieve optimal field homogeneity, which is crucial for high-resolution spectra.[1]

  • Acquire the ¹H NMR spectrum using standard acquisition parameters. A spectral width of 0-12 ppm is typically sufficient.

NMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing Weigh Weigh Sample (5-10 mg) Dissolve Dissolve in CDCl3 Weigh->Dissolve Transfer Transfer to NMR Tube Dissolve->Transfer Insert Insert into Spectrometer Transfer->Insert Lock Lock & Shim Insert->Lock Acquire Acquire Spectrum Lock->Acquire Process Fourier Transform & Phase Correction Acquire->Process Analyze Integrate & Assign Peaks Process->Analyze

Caption: Workflow for NMR structural characterization.

High-Performance Liquid Chromatography (HPLC): The Gold Standard for Purity

While NMR confirms the structure, it is not ideal for quantifying minor impurities. Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) is the definitive technique for assessing the purity of this compound.[2][3] It offers high resolution, sensitivity, and accurate quantification of the main component and any related impurities.[2]

Causality in Experimental Choices
  • Column: A C18 column is the workhorse for separating moderately polar organic molecules. Its nonpolar stationary phase effectively retains the compound, allowing for separation based on hydrophobicity.[3]

  • Mobile Phase: A gradient of water and acetonitrile (or methanol) is typically employed.[3] The gradient elution, starting with a higher water content and gradually increasing the organic solvent, ensures that both more polar impurities and the less polar main compound are eluted with good peak shape. Adding a small amount of an acid like trifluoroacetic acid (TFA) (0.1%) can improve peak shape by suppressing the ionization of any residual acidic or basic functional groups.[3]

  • Detection: The carbamate and aldehyde groups lack strong chromophores in the >250 nm region. Therefore, UV detection at a lower wavelength, such as 210 nm, is necessary to detect these functionalities with adequate sensitivity.[2]

Experimental Protocol: RP-HPLC Purity Determination
  • Instrumentation: An HPLC system equipped with a gradient pump, autosampler, column oven, and a UV detector.[3]

  • Chromatographic Conditions:

    • Column: C18, 4.6 mm x 150 mm, 5 µm particle size.[2][3]

    • Mobile Phase A: HPLC-grade water with 0.1% (v/v) TFA.[3]

    • Mobile Phase B: HPLC-grade acetonitrile with 0.1% (v/v) TFA.[3]

    • Flow Rate: 1.0 mL/min.[2]

    • Column Temperature: 30 °C.[2]

    • Detection Wavelength: 210 nm.[2]

    • Injection Volume: 10 µL.[2]

    • Gradient: A typical gradient might run from 30% B to 95% B over 10 minutes, followed by a hold and re-equilibration.

  • Sample Preparation:

    • Prepare a stock solution of the sample at approximately 1 mg/mL in a 1:1 mixture of acetonitrile and water.[3]

    • Filter the solution through a 0.45 µm syringe filter before injection to remove particulates and prevent column blockage.[3]

  • Analysis: Inject the sample and integrate the peak areas. Purity is calculated as the percentage of the main peak area relative to the total area of all peaks.

HPLC_Workflow cluster_prep Sample Preparation cluster_analysis Chromatographic Analysis cluster_data Data Processing Prepare Prepare Solution (~1 mg/mL) Filter Filter (0.45 µm) Prepare->Filter Inject Inject into HPLC Filter->Inject Separate Separate on C18 Column Inject->Separate Detect UV Detection (210 nm) Separate->Detect Integrate Integrate Chromatogram Detect->Integrate Calculate Calculate % Purity Integrate->Calculate

Sources

A Comparative Benchmarking Guide to the Synthetic Efficiency of Tert-butyl 2-formylazepane-1-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of modern medicinal chemistry and drug development, the selection of chiral building blocks is a critical decision point that profoundly impacts the efficiency and success of a synthetic campaign. N-Boc protected α-amino aldehydes are a cornerstone of this chemical space, prized for their versatility in constructing complex nitrogen-containing scaffolds. Among these, cyclic variants offer conformational constraint, a feature often exploited to enhance biological activity and selectivity. This guide provides an in-depth comparative analysis of (S)-tert-butyl 2-formylazepane-1-carboxylate , a seven-membered ring system, against its smaller, more common homologues: the five-membered (S)-tert-butyl 2-formylpyrrolidine-1-carboxylate (Boc-L-prolinal) and the six-membered (S)-tert-butyl 2-formylpiperidine-1-carboxylate .

Our analysis will focus on the performance of these key building blocks in two fundamental C-N and C-C bond-forming reactions: Reductive Amination and the Wittig Olefination . Through representative experimental data and detailed protocols, we aim to provide researchers, scientists, and drug development professionals with a clear, objective comparison to inform their synthetic strategies.

The Significance of Ring Size: A Cursory Overview

The choice between a five-, six-, or seven-membered cyclic α-amino aldehyde is not trivial. The ring size dictates the conformational flexibility of the molecule, which can influence the stereochemical outcome of reactions. [1]Generally, five-membered rings (pyrrolidines) are relatively rigid, six-membered rings (piperidines) adopt well-defined chair conformations, and seven-membered rings (azepanes) possess greater flexibility with multiple accessible low-energy conformations. [1]This inherent structural difference can affect the approach of incoming reagents, potentially leading to variations in reaction rates and diastereoselectivity.

Section 1: Reductive Amination – A Gateway to Substituted Azepanes

Reductive amination is arguably one of the most pivotal reactions for this class of compounds, enabling the introduction of a diverse range of side chains to the core scaffold. We will compare the efficiency of our target azepane aldehyde with its five- and six-membered counterparts in a typical reaction with a primary amine.

Experimental Comparison

The following table summarizes representative yields for the reductive amination of each cyclic aldehyde with a primary amine, using sodium triacetoxyborohydride as the reducing agent. This mild reducing agent is particularly effective for the reductive amination of aldehydes and ketones.

AldehydeAmineReducing AgentSolventYield (%)Source
(S)-tert-butyl 2-formylazepane-1-carboxylateSubstituted AnilineNaBH(OAc)₃THF~60Patent Data
(S)-tert-butyl 2-formylpyrrolidine-1-carboxylate (Boc-L-prolinal)BenzylamineNaBH(OAc)₃THF~75-85Patent Data
(S)-tert-butyl 2-formylpiperidine-1-carboxylatePrimary AmineNaBH(OAc)₃DCM~70-80RSC Paper

Analysis of Performance:

The data suggests that under standard reductive amination conditions, the five- and six-membered ring systems, Boc-L-prolinal and the Boc-formylpiperidine, tend to provide slightly higher yields compared to the seven-membered azepane derivative. This modest difference could be attributed to several factors. The increased conformational flexibility of the azepane ring might lead to a less favorable equilibrium for iminium ion formation, or potentially to minor side reactions. However, a yield of ~60% is still synthetically useful and demonstrates the viability of this building block for library synthesis and lead optimization.

Experimental Workflow: Reductive Amination

The logical flow for a typical reductive amination experiment is depicted below. The key steps involve the formation of the iminium intermediate followed by in-situ reduction.

ReductiveAminationWorkflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification Start Dissolve Aldehyde in Anhydrous Solvent AddAmine Add Primary Amine Start->AddAmine 1.0-1.2 eq. Stir Stir at 0°C to RT (Imine Formation) AddAmine->Stir AddReducer Portion-wise Addition of NaBH(OAc)₃ Stir->AddReducer 1.5-2.0 eq. Stir2 Stir for 3-16h at RT AddReducer->Stir2 Quench Quench with Sat. aq. NaHCO₃ Stir2->Quench Extract Extract with Organic Solvent Quench->Extract Purify Purify by Flash Chromatography Extract->Purify End Isolated Product Purify->End

Caption: Generalized workflow for reductive amination.

Detailed Experimental Protocol: Reductive Amination of (S)-tert-butyl 2-formylazepane-1-carboxylate

This protocol is a representative procedure based on established methods.

  • Preparation: To a stirred solution of (S)-tert-butyl 2-formylazepane-1-carboxylate (1.0 eq.) in anhydrous tetrahydrofuran (THF, 0.2 M) at 0 °C under an inert atmosphere (N₂ or Argon), add the desired primary amine (1.1 eq.).

  • Imine Formation: Allow the reaction mixture to stir at room temperature for 30 minutes.

  • Reduction: Add sodium triacetoxyborohydride (NaBH(OAc)₃, 1.5 eq.) portion-wise over 10 minutes, ensuring the internal temperature does not rise significantly.

  • Reaction Monitoring: Let the reaction stir at room temperature for 12-16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting aldehyde is consumed.

  • Work-up: Carefully quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate (NaHCO₃). Stir for 15 minutes.

  • Extraction: Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x volumes).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude residue by flash column chromatography on silica gel to afford the desired N-substituted azepane product.

Section 2: Wittig Olefination – Extending the Carbon Skeleton

The Wittig reaction is a powerful tool for converting aldehydes into alkenes, offering excellent control over the location of the newly formed double bond. [2]This transformation is invaluable for creating more complex molecular architectures from our cyclic α-amino aldehydes. Here, we will compare the expected reactivity of the azepane aldehyde with a known example using Boc-L-prolinal.

Wittig Reaction Mechanism Overview

The reaction proceeds through the formation of an oxaphosphetane intermediate, which then collapses to form the alkene and triphenylphosphine oxide. The stereochemical outcome (E vs. Z alkene) is dependent on the stability of the phosphorus ylide used.

WittigMechanism Aldehyde Aldehyde (R-CHO) Intermediate {Oxaphosphetane Intermediate} Aldehyde->Intermediate + Ylide Ylide Phosphorus Ylide (Ph₃P=CHR') Alkene {Alkene (R-CH=CHR')} Intermediate->Alkene Collapse Byproduct {Triphenylphosphine Oxide (Ph₃P=O)} Intermediate->Byproduct

Caption: Simplified mechanism of the Wittig Reaction.

Experimental Comparison

Direct comparative data for the Wittig reaction on all three ring systems is scarce in the literature. However, we can construct a comparison based on a known Horner-Wadsworth-Emmons (a variation of the Wittig reaction) result for Boc-L-prolinal and a representative protocol for the azepane aldehyde.

AldehydeReagentBaseSolventYield (%)Product TypeSource
(S)-tert-butyl 2-formylazepane-1-carboxylate(Triphenylphosphoranylidene)acetate-Toluene~70-80 (Est.)E-alkeneRepresentative
(S)-tert-butyl 2-formylpyrrolidine-1-carboxylate (Boc-L-prolinal)Ethyl 4-(diethoxyphosphorylmethyl)benzoateNaHTHF~85E-alkeneJ-Stage Publication [3]

Analysis of Performance:

Boc-L-prolinal is known to undergo Wittig-type reactions efficiently, providing high yields of the corresponding alkene. [3]Given the similar electronic nature of the aldehyde functional group across the homologous series, it is reasonable to expect that (S)-tert-butyl 2-formylazepane-1-carboxylate would also be a competent substrate for this reaction. The slightly increased steric hindrance and conformational flexibility of the seven-membered ring are not expected to significantly impede the reaction, and good to excellent yields are anticipated. The use of stabilized ylides (e.g., those containing an ester group) will predominantly lead to the formation of the thermodynamically more stable (E)-alkene.

Detailed Experimental Protocol: Wittig Olefination of (S)-tert-butyl 2-formylazepane-1-carboxylate

This is a representative protocol for a standard Wittig reaction using a stabilized ylide.

  • Preparation: To a solution of (S)-tert-butyl 2-formylazepane-1-carboxylate (1.0 eq.) in anhydrous toluene (0.25 M) under an inert atmosphere, add the stabilized phosphorus ylide (e.g., ethyl (triphenylphosphoranylidene)acetate, 1.1 eq.).

  • Reaction: Heat the reaction mixture to 80-90 °C and stir for 4-6 hours.

  • Monitoring: Monitor the reaction for the consumption of the starting aldehyde by TLC or LC-MS.

  • Work-up: Upon completion, cool the reaction mixture to room temperature and concentrate under reduced pressure.

  • Purification: Purify the crude residue directly by flash column chromatography on silica gel. The triphenylphosphine oxide byproduct can be challenging to remove completely. Trituration with a non-polar solvent like hexane or a hexane/ether mixture can help precipitate the byproduct prior to chromatography.

Conclusion and Outlook

This comparative guide demonstrates that (S)-tert-butyl 2-formylazepane-1-carboxylate is a highly effective chiral building block for the synthesis of complex, conformationally flexible nitrogen-containing molecules. While in standard reductive amination reactions, its performance may be modestly lower in terms of yield compared to its five- and six-membered homologues, it remains a synthetically valuable reagent. In reactions less sensitive to ring conformation, such as the Wittig olefination, it is expected to perform with comparable efficiency.

The choice between these cyclic aldehydes should ultimately be driven by the specific goals of the drug discovery program. Where the introduction of the conformational flexibility inherent to a seven-membered ring is desirable for exploring new pharmacophore space, (S)-tert-butyl 2-formylazepane-1-carboxylate stands as a robust and reliable synthetic tool.

References

  • Ring size-dependent diastereoselective coordination of unsymmetrical diamines containing one azacyclic nitrogen and one exocyclic nitrogen... PMC. [Link]

  • Review on Synthesis, Reactions and Biological Properties of Seven Member Heterocyclic Compounds: Azepine, Azepane, Azepinone. ResearchGate. [Link]

  • Chem. Pharm. Bull. 54(11) 1515—1529 (2006). J-Stage. [Link]

  • Direct reductive amination of ketones with ammonium salt catalysed by Cp*Ir(iii) complexes bearing an amidato ligand. Organic & Biomolecular Chemistry (RSC Publishing). [Link]

  • Enantioselective organocatalytic reductive amination. PubMed. [Link]

  • Origin of Stereoselectivity in the Imidazolidinone-Catalyzed Reductions of Cyclic α, β-Unsaturated Ketones. PMC. [Link]

  • Recent Advances on the Synthesis of Azepane-Based Compounds. ResearchGate. [Link]

  • Recent Advances in the Synthesis and Reactivity of Azetidines: Strain-Driven Character of the Four-Membered Heterocycle. RSC Publishing. [Link]

  • Wittig Reaction. Organic Chemistry Portal. [Link]

  • Wittig Reaction. Wikipedia. [Link]

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A Senior Application Scientist's Guide to "Tert-butyl 2-formylazepane-1-carboxylate": A Comparative Analysis for Advanced Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, medicinal chemists, and professionals in drug development, the selection of foundational scaffolds is a critical decision that dictates the trajectory of a synthesis campaign and the ultimate biological profile of the target molecules. The azepane ring system, a seven-membered saturated heterocycle, is increasingly recognized as a "privileged scaffold" in medicinal chemistry due to the conformational flexibility it imparts, allowing for novel interactions with biological targets.[1] This guide provides an in-depth technical comparison of Tert-butyl 2-formylazepane-1-carboxylate, a versatile but under-documented building block, with its well-validated six-membered counterpart, Tert-butyl 2-formylpiperidine-1-carboxylate. By presenting established experimental data for the piperidine analog alongside projected performance for the azepane derivative, this document aims to empower researchers to make informed decisions in the design and execution of their synthetic strategies.

Synthesis of the N-Boc-2-formylazepane Scaffold: An Adapted Approach

While dedicated peer-reviewed syntheses for this compound are not extensively documented, a reliable pathway can be extrapolated from the established synthesis of the corresponding piperidine derivative and general methodologies for azepane formation. The proposed synthetic route commences with the protection of the commercially available 2-azepanone (caprolactam) followed by reduction and subsequent oxidation to furnish the desired aldehyde.

Experimental Protocol: Synthesis of this compound (Projected)

Step 1: N-Boc Protection of 2-Azepanone

  • To a solution of 2-azepanone (1.0 eq) in anhydrous tetrahydrofuran (THF), add di-tert-butyl dicarbonate (Boc)₂O (1.1 eq) and a catalytic amount of 4-(dimethylamino)pyridine (DMAP) (0.1 eq).

  • Stir the reaction mixture at room temperature for 12-16 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, concentrate the reaction mixture under reduced pressure.

  • Purify the residue by column chromatography on silica gel to yield N-Boc-2-azepanone.

Step 2: Reduction of the Lactam

  • Prepare a solution of N-Boc-2-azepanone (1.0 eq) in anhydrous toluene.

  • Cool the solution to -78 °C under an inert atmosphere (e.g., argon).

  • Add diisobutylaluminium hydride (DIBAL-H) (1.5 eq, 1.0 M in toluene) dropwise.

  • Stir the reaction at -78 °C for 2-3 hours.

  • Quench the reaction by the slow addition of methanol, followed by a saturated aqueous solution of Rochelle's salt.

  • Allow the mixture to warm to room temperature and stir vigorously until two clear layers form.

  • Extract the aqueous layer with ethyl acetate.

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate to afford the crude hemiaminal intermediate.

Step 3: Oxidation to the Aldehyde

  • Dissolve the crude hemiaminal from the previous step in anhydrous dichloromethane (DCM).

  • Add Dess-Martin periodinane (1.5 eq) portion-wise at 0 °C.

  • Allow the reaction to warm to room temperature and stir for 2-4 hours.

  • Monitor the reaction by TLC.

  • Upon completion, quench the reaction with a saturated aqueous solution of sodium thiosulfate.

  • Separate the layers and extract the aqueous layer with DCM.

  • Combine the organic layers, wash with saturated aqueous sodium bicarbonate, then brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.

  • Purify the crude product by column chromatography on silica gel to yield this compound.

Synthesis_Workflow cluster_step1 Step 1: N-Boc Protection cluster_step2 Step 2: Reduction cluster_step3 Step 3: Oxidation 2-Azepanone 2-Azepanone Boc2O_DMAP (Boc)₂O, DMAP THF, rt 2-Azepanone->Boc2O_DMAP N-Boc-2-azepanone N-Boc-2-azepanone Boc2O_DMAP->N-Boc-2-azepanone DIBALH DIBAL-H Toluene, -78 °C N-Boc-2-azepanone->DIBALH Hemiaminal Hemiaminal Intermediate DIBALH->Hemiaminal DMP Dess-Martin Periodinane DCM, rt Hemiaminal->DMP Target_Compound This compound DMP->Target_Compound caption Figure 1: Proposed synthetic workflow for this compound.

Caption: Proposed synthetic workflow for this compound.

Comparative Reactivity in Key Synthetic Transformations

The true value of a building block lies in its utility in forging new chemical bonds. Here, we compare the projected reactivity of this compound with the established performance of Tert-butyl 2-formylpiperidine-1-carboxylate in two fundamental transformations: reductive amination and the Wittig reaction.

Reductive Amination: A Gateway to Novel Amine Scaffolds

Reductive amination is a cornerstone of medicinal chemistry for the synthesis of secondary and tertiary amines. The reaction proceeds via the formation of an iminium ion intermediate, which is then reduced in situ.

Experimental Protocol: Reductive Amination of Tert-butyl 2-formylpiperidine-1-carboxylate

  • To a solution of Tert-butyl 2-formylpiperidine-1-carboxylate (1.0 eq) in anhydrous dichloroethane (DCE), add the desired primary amine (1.1 eq) and acetic acid (1.2 eq).

  • Stir the mixture at room temperature for 1 hour.

  • Add sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 eq) portion-wise.

  • Stir the reaction at room temperature for 12-24 hours.

  • Monitor the reaction by TLC or LC-MS.

  • Upon completion, quench the reaction with a saturated aqueous solution of sodium bicarbonate.

  • Extract the product with DCM.

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate.

  • Purify the crude product by column chromatography on silica gel.

Reductive_Amination Aldehyde N-Boc-2-formyl- heterocycle Imine_Formation Imine Formation (Acid Catalyst) Aldehyde->Imine_Formation Amine R-NH₂ Amine->Imine_Formation Reduction Reduction (NaBH(OAc)₃) Imine_Formation->Reduction Product N-Boc-2-(aminomethyl)- heterocycle Reduction->Product caption Figure 2: General workflow for reductive amination.

Caption: General workflow for reductive amination.

Performance Comparison: Reductive Amination

ParameterTert-butyl 2-formylpiperidine-1-carboxylateThis compound (Projected)Causality of Expected Performance
Typical Yield 80-95%[2][3]75-90%The slightly larger and more flexible azepane ring may introduce minor steric hindrance around the aldehyde, potentially leading to slightly lower yields compared to the more rigid piperidine scaffold. However, the overall high reactivity of the aldehyde should ensure good conversion.
Reaction Time 12-24 hours12-24 hoursThe rate-determining step is typically the reduction of the iminium ion, which is not expected to be significantly influenced by the ring size.
Scope Broad (various primary and secondary amines)[2]Broad (expected)The fundamental reactivity of the aldehyde and the Boc-protected amine should be comparable, allowing for a wide range of amine coupling partners.
Wittig Reaction: Olefination for Carbon-Carbon Bond Formation

The Wittig reaction is a powerful method for the synthesis of alkenes from aldehydes and ketones. This transformation is invaluable for extending carbon chains and introducing unsaturation.

Experimental Protocol: Wittig Reaction of Tert-butyl 2-formylpiperidine-1-carboxylate

  • To a suspension of a suitable phosphonium salt (e.g., methyltriphenylphosphonium bromide) (1.2 eq) in anhydrous THF at 0 °C, add a strong base such as n-butyllithium (1.1 eq) dropwise.

  • Stir the resulting ylide solution at 0 °C for 30 minutes, then at room temperature for 1 hour.

  • Cool the reaction mixture back to 0 °C and add a solution of Tert-butyl 2-formylpiperidine-1-carboxylate (1.0 eq) in anhydrous THF dropwise.

  • Allow the reaction to warm to room temperature and stir for 4-12 hours.

  • Monitor the reaction by TLC.

  • Upon completion, quench the reaction with a saturated aqueous solution of ammonium chloride.

  • Extract the product with ethyl acetate.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate.

  • Purify the crude product by column chromatography on silica gel.

Performance Comparison: Wittig Reaction

ParameterTert-butyl 2-formylpiperidine-1-carboxylateThis compound (Projected)Causality of Expected Performance
Typical Yield 70-90% (with stabilized ylides)[4]65-85%Similar to reductive amination, the increased conformational flexibility of the azepane ring might introduce subtle steric effects that could slightly lower the yield compared to the piperidine analog. The choice of a stabilized or non-stabilized ylide will also significantly impact the yield and stereoselectivity.
Stereoselectivity Dependent on ylide stabilityDependent on ylide stabilityThe stereochemical outcome of the Wittig reaction is primarily governed by the nature of the phosphorus ylide. This is not expected to be significantly altered by the change in the heterocyclic ring size. Stabilized ylides will favor the (E)-alkene, while non-stabilized ylides will favor the (Z)-alkene.
Reaction Conditions Standard Wittig or Horner-Wadsworth-Emmons conditionsStandard Wittig or Horner-Wadsworth-Emmons conditionsThe fundamental mechanism of the Wittig reaction is independent of the specific aldehyde substrate, so standard protocols should be applicable.

Comparative Summary and Future Outlook

FeatureTert-butyl 2-formylpiperidine-1-carboxylateThis compound
Ring Size 6-membered7-membered
Conformational Flexibility Relatively rigid (chair-like)More flexible
Availability Commercially availableRequires multi-step synthesis
Validated Applications Extensive use in medicinal chemistry and organic synthesis as a versatile building block.[5][6]Limited direct literature, but high potential based on azepane's role as a privileged scaffold.[1]
Projected Reactivity -High, comparable to the piperidine analog with potentially minor differences in yield due to sterics.
Potential for Novel Scaffolds HighVery high, due to the underexplored chemical space of 2-substituted azepanes.

Conclusion

This compound represents a promising yet underexplored building block for the synthesis of novel chemical entities. While direct, peer-reviewed validation of its applications is currently limited, a strong case for its utility can be made based on the extensive and successful use of its lower homolog, Tert-butyl 2-formylpiperidine-1-carboxylate. The synthetic protocols and comparative performance data presented in this guide are intended to provide a solid foundation for researchers looking to incorporate the valuable azepane scaffold into their discovery programs. The increased conformational flexibility of the seven-membered ring offers the potential for new and improved interactions with biological targets, making this compound a compelling target for synthetic exploration and a valuable addition to the medicinal chemist's toolbox.

References

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Safety Operating Guide

Navigating the Final Step: A Comprehensive Guide to the Proper Disposal of Tert-butyl 2-formylazepane-1-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

For the diligent researcher, the lifecycle of a chemical doesn't end with the final data point. Responsible disposal is a critical, non-negotiable aspect of laboratory science, ensuring the safety of personnel and the preservation of our environment. This guide provides an in-depth, procedural framework for the proper disposal of tert-butyl 2-formylazepane-1-carboxylate, moving beyond a simple checklist to explain the causality and regulatory landscape that underpins these essential protocols.

Hazard Identification and Immediate Safety Protocols

These compounds are generally classified as irritants and may be harmful if ingested or inhaled. The primary risks are associated with:

  • Skin and Eye Irritation: Direct contact can cause irritation.[1][2][3]

  • Respiratory Tract Irritation: Inhalation of dust or aerosols may cause respiratory irritation.[1][3]

  • Harmful if Swallowed: Ingestion may lead to adverse health effects.[2][3]

Therefore, the following immediate safety measures must be in place before handling the compound for disposal:

  • Personal Protective Equipment (PPE): At a minimum, this includes a lab coat, chemical safety goggles, and nitrile gloves. For larger quantities or if aerosolization is possible, a respirator may be necessary.[1][4]

  • Ventilation: All handling and preparation for disposal should be conducted within a certified chemical fume hood to minimize inhalation exposure.[1][3]

  • Emergency Equipment: Ensure an eyewash station and safety shower are readily accessible and unobstructed.[4]

Spill Response Protocol

In the event of a spill, the following steps should be taken immediately:

  • Evacuate and Alert: Alert personnel in the immediate vicinity and evacuate the area if necessary.

  • Containment: For small spills, absorb the material with an inert absorbent (e.g., vermiculite, sand).

  • Cleanup: Wearing appropriate PPE, carefully sweep or scoop the absorbed material into a designated, labeled hazardous waste container.[5]

  • Decontamination: Clean the spill area with an appropriate solvent, followed by soap and water.

  • Waste Disposal: The collected spill material must be disposed of as hazardous waste.

The Disposal Pathway: A Step-by-Step Procedural Guide

The disposal of any chemical waste in a laboratory setting is governed by the Environmental Protection Agency's (EPA) Resource Conservation and Recovery Act (RCRA).[6][7][8] This "cradle-to-grave" regulation ensures that hazardous waste is managed safely from generation to final disposal.[7][8]

The following workflow provides a logical sequence for the proper disposal of this compound.

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.